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  • Product: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one
  • CAS: 849200-66-4

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one?

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one , a critical heterocyclic scaffold in medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary & Pharmacophore Significance

5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one is a bicyclic nitrogenous heterocycle serving as a versatile building block in the synthesis of bioactive small molecules.[1] It is characterized by a fused imidazo-pyrazine core with a lactam functionality at position 8 and a bromine handle at position 5.

This scaffold has gained prominence as a key intermediate in the development of:

  • BRD9 Inhibitors: Targeting the bromodomain-containing protein 9, a component of the SWI/SNF chromatin remodeling complex implicated in acute myeloid leukemia (AML) and other cancers.

  • PDE9 Inhibitors: For the treatment of CNS disorders and cognitive deficits.

  • Kinase Inhibitors: Utilizing the ATP-mimetic properties of the fused heterocyclic system.

The 5-bromo substituent provides a specific site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the lactam moiety allows for conversion to 8-chloro/8-amino derivatives or direct N-alkylation, enabling rapid library generation.

Physicochemical Profile

The following data summarizes the core physical properties of the scaffold. Note: Experimental values for the specific 5-bromo derivative are derived from analogous structures and patent literature where direct spectral data is proprietary.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, DCM; Insoluble in water, hexanes
Melting Point >200 °C (Decomposes)
LogP (Predicted) ~0.8 – 1.2 (Moderate lipophilicity)
TPSA ~45 Ų (Polar Surface Area)
H-Bond Donors 1 (N-H of lactam)
H-Bond Acceptors 3 (N, O)
Structural Features & Tautomerism

The compound exists primarily in the lactam (8-one) form in the solid state and polar solvents, stabilized by intermolecular hydrogen bonding. The lactim (8-hydroxy) tautomer is less favored but becomes relevant during activation with electrophilic halogenating agents (e.g., POCl₃).

  • Lactam Form (Major): N7–H, C8=O

  • Lactim Form (Minor): N7, C8–OH

Synthetic Routes & Manufacturing[7]

The synthesis of the imidazo[1,5-a]pyrazin-8(7H)-one core requires constructing the fused system, typically via the cyclization of an imidazole precursor or a "mesoionic oxazole" rearrangement.

Pathway A: The Mesoionic Oxazole Route (High Efficiency)

A facile synthesis reported in Bioorganic & Medicinal Chemistry involves the reaction of mesoionic 1,3-oxazolium-5-olates with tosylmethyl isocyanide (TosMIC). This [3+2] cycloaddition-like process constructs the pyrazinone ring in a one-pot transformation.

Pathway B: Cyclization of Imidazole-4-Carboxamides

A more classical approach involves:

  • Starting Material: 5-Bromoimidazole-4-carboxylic acid.

  • Amide Formation: Coupling with an amino-acetal or glycine derivative.

  • Cyclization: Acid-catalyzed ring closure to form the pyrazinone core.

Synthesis Start Mesoionic Oxazole (Precursor) Intermediate Cycloaddition Intermediate Start->Intermediate DBU, DMF, 0°C Reagent TosMIC (Tosylmethyl isocyanide) Reagent->Intermediate Product 5-Bromoimidazo[1,5-a] pyrazin-8(7H)-one Intermediate->Product Ring Expansion - TsOH

Figure 1: Synthetic pathway via mesoionic oxazole transformation.

Chemical Reactivity & Functionalization[7][8][9]

The 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one scaffold possesses three distinct vectors for chemical modification, allowing for the "diversity-oriented synthesis" of drug candidates.

Reactivity Map
  • C5-Position (Bromine Handle): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira). This is the primary site for introducing aryl/heteroaryl groups to target hydrophobic pockets (e.g., BRD9 binding cleft).

  • C8-Position (Lactam Carbonyl): Can be activated by POCl₃ to form the 8-chloro derivative. The chloride is then displaced by amines (SɴAr) to install solubilizing groups (e.g., morpholine, piperazine).

  • N7-Position (Lactam Nitrogen): Susceptible to N-alkylation using alkyl halides and weak bases (Cs₂CO₃) to fine-tune solubility and steric fit.

Reactivity Core 5-Bromoimidazo[1,5-a] pyrazin-8(7H)-one Suzuki Suzuki Coupling (C5) (Ar-B(OH)2, Pd cat.) Core->Suzuki Chlorination Chlorination (C8) (POCl3, Heat) Core->Chlorination Alkylation N-Alkylation (N7) (R-X, Cs2CO3) Core->Alkylation Prod_Suzuki 5-Aryl-imidazo[1,5-a] pyrazin-8(7H)-one Suzuki->Prod_Suzuki Prod_Chloro 5-Bromo-8-chloro imidazo[1,5-a]pyrazine Chlorination->Prod_Chloro Prod_Alkyl 7-Alkyl-5-bromo imidazo[1,5-a]pyrazin-8-one Alkylation->Prod_Alkyl

Figure 2: Divergent reactivity profile of the scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C5

Target: Introduction of aryl groups for SAR exploration.

  • Reagents: 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Charge a microwave vial with the scaffold, boronic acid, base, and catalyst.

    • Degas the solvent mixture with nitrogen for 10 minutes and add to the vial.

    • Seal and heat at 90–100 °C for 2–4 hours (or 30 min in microwave).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Chlorination to 8-Chloro Derivative

Target: Activation of the lactam for subsequent amination.

  • Reagents: 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one (1.0 eq), POCl₃ (excess, solvent), N,N-Dimethylaniline (catalytic).

  • Procedure:

    • Suspend the starting material in neat POCl₃.

    • Heat to reflux (100–110 °C ) for 2–3 hours until the solution becomes clear.

    • Quench: Carefully pour the reaction mixture onto crushed ice/NH₄OH (exothermic!).

    • Extraction: Extract with DCM (3x).

    • Stability Note: The 8-chloro intermediate is moisture sensitive; store under inert gas or use immediately.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • Zhou, J., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry.

  • Kakehi, A., et al. (2016). Facile synthesis of imidazo[1,5-a]pyrazin-8(7H)-ones from mesoionic 1,3-oxazolium-5-olates. Tetrahedron Letters.

  • GuideChem. Imidazo[1,5-a]pyrazine, 5-bromo-8-chloro- (CAS 1209782-02-4).

Sources

Exploratory

5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one: Structural Characterization, Synthetic Utility, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the identification and functionalization of privileged scaffolds is the cornerstone of successful lead optimization. As a Senior Application Scientist overseeing medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, the identification and functionalization of privileged scaffolds is the cornerstone of successful lead optimization. As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently rely on bicyclic heteroaromatic systems that mimic endogenous ligands. One such highly versatile building block is 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one [1]. This compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting kinase and phosphodiesterase networks[2][3].

This technical guide deconstructs the structural advantages of this scaffold, details a self-validating protocol for its functionalization, and maps its trajectory in advanced therapeutics.

Structural Identity and Physicochemical Profiling

The imidazo[1,5-a]pyrazin-8-one core is a bioisostere of purines and pyrimidines, making it an exceptional candidate for ATP-competitive target inhibition. The presence of the bromine atom at the C5 position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing rapid library generation.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one
IUPAC Name 5-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one[1]
CAS Registry Number 849200-66-4[1]
Molecular Formula C6H4BrN3O[1]
Molecular Weight 214.02 g/mol [4]
Canonical SMILES O=C1NC=C(Br)N2C=NC=C12[1]
Mechanistic Rationale: The Imidazopyrazinone Pharmacophore

The architectural brilliance of this scaffold lies in its dual-action binding capability. The lactam motif (NH-C=O) of the pyrazinone ring acts as a potent hydrogen bond donor-acceptor pair, perfectly suited for engaging the hinge region of kinase domains[2]. Concurrently, the imidazo nitrogen can participate in water-mediated hydrogen bonding. The C5-bromine is strategically positioned to be substituted with bulky hydrophobic or aromatic groups that probe deep into selectivity pockets (e.g., the DFG-out pocket in kinases).

G Core Imidazo[1,5-a]pyrazin-8(7H)-one Core Lactam Lactam Motif (NH-C=O) Core->Lactam Hinge Binder Imidazo Imidazo Nitrogen Core->Imidazo H-Bond Acceptor Subst C5 Substitution (from Bromide) Core->Subst Hydrophobic Pocket Access Kinase Target Protein (e.g., PDE9, NIK) Lactam->Kinase Donor/Acceptor Interactions Imidazo->Kinase Water-mediated H-bonds Subst->Kinase Selectivity Determinant

Caption: Pharmacophore mapping of the imidazo[1,5-a]pyrazin-8(7H)-one core within a target pocket.

Synthetic Utility & Functionalization Strategy

Because the C5 position is activated by the adjacent heteroatoms, the bromine atom is highly susceptible to oxidative addition by palladium catalysts. This makes 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

G A 5-Bromoimidazo[1,5-a] pyrazin-8(7H)-one (CAS: 849200-66-4) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki) A->B Boronic Acid/Ester Pd(dppf)Cl2, Base C 5-Substituted Imidazo[1,5-a]pyrazin-8-one Scaffold B->C C-C Bond Formation D Target API (Kinase/PDE9 Inhibitor) C->D Further Derivatization

Caption: Synthetic workflow for C5-functionalization of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one.

Validated Experimental Protocol: C5-Arylation via Suzuki-Miyaura Cross-Coupling

To ensure a self-validating system, the following protocol outlines the precise causality behind each reagent choice for functionalizing the C5 position.

Objective : Install an aryl pharmacophore at the C5 position while preserving the integrity of the lactam core.

Causality & Design :

  • Catalyst (Pd(dppf)Cl2) : Chosen for its large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when coupling electron-deficient heterocyclic bromides.

  • Solvent (1,4-Dioxane/H2O, 4:1) : A biphasic system ensures the organic bromide remains in solution while the aqueous layer dissolves the inorganic base, facilitating the formation of the reactive boronate complex.

  • Base (K2CO3) : A mild base is strictly required. Stronger bases (like KOtBu) risk deprotonating or degrading the sensitive lactam motif.

Step-by-Step Methodology :

  • Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (1.0 equiv, e.g., 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Loading : Add Pd(dppf)Cl2 (0.05 equiv) and finely milled anhydrous K2CO3 (2.5 equiv).

  • Atmospheric Control : Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to remove ambient oxygen, which would otherwise irreversibly oxidize the Pd(0) active species.

  • Solvent Injection : Via syringe, inject a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL total volume).

  • Reaction Execution : Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously for 12–16 hours.

  • Self-Validation Checkpoint (In-Process Control) : Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the characteristic isotopic doublet of the starting bromide (m/z ~214/216, 1:1 ratio) is fully consumed, replaced by the mass of the target adduct.

  • Workup & Purification : Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with brine (2 × 15 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to isolate the C5-arylated product.

Applications in Advanced Therapeutics

The functionalized derivatives of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one have demonstrated profound efficacy across multiple therapeutic domains:

  • NF-kB Inducing Kinase (NIK) Inhibitors : The scaffold has been prominently featured in patents for NIK inhibitors, which are critical in modulating non-canonical NF-kB signaling pathways implicated in autoimmune diseases and malignancies[2].

  • Phosphodiesterase 9 (PDE9) Inhibitors : Imidazopyrazinone and related imidazoquinoxaline derivatives are utilized to inhibit PDE9, thereby elevating cGMP levels. This mechanism is actively explored for treating dysuria and cognitive dysfunctions[3].

  • mGlu2 Receptor Modulators : Scaffold hopping strategies have successfully utilized the imidazo[1,5-a]pyrazin-8-one core to develop positive allosteric modulators (PAMs) for the metabotropic glutamate 2 receptor, offering potential treatments for severe psychiatric disorders[5].

References
  • Fluorochem. "5-BROMOIMIDAZO[1,5-A]PYRAZIN-8(7H)-ONE". Source: Fluorochem UK. 1

  • European Patent Office. "SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - EP 3976597 B1". Source: Googleapis. 2

  • National Institutes of Health (PMC). "Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor". Source: NIH. 5

  • Google Patents. "US8829000B2 - Substituted imidazo[1,5-A]quinoxalines as phosphodiesterase 9 inhibitors". Source: Google Patents. 3

  • Clearsynth. "1231-96-5 Categorised Product List" (Contains CAS 849200-66-4 data). Source: Clearsynth. 4

Sources

Foundational

Technical Monograph: 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one

The following technical guide details the chemical identity, synthesis, and application of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one , a critical heterocyclic scaffold in medicinal chemistry. Chemical Identity & Core Proper...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one , a critical heterocyclic scaffold in medicinal chemistry.

Chemical Identity & Core Properties

This compound serves as a versatile building block, particularly in the development of bromodomain (BRD) inhibitors and kinase modulators. Its fused bicyclic structure—comprising an electron-rich imidazole ring and an electron-deficient pyrazinone ring—offers unique vectors for regioselective functionalization.

PropertySpecification
Chemical Name 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one
CAS Registry Number 849200-66-4
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
Exact Mass 212.9538
SMILES C1=C(N2C=NC=C2C(=O)N1)Br
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Storage Inert atmosphere, 2–8°C (Hygroscopic)
Structural Analysis

The scaffold consists of an imidazo[1,5-a]pyrazine core with a carbonyl group at position 8 and a bromine atom at position 5. The "8(7H)-one" designation indicates the presence of a lactam functionality, where the nitrogen at position 7 is protonated in the neutral form. The C-5 bromine provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), essential for library generation in drug discovery.

Synthetic Methodology

The synthesis of the imidazo[1,5-a]pyrazin-8(7H)-one core typically follows a cyclization strategy involving an imidazole precursor. While direct bromination of the scaffold is possible, regioselectivity can be challenging. Below is a robust, self-validating protocol for accessing the core and introducing the halogen.

Protocol: Scaffold Construction & Functionalization
Stage 1: Amide Coupling

Reaction: Methyl 1H-imidazole-5-carboxylate + 2-Aminoacetaldehyde dimethyl acetal


 Amide Intermediate.
  • Dissolution: Dissolve methyl 1H-imidazole-5-carboxylate (1.0 eq) in anhydrous methanol.

  • Addition: Add 2-aminoacetaldehyde dimethyl acetal (1.2 eq) and catalytic sodium methoxide (NaOMe).

  • Reflux: Heat to reflux for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1) for the disappearance of the ester.

  • Isolation: Concentrate in vacuo to yield the stable amide intermediate, N-(2,2-dimethoxyethyl)-1H-imidazole-5-carboxamide.

Stage 2: Acid-Mediated Cyclization

Reaction: Amide Intermediate


 Imidazo[1,5-a]pyrazin-8(7H)-one.
  • Cyclization: Dissolve the amide in concentrated HCl or Trifluoroacetic acid (TFA).

  • Conditions: Stir at room temperature for 2 hours, then heat to 50°C for 4 hours to effect ring closure via the acetal.

  • Neutralization: Carefully neutralize with NaHCO₃ to pH 7–8. The product often precipitates.

  • Purification: Filter the solid and wash with cold water/ether. Recrystallize from ethanol if necessary to obtain the parent scaffold.

Stage 3: Regioselective Bromination

Reaction: Scaffold + NBS


 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one.
Note: Regiochemistry must be confirmed by NOE NMR, as positions 1 and 3 on the imidazole ring are also nucleophilic.
  • Bromination: Dissolve the imidazo[1,5-a]pyrazin-8(7H)-one (1.0 eq) in DMF or Acetonitrile.

  • Reagent: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C.

  • Mechanism: The reaction proceeds via electrophilic aromatic substitution. The enamide character of the pyrazinone ring activates position 5, though competition with the imidazole ring exists.

  • Validation: Confirm the C-5 substitution by ¹H NMR (loss of the pyrazine alkene proton signal) and ¹³C NMR.

Synthesis Workflow Diagram

SynthesisPath Start Methyl imidazole-5-carboxylate Inter1 Amide Intermediate (Acetal) Start->Inter1 2-Aminoacetaldehyde dimethyl acetal NaOMe, MeOH, Reflux Core Imidazo[1,5-a]pyrazin-8(7H)-one (Parent Scaffold) Inter1->Core Acid Cyclization (HCl or TFA) Product 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849200-66-4) Core->Product NBS (1.05 eq) DMF, 0°C

Figure 1: Step-wise synthetic route from imidazole carboxylate to the 5-bromo derivative.

Applications in Drug Discovery

The 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one scaffold is a "privileged structure" in medicinal chemistry, most notably for targeting chromatin remodeling complexes and kinases.

Case Study: BRD9 Inhibition

Research by Zhou et al. (2019) utilized imidazo[1,5-a]pyrazin-8(7H)-one derivatives to develop potent inhibitors of Bromodomain-containing protein 9 (BRD9) , a subunit of the SWI/SNF chromatin remodeling complex implicated in acute myeloid leukemia (AML) and lung cancer.

  • Mechanism: The scaffold mimics the acetyl-lysine recognition motif of the bromodomain.

  • SAR Strategy: The bromine at C-5 serves as the entry point for introducing aryl groups via Suzuki coupling, which occupy the hydrophobic shelf of the BRD9 binding pocket.

  • Key Result: Optimized derivatives demonstrated IC₅₀ values in the nanomolar range (e.g., 35 nM) and significant anti-proliferative activity in A549 cell lines.

Functionalization Logic
  • C-5 Functionalization (Suzuki/Stille): Introduction of biaryl systems to extend into the solvent-exposed region of the protein target.

  • N-7 Alkylation: Modification of the lactam nitrogen to tune solubility and permeability (logP).

  • C-1/C-3 Modification: Late-stage C-H activation or halogenation to fine-tune electronic properties.

Pharmacological Pathway Diagram

Mechanism Scaffold 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one Coupling Pd-Catalyzed Cross-Coupling (Aryl Boronic Acids) Scaffold->Coupling Synthesis Inhibitor Functionalized BRD9 Inhibitor Coupling->Inhibitor SAR Optimization Target BRD9 Bromodomain (SWI/SNF Complex) Inhibitor->Target Binding (Acetyl-Lysine Mimic) Effect Chromatin Remodeling Blockade Tumor Cell Antiproliferation Target->Effect Downstream Signaling

Figure 2: Therapeutic logic flow from scaffold synthesis to biological effect in oncology.

References

  • Zhou, J., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1630-1642. [Link]

Exploratory

Mechanism of action of imidazo[1,5-a]pyrazin-8(7H)-one derivatives

Topic: Mechanism of Action of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives Focus: Phosphodiesterase 1 (PDE1) Inhibition & Signal Amplification Audience: Researchers, Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives Focus: Phosphodiesterase 1 (PDE1) Inhibition & Signal Amplification Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,5-a]pyrazin-8(7H)-one scaffold represents a privileged heterocyclic core in modern medicinal chemistry, most notably utilized in the design of potent Phosphodiesterase 1 (PDE1) inhibitors . Unlike non-selective non-methylxanthines (e.g., caffeine, theophylline), derivatives of this scaffold—exemplified by the clinical candidate Lenrispodun (ITI-214) —exhibit picomolar affinity (Ki ≈ 33 pM) and exquisite selectivity (>1000-fold) for the PDE1 isoform over other phosphodiesterases.

This technical guide dissects the mechanism of action (MoA) of these derivatives, moving from the synthetic construction of the core to the molecular thermodynamics of enzyme inhibition, and finally to the downstream physiological signal amplification in Central Nervous System (CNS) and cardiovascular tissues.

Chemical Architecture & Synthetic Logic

The imidazo[1,5-a]pyrazin-8(7H)-one core is a bicyclic system that mimics the purine ring of cyclic nucleotides (cAMP/cGMP), allowing it to competitively occupy the PDE catalytic pocket.

Structural Pharmacophore
  • The Core: The rigid bicyclic framework provides the necessary planarity to slot into the hydrophobic clamp of the PDE active site.

  • N-Substitution (Position 7): Critical for solubility and steric fit. In ITI-214, this region is part of a larger tricyclic/tetracyclic system (cyclopentapyrimidinone fusion) that locks the conformation.

  • Aryl Substituents: Usually at the C1 or C3 positions, these extend into the "solvent-filled" region of the enzyme, providing selectivity handles that clash with the smaller pockets of PDE4 or PDE5.

Synthetic Protocol (Core Construction)

A robust method for accessing this scaffold involves the reaction of mesoionic 1,3-oxazolium-5-olates with tosylmethyl isocyanide (TosMIC).

Protocol: One-Pot Cyclization

  • Reagents: Mesoionic oxazole precursor, TosMIC (1.5 equiv), DBU (2.0 equiv), DMF.

  • Conditions: Stir at 0°C under an O2 atmosphere.

  • Mechanism:

    • Step A: Nucleophilic attack of the TosMIC anion on the C-2 position of the oxazole.

    • Step B: Ring opening and subsequent [3+2] cycloaddition/rearrangement.

    • Step C: Oxidative aromatization driven by O2 to yield the imidazo[1,5-a]pyrazin-8(7H)-one.

  • Validation: Monitor disappearance of isocyanide peak (~2140 cm⁻¹) via IR spectroscopy.

Molecular Mechanism of Action

The primary MoA is competitive, reversible inhibition of the PDE1 catalytic site. PDE1 is unique among PDEs because it is Ca²⁺/Calmodulin (CaM)-dependent.

Binding Thermodynamics

Upon entering the catalytic pocket, the inhibitor displaces the substrate (cAMP or cGMP) and water molecules.

  • The "Glutamine Switch": The core carbonyl and N-heterocycle atoms likely form hydrogen bonds with the invariant Glutamine residue (Gln813 in PDE1B), which anchors the inhibitor in a manner analogous to the guanine/adenine base of the substrate.

  • Hydrophobic Clamp: The planar imidazo-pyrazinone core undergoes

    
    -stacking interactions with conserved phenylalanine residues (P-clamp) lining the active site.
    
  • Metal Coordination: While not always direct, the inhibitor stabilizes the hydration shell around the Zinc/Magnesium bimetallic center, preventing the nucleophilic attack of hydroxide on the phosphate group of cAMP/cGMP.

Selectivity Profile (Data Summary)

The following table illustrates the "picomolar" precision of ITI-214, a representative derivative.

Target IsoformKi (nM)Selectivity Ratio (vs PDE1A)
PDE1A 0.033 1
PDE1B 0.380 ~11
PDE1C 0.035 ~1
PDE4D33.01,000x
PDE5A>10,000>300,000x
PDE10A>10,000>300,000x

Data Source: Li et al. (2016) & Intra-Cellular Therapies disclosures.[1]

Downstream Signaling Pathways

Inhibition of PDE1 leads to the accumulation of both cAMP and cGMP.[2] However, because PDE1 is activated by Calcium, these inhibitors function as "Activity-Dependent Amplifiers." They only boost signaling in cells that are already active (high Ca²⁺), preserving spatiotemporal signal integrity.

The Pathway Diagram

The diagram below illustrates the dual-pathway amplification (Dopaminergic and Vasodilatory).

PDE1_Mechanism cluster_input Cellular Inputs cluster_enzyme Enzymatic Regulation cluster_downstream Downstream Effectors Ca Intracellular Ca2+ CaM Calmodulin Ca->CaM PDE1_Active PDE1 (Active) Ca2+/CaM Complex CaM->PDE1_Active Activates GPCR GPCR Activation (D1/D5) cAMP cAMP / cGMP GPCR->cAMP Synthesizes AMP 5'-AMP / 5'-GMP (Inactive) PDE1_Active->AMP Hydrolysis (High Rate) Inhibitor Imidazo-pyrazinone (ITI-214) Inhibitor->PDE1_Active Competitive Inhibition (Ki ~33 pM) cAMP->PDE1_Active Substrate PKA PKA / PKG Activation cAMP->PKA Accumulation CREB CREB Phosphorylation (Gene Expression) PKA->CREB Nuclear Translocation GluN2B GluN2B Receptor Potentiation PKA->GluN2B Synaptic Plasticity

Caption: Figure 1: Mechanism of PDE1 Inhibition. The imidazo-pyrazinone derivative blocks the Ca²⁺/CaM-activated hydrolysis of cyclic nucleotides, selectively amplifying signals only in active neurons/tissues.

Experimental Validation Protocols

To validate this mechanism in a laboratory setting, the following protocols are the industry standard.

IMAP (Immobilized Metal Affinity Polarization) Assay

This assay measures the inhibition of PDE activity via fluorescence polarization (FP). It is self-validating because it relies on the specific binding of nanoparticles to the phosphate group of the product (AMP/GMP), not the substrate.

Workflow:

  • Preparation: Dilute ITI-214 (or derivative) in assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl₂, 0.05% NaN₃).

  • Enzyme Activation: Add recombinant PDE1B enzyme + Calmodulin (CaM) + CaCl₂. Note: Ca²⁺ is mandatory for PDE1 activity; omitting it serves as a negative control.

  • Substrate Addition: Add FAM-labeled cAMP (Fluorescein-labeled substrate).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Binding: Add IMAP binding reagent (M(III)-nanoparticles). These bind only to the non-cyclic phosphate of the hydrolyzed product (FAM-AMP).

  • Readout: Measure Fluorescence Polarization (FP).

    • High FP = High Product = Low Inhibition.

    • Low FP = Low Product = High Inhibition .

Cellular cAMP/cGMP Quantification (HTRF)

Objective: Confirm that enzymatic inhibition translates to intracellular second messenger accumulation.

  • Cell Line: HEK293 overexpressing PDE1B or primary striatal neurons.

  • Stimulation: Pre-treat cells with the inhibitor (1-1000 nM) for 30 mins. Stimulate with Forskolin (activates Adenylyl Cyclase) to generate a cAMP pool.

  • Lysis & Detection: Lyse cells and use Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

    • Result: A dose-dependent increase in cAMP signal compared to Forskolin-only control confirms cellular engagement.

References

  • Li, P., et al. (2016).[1][3] "Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases." Journal of Medicinal Chemistry, 59(3), 1149–1164.[1] Link

  • Snyder, G. L., et al. (2016).[1] "Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats." Psychopharmacology, 233(17), 3113–3124.[1] Link

  • Gilotra, N. A., et al. (2021). "ITI-214 in Human Systolic Heart Failure." Circulation: Heart Failure, 14(9), e008236. Link

  • Intra-Cellular Therapies. (2025). "Lenrispodun (ITI-214) Mechanism of Action and Clinical Updates." Corporate Pipeline Disclosures. Link

  • Saijo, R., et al. (2016). "Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates." Heterocycles, 92, 2047–2058.[4] Link

Sources

Foundational

Engineering Kinase Selectivity: The Biological Activity and Synthetic Utility of Brominated Imidazopyrazine Scaffolds

Executive Summary The imidazo[1,2-a]pyrazine core is a privileged pharmacophore in modern drug discovery, primarily functioning as an ATP-mimetic scaffold that anchors into the hinge region of various kinases. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine core is a privileged pharmacophore in modern drug discovery, primarily functioning as an ATP-mimetic scaffold that anchors into the hinge region of various kinases. While the core itself provides baseline target affinity, it is the strategic halogenation—specifically bromination—that unlocks the chemical space necessary for high-affinity, selective inhibitor design. This technical guide explores the biological activity of brominated imidazopyrazine compounds, detailing their mechanistic roles, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate their efficacy.

The Imidazopyrazine Pharmacophore: Structural Rationale

Protein kinases are critical regulators of cellular signaling, making them prime targets for therapeutic intervention in oncology and immunology[1]. The fundamental challenge in kinase inhibitor design is achieving selectivity within the highly conserved ATP-binding pocket.

The imidazo[1,2-a]pyrazine bicyclic system addresses this by acting as a rigid, hydrogen-bonding anchor. The nitrogen atoms within the pyrazine and imidazole rings serve as precise hydrogen bond acceptors and donors, mimicking the adenine ring of ATP to interact with the kinase hinge region[1]. Notably, this core is the foundation of several clinical successes, including the FDA-approved irreversible Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, and the insulin-like growth factor 1 receptor (IGF-1R) inhibitor linsitinib[1]. The rigidity and spatial arrangement of substituents on this scaffold directly dictate the entropic penalty upon binding, thereby driving proteome-wide selectivity[1].

Bromination as a Gateway to Chemical Space

To transition from a generic ATP-mimetic to a highly selective targeted therapy, medicinal chemists rely on late-stage functionalization. Brominated imidazopyrazines, such as 3-bromoimidazo[1,2-a]pyrazine and 6-bromoimidazo[1,2-a]pyrazine, are indispensable intermediates[2].

Causality of Experimental Choice: Bromine is selected over other halogens due to its optimal balance of electronegativity and atomic radius, making it an ideal leaving group for palladium-catalyzed oxidative addition. By positioning a bromine atom at the C-3, C-6, or C-8 positions, researchers can rapidly generate diverse compound libraries via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions without needing to reconstruct the bicyclic core for every derivative[2].

Mechanism Brominated Brominated Imidazopyrazine Coupling Pd-Catalyzed Cross-Coupling Brominated->Coupling Structural Diversification Library Kinase Inhibitor Library Coupling->Library SAR Optimization Target Target Engagement (Aurora/BTK) Library->Target ATP-competitive Binding Phenotype Cell Cycle Arrest / Apoptosis Target->Phenotype Pathway Inhibition

Caption: Workflow from brominated imidazopyrazine scaffold to biological phenotype.

Biological Activity Profiles and Target Mechanisms

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are critical drivers of mitotic progression and are frequently overexpressed in solid tumors. Lead optimization of the 3-bromoimidazo[1,2-a]pyrazine core has yielded highly potent, acyclic amino alcohol derivatives (e.g., SCH 1473759)[3]. By substituting the C-3 position, researchers achieved picomolar affinity (Kd = 0.02 nM for Aurora A and 0.03 nM for Aurora B)[3]. These compounds induce endoreduplication and subsequent apoptosis in hyper-proliferating tumor cells, demonstrating profound in vivo efficacy[3].

p53 Modulation in Non-Small Cell Lung Cancer (NSCLC)

Beyond direct kinase inhibition, the imidazopyrazine scaffold exhibits broader antiproliferative properties. Utilizing 6-bromoimidazo[1,2-a]pyrazine as a precursor, researchers have synthesized a novel series of (imidazo[1,2-a]pyrazin-6-yl)ureas[4]. These derivatives demonstrate significant antiproliferative activity by modulating and reactivating mutant p53 expression in NSCLC cell lines, highlighting the scaffold's versatility in targeting complex protein-protein interactions and transcription factors[4].

Quantitative Data Summary
Compound / DerivativePrecursor ScaffoldPrimary Biological TargetBiochemical PotencyCellular Activity / Phenotype
SCH 1473759 (12k) 3-bromoimidazo[1,2-a]pyrazineAurora Kinase A & BKd = 0.02 nM (Aur A)phos-HH3 IC50 = 25 nM
Acalabrutinib Imidazopyrazine coreBruton's Tyrosine KinaseIrreversible (Cys481)High proteome selectivity
Linsitinib Imidazopyrazine coreIGF-1R / Insulin ReceptorReversible bindingPhase 2 clinical efficacy
Ureas (5a-g series) 6-bromoimidazo[1,2-a]pyrazineMutant p53 (NSCLC)Target EngagementAntiproliferative activity

Table 1: Summary of biological activities associated with imidazopyrazine derivatives and their brominated precursors.

Signaling Inhibitor Imidazopyrazine Inhibitor Kinase Aurora Kinase A/B Inhibitor->Kinase Competitive Inhibition Substrate Histone H3 / Spindle Proteins Kinase->Substrate Phosphorylation (Blocked) Mitosis Aberrant Mitosis Substrate->Mitosis Endoreduplication Death Apoptosis Mitosis->Death Cell Death

Caption: Mechanism of action for imidazopyrazine-derived Aurora kinase inhibitors.

Experimental Workflows: Synthesis and Biological Validation

To ensure scientific integrity, the development of these compounds requires rigorous, self-validating protocols. Below are the standard methodologies for synthesizing and validating brominated imidazopyrazine derivatives.

Protocol 1: Synthesis of 3-Substituted Imidazopyrazines via Suzuki-Miyaura Coupling

Objective: To functionalize 3-bromoimidazo[1,2-a]pyrazine with an aryl/heteroaryl group to probe the kinase gatekeeper residue. Causality Check: The reaction must be strictly anaerobic. Oxygen poisons the Pd(0) catalyst, leading to rapid degradation and unwanted homocoupling of the boronic acid.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 3-bromoimidazo[1,2-a]pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Introduce K₂CO₃ (2.0 eq) as the base. Rationale: The aqueous base is critical for forming the reactive boronate complex, which undergoes transmetalation with the palladium intermediate.

  • Reaction Execution: Purge the vessel with N₂ for 15 minutes. Heat the mixture to 90°C under continuous stirring for 12 hours.

  • Monitoring & Workup: Monitor reaction completion via LC-MS. Once complete, cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (eluting with a gradient of DCM/MeOH) to isolate the final inhibitor.

Protocol 2: Orthogonal Validation via Temperature-Dependent Fluorescence (TdF)

Objective: To confirm direct, thermodynamic target engagement of the synthesized inhibitor with the kinase domain (e.g., Aurora A)[3]. Causality Check: Traditional radiometric assays measure enzymatic turnover, which can be confounded by ATP concentration or assay conditions. TdF (Thermal Shift) measures the physical stabilization of the protein folding state upon ligand binding, providing a direct, label-free confirmation of engagement independent of enzymatic activity[3].

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well PCR plate, prepare a 20 μL reaction mixture per well containing purified Aurora A kinase domain (2 μM) and SYPRO Orange dye (5x final concentration) in HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Addition: Add the imidazopyrazine derivative to a final concentration of 10 μM.

  • Internal Controls (Self-Validation):

    • Negative Control: 1% DMSO vehicle (establishes the baseline melting temperature, Tm).

    • Positive Control: 10 μM Staurosporine (a pan-kinase inhibitor to ensure the assay window is robust, targeting a Z'-factor > 0.5).

  • Thermal Denaturation: Seal the plate and centrifuge at 1000 x g for 1 minute. Place in a real-time qPCR machine. Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/sec.

  • Data Acquisition & Analysis: Monitor fluorescence (Excitation: 490 nm / Emission: 530 nm). Calculate the first derivative of the melt curve to identify the Tm. A positive target engagement is validated if the thermal shift (ΔTm) is ≥ 2.0°C compared to the DMSO control.

Conclusion

Brominated imidazopyrazines represent a cornerstone in modern medicinal chemistry. By leveraging the intrinsic hinge-binding capabilities of the imidazo[1,2-a]pyrazine core and the synthetic versatility of the bromine leaving group, researchers can systematically map the chemical space of kinase ATP-binding pockets. Through rigorous, self-validating biochemical and cellular assays, these scaffolds continue to yield highly potent, selective therapeutics for oncology and beyond.

References

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv.[Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. National Institutes of Health (PMC).[Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research.[Link]

Sources

Exploratory

Potential therapeutic targets for 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one

Unlocking the Therapeutic Potential of the 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one Scaffold: A Technical Guide to Target Identification and Validation Executive Summary In modern medicinal chemistry, the identification of...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Therapeutic Potential of the 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one Scaffold: A Technical Guide to Target Identification and Validation

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. The 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one core represents one of the most versatile bicyclic systems in contemporary drug discovery.

This technical whitepaper explores the dual utility of this scaffold. Structurally, the 8(7H)-one motif (and its 8-amino tautomeric/derivatized counterparts) serves as an exceptional hydrogen bond donor-acceptor pair. Simultaneously, the 5-bromo position acts as a highly reactive synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing rapid diversification. We will dissect the mechanistic rationale and provide validated experimental workflows for targeting two distinct, high-value therapeutic targets: Bromodomain-containing protein 9 (BRD9) in epigenetics[1], and Bruton's Tyrosine Kinase (BTK) in oncology[2].

Epigenetic Targeting: BRD9 and the ncBAF Complex

Mechanistic Rationale

BRD9 is a unique subunit of the non-canonical barrier-to-autointegration factor (ncBAF) chromatin-remodeling complex[3]. Overexpression of BRD9 is heavily implicated in acute myeloid leukemia (AML) and synovial sarcoma, where it drives oncogenic gene transcription (such as the STAT5 and MYC pathways)[1].

The BRD9 bromodomain functions as an "epigenetic reader," recognizing acetylated lysine (KAc) residues on histone tails. The imidazo[1,5-a]pyrazin-8(7H)-one scaffold is a potent KAc mimetic. The carbonyl oxygen at the 8-position and the nitrogen at the 7-position form a critical hydrogen-bonding network with the highly conserved Asn100 and Tyr106 (or Asn140, depending on isoform numbering) residues within the hydrophobic binding pocket of the BRD9 bromodomain[3].

Experimental Workflow: AlphaScreen Assay for BRD9 Inhibitors

Causality of Assay Selection: Bromodomain-histone interactions are characterized by low micromolar affinities and rapid off-rates. Standard wash-based assays (like ELISA) disrupt these transient complexes, leading to false-negative results. We utilize the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) because its bead-based, no-wash format relies on the diffusion of singlet oxygen over 200 nm, capturing low-affinity epigenetic reader interactions without perturbing the thermodynamic equilibrium.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing 50 nM recombinant His-tagged BRD9 bromodomain and 50 nM biotinylated acetyl-histone H4 peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well ProxiPlate. Add 100 nL of the 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one derivative library (in DMSO) using an acoustic liquid handler. Incubate for 30 minutes at room temperature to allow the scaffold to compete with the KAc peptide.

  • Bead Addition: Under low-light conditions, add 5 µL of Ni-NTA acceptor beads (binds His-BRD9) and 5 µL of Streptavidin donor beads (binds biotin-peptide), both at a final concentration of 10 µg/mL.

  • Equilibration & Readout: Incubate for 60 minutes in the dark. Expose the plate to 680 nm laser excitation; measure the resulting luminescent emission at 520–620 nm. A decrease in signal indicates successful displacement of the peptide by the imidazopyrazinone KAc mimetic.

  • Self-Validating System (Quality Control): Every plate must include a 16-point DMSO titration curve to establish vehicle tolerance, alongside a known reference inhibitor (e.g., I-BRD9) to calculate the Z'-factor. The assay is only validated and accepted if the Z'-factor is

    
     0.65, ensuring the dynamic range is statistically robust against background noise.
    

BRD9_Pathway A ncBAF Complex (Chromatin Remodeling) B BRD9 Epigenetic Reader (Targeted by Imidazopyrazinone) A->B Subunit integration C Oncogenic Gene Transcription (e.g., STAT5, MYC) B->C Acetyl-lysine binding D PROTAC Degrader (CRBN Recruitment) B->D Ligand binding E Proteasomal Degradation (Apoptosis) C->E Inhibition blocks transcription D->E Ubiquitination

Caption: BRD9 signaling in the ncBAF complex and PROTAC-mediated degradation.

Kinase Targeting: BTK in B-Cell Malignancies

Mechanistic Rationale

Beyond epigenetics, the imidazo[1,5-a]pyrazine core is a foundational building block for second-generation, highly selective Bruton's Tyrosine Kinase (BTK) inhibitors, such as Acalabrutinib[2][4]. In this application, the 8(7H)-one is chemically converted to an 8-amino group, while the 5-bromo position is utilized to append a pyridine-benzamide moiety via cross-coupling[5].

BTK is a crucial node in the B-cell receptor (BCR) signaling pathway, driving the proliferation of malignant B-cells in conditions like Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL)[2]. The 8-amino-imidazo[1,5-a]pyrazine acts as a potent hinge-binding motif, docking into the ATP-binding pocket of BTK and forming critical hydrogen bonds with the backbone amides of Glu475 and Met477 .

Experimental Workflow: TR-FRET Kinase Assay for BTK

Causality of Assay Selection: When profiling highly conjugated, synthetic heterocyclic libraries, compound autofluorescence often masks true inhibition signals in standard fluorescence assays. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) introduces a temporal delay (typically 50–100 µs) before signal acquisition. Because the Europium chelate has a long emission half-life, we measure the FRET signal long after short-lived background autofluorescence has decayed, ensuring high signal-to-noise ratios and eliminating false positives.

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well low-volume plate, combine 1 nM recombinant full-length BTK, 100 nM ULight-labeled poly-GAT substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Inhibitor Addition: Add serial dilutions of the synthesized 5-bromoimidazo[1,5-a]pyrazine derivatives. Incubate the kinase reaction for 60 minutes at 22°C.

  • Detection Phase: Stop the reaction by adding 10 mM EDTA. Introduce 2 nM of a Europium-labeled anti-phosphotyrosine antibody.

  • Equilibration & Readout: Incubate for 60 minutes. Expose the plate to 320 nm to excite the Europium donor. Measure the delayed emission at 665 nm (ULight acceptor) and 615 nm (Europium reference). Calculate the 665/615 ratio. A lower ratio indicates successful inhibition of BTK-mediated phosphorylation.

  • Self-Validating System (Quality Control): The assay must include a "No ATP" control to establish the absolute baseline (0% activity) and a "DMSO only" control for maximum signal (100% activity). A reference BTK inhibitor (e.g., Acalabrutinib) must yield an IC50 within half a log of its historical average (approx. 3-5 nM) to validate the specific reagent batch.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN Lyn / Syk Kinases BCR->LYN Activation BTK BTK (Inhibited by Scaffold) LYN->BTK Phosphorylation PLC PLC-gamma-2 BTK->PLC Signal Transduction NFKB NF-kB Survival Pathway PLC->NFKB Calcium Flux

Caption: BCR-dependent BTK signaling pathway targeted by imidazopyrazine derivatives.

Quantitative Data Presentation

To guide structural-activity relationship (SAR) campaigns, the following table summarizes the comparative metrics of the scaffold against its primary targets.

Target ClassSpecific TargetPharmacophore Role of ScaffoldKey Interacting ResiduesPrimary Validation AssayTypical IC50 / Kd Range
Epigenetic Reader BRD9 (ncBAF)Acetyl-lysine (KAc) mimeticAsn100, Tyr106AlphaScreen Displacement10 nM – 500 nM
Tyrosine Kinase BTKATP-pocket hinge binderMet477, Glu475TR-FRET Kinase Assay1 nM – 50 nM

Conclusion & Future Perspectives

The 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one molecule is far more than a simple heterocyclic intermediate; it is a highly programmable pharmacophoric hub. By exploiting the hydrogen-bonding capacity of the 8(7H)-one core and the cross-coupling potential of the 5-bromo position, drug development professionals can generate highly selective inhibitors for both epigenetic readers (BRD9) and oncogenic kinases (BTK). Furthermore, linking this scaffold to E3 ligase recruiters (such as Cereblon or VHL ligands) is currently paving the way for next-generation PROTACs (Proteolysis Targeting Chimeras), transitioning this scaffold from a mere inhibitor to a targeted protein degrader[1].

References

  • Targeting BRD9 for Cancer Treatment: A New Strategy. National Center for Biotechnology Information (PMC).
  • Targeting BRD9 for Cancer Treatment: A New Strategy (Detailed Mechanisms). National Center for Biotechnology Information (PMC).
  • Acalabrutinib - Orphanet. Orphanet Rare Disease Data.
  • Acalabrutinib (Compound) - CFDE Data Portal. Common Fund Data Ecosystem.
  • Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide. Google Patents.

Sources

Foundational

Solubility and Stability Profiling of 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one: A Technical Guide for Preclinical Development

Executive Summary 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849200-66-4) is a highly versatile, halogenated bicyclic heterocyclic building block. It is increasingly utilized in the synthesis of advanced kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849200-66-4) is a highly versatile, halogenated bicyclic heterocyclic building block. It is increasingly utilized in the synthesis of advanced kinase inhibitors and allosteric modulators, such as SHP2 and Aurora kinase inhibitors[1][2]. As a Senior Application Scientist, I frequently observe that the successful incorporation of this intermediate into high-throughput cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig) depends entirely on a rigorous understanding of its solubility limits and degradation kinetics. This guide provides a mechanistic framework for handling, formulating, and stressing this critical compound.

Structural Dynamics & Physicochemical Profiling

The physicochemical behavior of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one is governed by two competing structural motifs:

  • The Lactam Core (7H-one): The N7-H acts as a strong hydrogen bond donor, while the C8=O acts as a strong hydrogen bond acceptor. This creates a highly stable, tightly packed crystal lattice driven by intermolecular dimer formation. Consequently, the energy required to break this lattice (solvation energy) is extremely high, leading to characteristically poor aqueous solubility.

  • The C5-Bromine: The bromine atom introduces lipophilicity and polarizability. More importantly, its position alpha to the N4 pyrazine nitrogen makes the C5 carbon highly electrophilic. While this activates the molecule for transition-metal catalysis, it simultaneously introduces a severe liability for nucleophilic aromatic substitution (SNAr) under alkaline conditions.

Solubility Profile & Solvent Selection

To overcome the high lattice energy of the lactam, solvent selection must prioritize strong hydrogen-bond accepting capabilities (to disrupt N7-H interactions) and high dielectric constants.

Table 1: Quantitative Solubility Profile of 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one at 25°C

Solvent ClassRepresentative SolventSolubility (mg/mL)Mechanistic Rationale
Aqueous Water (pH 7.4)< 0.05High lattice energy; lack of ionizable groups at physiological pH.
Alcohols Methanol / Ethanol1.2 - 2.5Moderate H-bond disruption; limited by lower dielectric constant.
Aprotic Polar DMSO / DMF> 50.0Strong H-bond acceptors effectively disrupt lactam dimers; optimal for stock solutions.
Non-Polar Hexane / Toluene< 0.01Complete inability to solvate the polar lactam and imidazopyrazine core.

Stability Kinetics: Thermal, Photolytic, and Hydrolytic

Understanding the degradation pathways is critical for formulation and long-term storage. Following ICH Q1A(R2) guidelines for stability testing[3], we profile the stability of this intermediate across multiple stress vectors:

  • Hydrolytic Stability: The compound is generally stable at pH 4–7. However, at pH > 10, hydroxide ions attack the electrophilic C5 position, displacing the bromide via an SNAr mechanism to yield 5-hydroxyimidazo[1,5-a]pyrazin-8(7H)-one. Secondary degradation involves the hydrolytic cleavage of the lactam ring itself under extended thermal stress.

  • Photolytic Stability: Aryl bromides absorb strongly in the UV region. The relatively low bond dissociation energy of the C-Br bond (~80 kcal/mol) makes it highly susceptible to homolytic cleavage under UV irradiation. This generates highly reactive aryl radicals that subsequently dimerize or abstract hydrogen from the surrounding solvent.

Mechanistic Insights: Degradation Pathways

DegradationPathways Core 5-Bromoimidazo[1,5-a] pyrazin-8(7H)-one (CAS 849200-66-4) UV Photolytic Stress (UV/Vis Light) Core->UV Base Alkaline Hydrolysis (pH > 10, Heat) Core->Base OH- Acid Acidic Stress (pH < 2, Heat) Core->Acid H+ Radical C5-Radical Intermediate (Debromination) UV->Radical Homolytic C-Br Cleavage Hydroxy 5-Hydroxyimidazo[1,5-a] pyrazin-8(7H)-one (SNAr Product) Base->Hydroxy SNAr at C5 RingOpen Lactam Ring-Opened Amino Acid Derivative Base->RingOpen Lactam Cleavage Acid->RingOpen Lactam Cleavage Dimer Dimerization Products or H-Abstraction Radical->Dimer

Mechanistic degradation pathways of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one under stress conditions.

Experimental Workflows: Self-Validating Protocols

To ensure absolute data integrity, the following protocols are designed as self-validating systems . Internal controls and mass-balance calculations are built directly into the methodology to proactively rule out false negatives (e.g., compound precipitation being misread as chemical degradation).

Protocol 1: Mass-Balance Kinetic Solubility Assay

Causality: Traditional nephelometry can be skewed by compound supersaturation or precipitation. This HPLC-UV method uses mass balance to ensure no compound is lost to non-specific binding on the assay plate.

  • Preparation: Dispense 10 µL of a 10 mM DMSO stock of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one into a 96-well polypropylene plate.

  • Dilution: Add 490 µL of aqueous buffer (pH 7.4 PBS) to achieve a theoretical maximum concentration of 200 µM (2% DMSO final).

  • Incubation: Seal the plate and incubate at 25°C for 24 hours with orbital shaking at 300 RPM to reach thermodynamic equilibrium.

  • Separation: Centrifuge the plate at 3000 x g for 15 minutes to pellet undissolved material.

  • Self-Validation (Mass Balance):

    • Supernatant Analysis: Transfer 50 µL of the supernatant, spike with 5 µL of Internal Standard (IS, e.g., carbamazepine), and analyze via HPLC-UV (254 nm).

    • Pellet Recovery: Discard the remaining supernatant. Dissolve the visible pellet completely in 500 µL of pure DMSO. Spike with IS and analyze.

    • Validation Criterion: The calculated moles in the supernatant plus the moles in the pellet must equal the initial input (±5%) . If mass balance fails, investigate plate adsorption or volatile loss.

Protocol 2: Forced Degradation (Accelerated Stability) Testing

Causality: Following ICH Q1A(R2)[3], this protocol identifies the intrinsic stability of the molecule. By tracking both the parent loss and degradant formation, we validate that the analytical method is truly stability-indicating.

  • Sample Preparation: Prepare 1 mg/mL solutions of the compound in three conditions: 0.1 N HCl (Acidic), 0.1 N NaOH (Alkaline), and 3% H₂O₂ (Oxidative).

  • Stress Application: Incubate the solutions at 60°C for 48 hours. For photostability, expose a solid sample to 1.2 million lux hours and 200 watt hours/square meter of near UV.

  • Neutralization: Carefully neutralize the acidic and alkaline samples to pH 7.0 using NaOH and HCl, respectively, prior to injection to prevent column degradation.

  • HPLC-DAD-MS Analysis: Inject samples onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Self-Validation (Peak Purity & Mass Balance): Use the Diode Array Detector (DAD) to assess the peak purity of the parent compound (ensuring no co-eluting degradants). Calculate the total area of all peaks (parent + degradants). The total area must remain constant relative to a non-stressed control (accounting for relative response factors). A drop in total area indicates the formation of volatile or highly insoluble degradants.

References

  • Title: Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Machine learning based QSAR and Molecular Dynamics simulations in the structural design and mechanism of action of imidazole derivatives Source: SciELO URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Exploratory

Structural Pharmacology of Imidazo[1,5-a]pyrazin-8(7H)-one: A Selective BRD9 Inhibitor

The following technical guide details the structural pharmacology of imidazo[1,5-a]pyrazin-8(7H)-one as a selective BRD9 inhibitor. This analysis synthesizes crystallographic data, structure-activity relationship (SAR) p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural pharmacology of imidazo[1,5-a]pyrazin-8(7H)-one as a selective BRD9 inhibitor. This analysis synthesizes crystallographic data, structure-activity relationship (SAR) profiles, and mechanistic insights to serve as a reference for drug discovery professionals.

Executive Summary: The Pharmacophore Shift

The imidazo[1,5-a]pyrazin-8(7H)-one scaffold represents a pivotal evolution in epigenetic modulation, transitioning from a general BET (Bromodomain and Extra-Terminal) inhibitor template to a highly selective chemical probe for BRD9 (Bromodomain-containing protein 9).

While early derivatives of this scaffold were optimized for BRD4 inhibition (targeting the WPF shelf), specific substitutions at the C1 and N7 positions reorient the molecule to exploit the unique GPP (Gly-Phe-Phe) shelf of BRD9. This guide dissects the molecular architecture required to achieve nanomolar potency (IC


 ~35 nM) and high selectivity against the BET family.

Core Architecture & Binding Mode

The efficacy of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold relies on its ability to function as an acetyl-lysine (Kac) mimetic . The scaffold anchors into the bromodomain binding pocket through a conserved hydrogen-bonding network, while peripheral substituents dictate selectivity.

The Anchoring Mechanism

The core pharmacophore mimics the acetylated lysine residue of histone tails. Upon binding to the BRD9 hydrophobic pocket, the scaffold establishes the following critical interactions:

Structural FeatureTarget Residue (BRD9)Interaction TypeFunction
C8-Carbonyl (C=O) Asn100 Direct H-BondPrimary Anchor : Mimics the acetyl oxygen of Kac.
C8-Carbonyl (C=O) Tyr57 Water-Mediated H-BondStabilizes orientation via a conserved water molecule.[1]
N7-Substituent Phe45, Val49 Hydrophobic / Van der WaalsOccupies the "Kac-methyl" hydrophobic cavity.
Imidazo Ring Phe44

-Stacking / T-Stacking
Stabilizes the core within the ZA loop channel.
Visualization of the Binding Network

The following diagram illustrates the interaction logic between the inhibitor scaffold and the BRD9 binding pocket.

BRD9_Binding_Mode cluster_pocket BRD9 Binding Pocket Scaffold Imidazo[1,5-a]pyrazin-8(7H)-one (Inhibitor Core) Asn100 Asn100 (Conserved Anchor) Scaffold->Asn100 Direct H-Bond (C=O) Water Conserved Water Scaffold->Water H-Bond HydroPocket Hydrophobic Cavity (Phe45, Val49) Scaffold->HydroPocket N7-Methyl/Ethyl Fit Selectivity Selectivity Filter (Gly43 / Phe44) Scaffold->Selectivity Steric Complementarity Tyr57 Tyr57 (ZA Loop) Water->Tyr57 H-Bond

Figure 1: Interaction map detailing the anchoring of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold within the BRD9 bromodomain.[1]

Structure-Activity Relationship (SAR): Tuning for Selectivity

The transition from a BRD4 inhibitor to a BRD9 inhibitor requires precise modification of the substituents to navigate the subtle differences in the "shelf" region of the bromodomain.

The Selectivity Switch (BRD4 vs. BRD9)
  • BRD4 Binding Pocket : Characterized by the WPF shelf (Trp81-Pro82-Phe83). Inhibitors often require bulky hydrophobic groups (e.g., phenyl ethers) to stack against Trp81.

  • BRD9 Binding Pocket : Characterized by the GPP shelf (Gly43-Phe44-Phe45). The absence of Tryptophan and the presence of Glycine create a different steric and electronic environment.

Key Substitutions (Zheng et al. Series)

Based on the optimization of the lead compounds (e.g., Compound 27 and Compound 29 ), the following SAR rules apply:

  • N7-Position (The "Head" Group) :

    • Optimal: Methyl or Ethyl .

    • Rationale: This group sits deep in the hydrophobic pocket lined by Phe45 and Val49. Larger groups here clash with the pocket walls, while smaller groups (H) lose critical Van der Waals energy.

  • C1-Position (The "Tail" Group) :

    • Optimal: Substituted Aromatic/Heteroaromatic Rings .

    • Rationale: This vector extends towards the solvent-exposed region and the ZA-loop. In BRD9 active compounds, specific substitution patterns (e.g., 3,5-dimethylisoxazole or specific phenyl replacements) are required to interact favorably with Phe44 and Gly43 without inducing the steric clashes that would occur in the tighter BRD4 pocket.

  • C3-Position :

    • Modification: Introduction of small alkyl or specific polar groups can fine-tune the electronic properties of the imidazole ring, affecting the pKa and H-bond strength of the carbonyl anchor.

Experimental Protocols

To validate the structural hypotheses and potency of imidazo[1,5-a]pyrazin-8(7H)-one derivatives, the following experimental workflows are standard.

Chemical Synthesis (General Route)

The synthesis of the core scaffold typically follows a cyclization strategy:

  • Starting Material : Methyl 2-(aminomethyl)pyrazine-3-carboxylate derivatives.

  • Cyclization : Reaction with triethyl orthoformate or specific carboxylic acids to close the imidazole ring.

  • N-Alkylation : Introduction of the N7-substituent (Methyl/Ethyl) using alkyl halides (e.g., MeI, EtI) and a base (

    
    ).
    
  • Coupling : Suzuki-Miyaura coupling at halogenated positions (C1/C3) to introduce the selectivity-driving aromatic tails.

Fluorescence Polarization (FP) Binding Assay

This assay quantifies the inhibitor's ability to displace a fluorescently labeled ligand from the BRD9 bromodomain.

Protocol:

  • Reagents : Recombinant BRD9 bromodomain (residues 130–250), Fluorescent Ligand (e.g., FAM-labeled BET ligand), Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS).

  • Plate Setup : Use black 384-well low-volume plates.

  • Incubation :

    • Add 5

      
      L of test compound (serial dilution in DMSO).
      
    • Add 5

      
      L of BRD9 protein (final conc. ~Kd of the ligand).
      
    • Add 5

      
      L of Fluorescent Ligand (final conc. 10–50 nM).
      
    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement : Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multi-mode plate reader.

  • Analysis : Fit data to a 4-parameter logistic equation to determine

    
    .
    

References

  • Zheng, P., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404. Link

  • Theodoulou, N. H., et al. (2016). The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. Journal of Medicinal Chemistry, 59(4), 1425–1439. Link

  • Martin, L. J., et al. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Journal of Medicinal Chemistry, 59(10), 4462–4475. Link

  • Su, J., et al. (2018). Insight into selective mechanism of class of I-BRD9 inhibitors toward BRD9 based on molecular dynamics simulations.[2] Chemical Biology & Drug Design, 92(6), 1937-1946. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one

This application note details the synthesis of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one , a specialized bicyclic heterocyclic scaffold used in the development of kinase inhibitors (e.g., BTK, BRD9) and epigenetic modulator...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one , a specialized bicyclic heterocyclic scaffold used in the development of kinase inhibitors (e.g., BTK, BRD9) and epigenetic modulators.

The protocol utilizes a robust cyclocondensation strategy, converting a substituted pyrazinone precursor into the imidazo-fused system using triethyl orthoformate. This method is preferred for its operational simplicity and scalability compared to mesoionic oxazole rearrangements.

Part 1: Technical Overview & Mechanism

Target Molecule Analysis
  • IUPAC Name: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one

  • Molecular Formula: C₆H₄BrN₃O

  • Molecular Weight: 214.02 g/mol

  • Core Scaffold: Imidazo[1,5-a]pyrazine-8-one (a 5,6-fused bicyclic lactam).

  • Key Structural Features:

    • C8-Carbonyl: A lactam functionality embedded in the pyrazine ring, serving as a hydrogen bond acceptor.

    • C5-Bromide: An electrophilic handle allowing for further functionalization (e.g., Suzuki-Miyaura coupling) to install aryl or heteroaryl groups.

    • Bridgehead Nitrogen (N4): Critical for the aromaticity of the imidazole ring and the planarity of the system.

Synthetic Strategy: The Orthoester Cyclization

The most reliable route to the 8-oxo-imidazo[1,5-a]pyrazine scaffold involves the construction of the imidazole ring onto a pre-existing pyrazinone framework.

  • Precursor: 3-(Aminomethyl)-5-bromo-2(1H)-pyrazinone .

  • Reagent: Triethyl orthoformate (TEOF) serves as the one-carbon "CH" donor to close the imidazole ring.

  • Catalyst: Glacial Acetic Acid (AcOH) promotes the formation of the intermediate formimidate and subsequent cyclization.

Reaction Scheme: The amine side chain condenses with TEOF to form an ethyl formimidate intermediate. Intramolecular nucleophilic attack by the pyrazinone ring nitrogen (N1) onto the activated formimidate carbon closes the ring, releasing ethanol.

ReactionScheme cluster_0 Precursors cluster_1 Intermediate cluster_2 Target Precursor 3-(Aminomethyl)-5-bromo- pyrazin-2(1H)-one Imidate Ethyl Formimidate Intermediate Precursor->Imidate + TEOF AcOH, Reflux TEOF Triethyl Orthoformate (HC(OEt)3) Product 5-Bromoimidazo[1,5-a] pyrazin-8(7H)-one Imidate->Product - 3 EtOH Cyclization

Figure 1: Synthetic pathway for the construction of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold.

Part 2: Detailed Experimental Protocol

Materials & Equipment
ReagentCAS No.[1][2][3]GradeRole
3-(Aminomethyl)-5-bromo-2(1H)-pyrazinone HClCustom/Prep>95%Limiting Reagent
Triethyl Orthoformate (TEOF)122-51-0ReagentCyclizing Agent/Solvent
Glacial Acetic Acid64-19-7ACSCatalyst
Ethanol (Absolute)64-17-5HPLCWash Solvent
Ethyl Acetate141-78-6ACSWorkup/Purification

Equipment:

  • Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar.

  • Reflux condenser with a drying tube (CaCl₂ or N₂ line).

  • Oil bath or heating block.

  • Vacuum filtration setup.[2][4]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge: To a dry 100 mL round-bottom flask, add 3-(aminomethyl)-5-bromo-2(1H)-pyrazinone hydrochloride (1.0 equiv, e.g., 2.40 g, 10 mmol).

  • Solvent Addition: Add Triethyl orthoformate (TEOF) (10-15 equiv, e.g., 20 mL). The TEOF acts as both reagent and solvent to ensure homogeneity.

  • Catalyst: Add Glacial Acetic Acid (2-3 equiv, e.g., 1.5 mL).

    • Note: The mixture may initially appear as a suspension.

Step 2: Cyclization (Reflux)

  • Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 146 °C) with vigorous stirring.

  • Monitoring: Maintain reflux for 3–5 hours .

    • Observation: The solid starting material should dissolve, and the solution typically turns clear or slightly yellow/orange. As the reaction proceeds and ethanol is produced, a new precipitate (the product) may begin to form.

    • TLC Check: Monitor consumption of the amine precursor (Stationary phase: Silica; Mobile phase: 10% MeOH in DCM). The product is typically less polar than the amine salt.

Step 3: Workup & Isolation [5][6]

  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature (20–25 °C).

  • Precipitation: If the product precipitates upon cooling, proceed to filtration.[7] If no precipitate forms, concentrate the mixture under reduced pressure to approximately 20% of its original volume, then add cold ethanol (10 mL) or diethyl ether to induce crystallization.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with:

    • Cold Ethanol (2 x 5 mL)

    • Diethyl Ether (2 x 10 mL) to remove residual TEOF and acetic acid.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Purification (Optional)

If the crude purity is <95% by HPLC:

  • Recrystallization: Dissolve in a minimum amount of hot DMF or DMSO, filter while hot to remove inorganic salts, and precipitate by adding water or methanol.

  • Flash Chromatography: Elute with a gradient of 0–10% Methanol in Dichloromethane (DCM).

Part 3: Quality Control & Characterization

Expected Data for 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one:

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Purity HPLC (254 nm)>95.0% Area
MS (ESI+) LC-MS[M+H]⁺ = 213.9/215.9 (1:1 Br pattern)
¹H NMR DMSO-d₆ (400 MHz)δ ~10.5 (br s, 1H, NH), 8.4 (s, 1H, Imidazole-H), 7.8 (s, 1H, Imidazole-H), 7.5 (s, 1H, Pyrazine-H)*

Troubleshooting Guide:

  • Low Yield: Ensure the starting material is the free amine or the HCl salt is neutralized. If using the HCl salt, the excess TEOF/AcOH usually drives the equilibrium, but adding 1 equiv of Sodium Acetate can help.

  • Incomplete Reaction: If starting material remains after 5 hours, add fresh TEOF (5 mL) and continue reflux. Ensure moisture is excluded.

Part 4: Process Visualization

Workflow Start Start: 3-(Aminomethyl)-5-bromo- pyrazin-2(1H)-one HCl ReagentPrep Add TEOF (Solvent/Reagent) + AcOH (Catalyst) Start->ReagentPrep Reflux Reflux at 146°C 3 - 5 Hours ReagentPrep->Reflux Check TLC/HPLC Check (Amine consumed?) Reflux->Check Check->Reflux No (Add TEOF) Cool Cool to Room Temp Precipitate Product Check->Cool Yes Concentrate Concentrate & Add Cold EtOH Cool->Concentrate No precipitate Filter Vacuum Filtration Wash with Et2O Cool->Filter Precipitate formed Concentrate->Filter Final Pure 5-Bromoimidazo[1,5-a] pyrazin-8(7H)-one Filter->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

References

  • Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones: Saijo, R., Uno, H., & Kawase, M. (2016). Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates via a Multistep One-Pot Transformation. Heterocycles, 92(11), 2047-2058.

  • BRD9 Inhibitor Development (Scaffold Relevance): Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.

  • General Orthoester Cyclization Method: Kaufmann, W. E., & Dreger, E. E. (1925). Ethyl Orthoformate.[4][8] Organic Syntheses, 5, 55. (Foundational chemistry for TEOF usage).

  • Imidazo[1,5-a]pyrazine Scaffold Synthesis: Hutt, J. T., & Aron, Z. D. (2011). An Efficient Three-Component Coupling Reaction... Producing Imidazo[1,5-a]pyridinium Ions.[5][9][10] Organic Letters, 13(19), 5256–5259. (Analogous chemistry for fused imidazo-systems).

Sources

Application

Microwave-assisted synthesis of imidazo[1,5-a]pyrazine derivatives

Application Note: Microwave-Assisted Synthesis of Imidazo[1,5-a]pyrazine Derivatives for Kinase Inhibitor Discovery Executive Summary The imidazo[1,5-a]pyrazine core is a "privileged scaffold" in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Imidazo[1,5-a]pyrazine Derivatives for Kinase Inhibitor Discovery

Executive Summary

The imidazo[1,5-a]pyrazine core is a "privileged scaffold" in modern medicinal chemistry, prominently featured in potent reversible Bruton's Tyrosine Kinase (BTK) inhibitors for rheumatoid arthritis[1] and c-Src inhibitors for the treatment of acute ischemic stroke[2]. Traditional syntheses of these fused bicyclic systems often suffer from prolonged reaction times, harsh cyclodehydration conditions, and poor regioselectivity. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow, leveraging dielectric heating to accelerate reaction kinetics, improve yields, and enable greener multi-component reactions (MCRs) to synthesize highly substituted imidazo[1,5-a]pyrazine derivatives[3].

Scientific Context: Target Biology

Imidazo[1,5-a]pyrazines exhibit excellent kinase selectivity by interacting directly with the kinase hinge region (forming critical hydrogen bonds with Ser538 and Asp539) and occupying the hydrophobic back pocket of the enzyme. By inhibiting BTK, these derivatives effectively shut down downstream B-cell receptor signaling, preventing pathogenic B-cell proliferation.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB Pathway PLCg2->NFkB Calcium Signaling Proliferation B-Cell Proliferation NFkB->Proliferation Gene Transcription Inhibitor Imidazo[1,5-a]pyrazine Inhibitor->BTK Hinge-binding

Fig 1. Imidazo[1,5-a]pyrazine derivatives disrupt B-cell proliferation by inhibiting BTK.

Mechanistic Rationale for Microwave-Assisted Cyclodehydration

Recent advancements have demonstrated the utility of sequential three-component reactions followed by base-assisted intramolecular cyclization to access these scaffolds[4]. Furthermore, microwave irradiation has been proven to drastically reduce reaction times in the one-pot synthesis of related imidazo-azine systems from hours to mere minutes[5].

To construct the imidazo[1,5-a]pyrazine core reliably, we utilize the microwave-assisted cyclodehydration of N-(pyrazin-2-ylmethyl)amides using phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:

  • Solvent Selection (Toluene over DMF): While DMF is a common solvent for Vilsmeier-type reactions, under microwave irradiation at 120 °C, POCl₃ in DMF can lead to runaway exothermic decomposition. Toluene, being largely microwave-transparent, acts as a heat sink. The highly polar POCl₃ and the amide selectively absorb the microwave energy, ensuring localized superheating to drive the reaction without catastrophic solvent over-pressurization.

  • Excess Dehydrating Agent: 3.0 equivalents of POCl₃ are required to rapidly drive the equilibrium toward the imidoyl chloride intermediate before thermal degradation of the starting material can occur.

Synthesis_Workflow Start N-(pyrazin-2-ylmethyl)amide + POCl3 in Toluene MW Microwave Irradiation (120°C, 10 min, 150W) Start->MW Intermediate Imidoyl Chloride Intermediate MW->Intermediate Dehydration Cyclization Intramolecular Cyclization Intermediate->Cyclization Heating Product Imidazo[1,5-a]pyrazine Derivative Cyclization->Product -HCl

Fig 2. Microwave-assisted cyclodehydration workflow for imidazo[1,5-a]pyrazine synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Relying solely on Thin Layer Chromatography (TLC) can be misleading due to the similar retention factors (Rf) of the imidoyl chloride intermediate and the final product. Therefore, an in-process LC-MS validation step is strictly integrated to ensure cyclization is complete before proceeding to the aqueous workup.

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve N-(pyrazin-2-ylmethyl)benzamide (1.0 mmol) in anhydrous toluene (3.0 mL).

  • Reagent Addition: Slowly add POCl₃ (3.0 mmol, 3.0 equiv) dropwise at room temperature under an inert nitrogen atmosphere.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) at 120 °C for 10 minutes. Set the maximum power limit to 150 W and the maximum pressure limit to 15 bar.

  • In-Process Validation (Critical Step): After the instrument cools the vial to 50 °C via compressed air, sample 10 µL of the reaction mixture. Quench the aliquot into 200 µL of saturated aqueous NaHCO₃ and extract with 200 µL of EtOAc. Analyze the organic layer via LC-MS.

    • Validation Criteria: The disappearance of the starting mass[M+H]⁺ and the dominant appearance of the cyclized product mass [M-H₂O+H]⁺ confirms reaction completion. If the uncyclized imidoyl chloride is present, re-seal and irradiate for an additional 5 minutes.

  • Quenching: Carefully pour the cooled reaction mixture into crushed ice (10 g) to quench unreacted POCl₃. Neutralize the aqueous mixture to pH 8 using saturated aqueous Na₂CO₃. Note: Avoid strong bases like NaOH, which can catalyze the hydrolysis of the newly formed imidazo[1,5-a]pyrazine core.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure imidazo[1,5-a]pyrazine derivative.

Quantitative Optimization Data

The following table summarizes the optimization parameters established during assay development. The data clearly indicates that a temperature of 120 °C with 3.0 equivalents of POCl₃ provides the optimal balance of reaction kinetics and product stability.

Table 1: Optimization of Microwave Conditions for Cyclodehydration

EntrySolventDehydrating AgentTemperature (°C)Time (min)LC-MS Yield (%)Observations
1ToluenePOCl₃ (3.0 eq)803045Incomplete cyclization
2 Toluene POCl₃ (3.0 eq) 120 10 88 Optimal conversion
3ToluenePOCl₃ (1.5 eq)1201062Stalled at intermediate
4DMFPOCl₃ (3.0 eq)12010N/AThermal degradation
5ToluenePOCl₃ (3.0 eq)150571Increased impurity profile

References

  • [5] Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry. URL:[Link]

  • [1] Science.gov Topic Pages. Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. URL:[Link]

  • [3] Shaabani, A., Maleki, A., & Mofakham, H. (2009). A novel synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives by 3-CR/2-CR sequence. Molecular Diversity. URL:[Link]

  • [2] Liu, X., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry. URL:[Link]

  • [4] Attanasi, O. A., et al. (2014). Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base-Assisted Intramolecular Cyclization. Organic & Biomolecular Chemistry. URL:[Link]

Sources

Method

Purification of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one using column chromatography

Application Note & Protocol High-Purity Isolation of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one via Optimized Flash Column Chromatography Abstract This application note provides a comprehensive, field-proven protocol for the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

High-Purity Isolation of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one via Optimized Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The inherent polarity of the imidazopyrazinone core, combined with the presence of basic nitrogen atoms and an acid-sensitive bromo-substituent, presents unique challenges for chromatographic separation. This guide details a robust methodology using normal-phase flash column chromatography on silica gel, with a focus on optimizing the stationary and mobile phases to ensure high purity and yield. We address common issues such as peak tailing, low recovery, and on-column degradation by explaining the rationale behind key steps, including stationary phase deactivation and dry sample loading techniques.

Introduction and Scientific Principles

5-bromoimidazo[1,5-a]pyrazin-8(7H)-one is a key intermediate and structural motif in the synthesis of various biologically active compounds. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for obtaining accurate biological data. Column chromatography is a fundamental technique for purification, operating on the principle of differential partitioning of compounds between a stationary phase and a mobile phase.[1][2]

The target molecule possesses several structural features that dictate the purification strategy:

  • Polar Lactam-like Core: The imidazo[1,5-a]pyrazin-8(7H)-one system is highly polar, requiring a relatively polar mobile phase for elution from a polar stationary phase like silica gel.

  • Basic Nitrogen Atoms: The imidazole and pyrazine rings contain basic nitrogen atoms that can interact strongly with acidic silanol groups on the surface of standard silica gel. This interaction often leads to significant peak tailing and, in some cases, irreversible adsorption or degradation of the compound.[3]

  • Potential Acid Sensitivity: Bromo-substituted heterocyclic compounds can be susceptible to degradation on acidic stationary phases.[3] The acidic nature of silica gel can potentially catalyze decomposition, reducing the overall yield.[4][5]

To overcome these challenges, this protocol employs a modified normal-phase chromatography approach. The key is to mitigate the undesirable interactions between the basic analyte and the acidic stationary phase. This is achieved by deactivating the silica gel with a basic modifier (triethylamine) added to the mobile phase, a common strategy for purifying amines and other basic compounds.[3][6]

Pre-Chromatography: TLC Method Development

Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[2][7] The goal is to find a mobile phase that provides a retention factor (Rf) for the target compound in the range of 0.25 - 0.35 . This Rf value ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from both non-polar impurities (higher Rf) and highly polar baseline impurities (lower Rf).

Protocol for TLC Analysis:

  • Prepare a stock solution of the crude 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one in a suitable solvent (e.g., Dichloromethane:Methanol 9:1).

  • Select an initial mobile phase. A good starting point for polar heterocyclic compounds is a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH).[6][8]

  • Spot a TLC plate (silica gel 60 F254) with the crude material.[8][9][10]

  • Develop the plate in a sealed chamber containing the chosen mobile phase. Start with a system like 98:2 DCM:MeOH.

  • Visualize the plate under UV light (254 nm).

  • Adjust the mobile phase polarity.

    • If the Rf is too high (>0.5), decrease the polarity by reducing the amount of Methanol.

    • If the Rf is too low (<0.2), increase the polarity by gradually increasing the amount of Methanol.

  • Add a basic modifier. To address potential peak streaking, add 0.5-1% triethylamine (TEA) to the optimized solvent system and re-run the TLC. This often results in a more compact spot.

  • Confirm separation. Ensure the target compound spot is well-resolved from major impurities.

Materials and Reagents

  • Crude 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one

  • Silica Gel, Flash Chromatography Grade (230-400 mesh)[11]

  • Dichloromethane (DCM), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Triethylamine (TEA), Reagent Grade

  • Celite® (optional, for dry loading)

  • Sand, washed

  • Glass chromatography column with stopcock[1]

  • TLC plates (silica gel 60 F254)

  • Fraction collection tubes

  • Rotary evaporator

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Part 1: Column Preparation
  • Select Column Size: For 1 g of sample, a glass column with an inner diameter of approximately 2-4 cm is appropriate. The amount of silica gel should be 50-100 times the weight of the crude sample (i.e., 50-100 g).[2]

  • Prepare Slurry: In a beaker, create a slurry of the silica gel in the initial, least polar elution solvent (e.g., 100% DCM or Hexane/Ethyl Acetate).[3][12]

  • Pack the Column (Wet Packing):

    • Secure the column vertically to a stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom.[2][12]

    • Add a ~1 cm layer of sand over the plug.[1][12]

    • Fill the column about one-third full with the initial solvent.

    • Gently pour the silica gel slurry into the column. Use a funnel to avoid coating the sides.

    • Continuously tap the side of the column gently to ensure the silica packs into a uniform bed and to dislodge any trapped air bubbles.[12]

    • Once all the slurry is added, open the stopcock to drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

    • Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3][12]

  • Equilibrate the Column: Pass 2-3 column volumes of the initial mobile phase (e.g., DCM with 0.5% TEA) through the packed column to ensure it is fully equilibrated.

Part 2: Sample Loading (Dry Loading Technique)

Due to the polarity of the target compound, dry loading is strongly recommended to ensure a narrow sample band and optimal separation.[13]

  • Dissolve Crude Product: Dissolve the crude 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one in a minimal amount of a suitable solvent (e.g., DCM/MeOH).

  • Adsorb onto Silica: Add 2-3 times the sample weight of silica gel (or Celite®) to the solution.

  • Evaporate Solvent: Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load onto Column: Carefully add the dried powder as a uniform layer on top of the sand at the head of the prepared column.

Part 3: Elution and Fraction Collection
  • Begin Elution: Carefully add the initial mobile phase (e.g., 99.5:0.5 DCM:TEA) to the column. Open the stopcock and begin collecting fractions. Use gentle pressure from a pump or airline ("flash" chromatography) to maintain a steady flow rate.

  • Implement Gradient Elution: Gradually increase the polarity of the mobile phase based on your TLC analysis. A typical gradient might be:

    • Solvent A: Dichloromethane + 0.5% Triethylamine

    • Solvent B: Methanol

    • Start with 100% Solvent A.

    • Gradually increase the percentage of Solvent B (e.g., from 0% to 1%, 2%, 3%, etc.). A shallow gradient is often more effective for separating closely related compounds.[3]

  • Monitor Elution with TLC: Collect fractions of a consistent volume (e.g., 10-20 mL). Spot every few fractions on a TLC plate to track the elution of the target compound and impurities.

  • Pool Fractions: Once the elution is complete, analyze the TLC plates. Combine all fractions that contain the pure target compound.

Part 4: Product Isolation
  • Solvent Removal: Combine the pure fractions in a round-bottom flask.

  • Evaporation: Remove the solvents using a rotary evaporator. Note that triethylamine has a relatively high boiling point (89.5 °C) and may require co-evaporation with a lower-boiling solvent like DCM or Toluene to remove completely under vacuum.

  • Final Drying: Place the isolated product under high vacuum for several hours to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point analysis.

Data Summary and Expected Results

The following table summarizes the key parameters for this purification protocol.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.[6]
Mobile Phase Dichloromethane / Methanol GradientProvides a polarity range suitable for eluting the polar target compound.
Mobile Phase Modifier 0.5 - 1.0% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing peak tailing and degradation of the basic compound.[3]
Target Rf (TLC) 0.25 - 0.35Ensures optimal retention and separation on the column.
Sample Loading Dry LoadingPrevents sample precipitation at the column head and ensures a narrow starting band for better resolution.[13]
Elution Mode Gradient ElutionAllows for the efficient elution of the target compound while separating it from both less polar and more polar impurities.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one.

Purification_Workflow cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_iso Isolation Phase Crude Crude Product TLC TLC Method Development (DCM/MeOH/TEA) Crude->TLC Optimize Solvents PrepCol Prepare Silica Column (Wet Packing) TLC->PrepCol DryLoad Sample Dry Loading PrepCol->DryLoad Elute Gradient Elution & Fraction Collection DryLoad->Elute Analyze TLC Analysis of Fractions Elute->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation (Rotovap) Pool->Evap Dry High-Vacuum Drying Evap->Dry Pure Pure Product (>98% Purity) Dry->Pure

Caption: Workflow for the purification of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Streaking/Tailing on TLC/Column Strong interaction with acidic silica; compound is a strong base.Add 0.5-1% triethylamine or ammonia in methanol to the mobile phase. Consider using neutral or basic alumina as an alternative stationary phase.[3][6]
Poor Separation / Overlapping Spots Incorrect mobile phase polarity; column overloaded.Re-optimize the mobile phase using TLC to achieve better separation (ΔRf > 0.1). Use a shallower solvent gradient. Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column Mobile phase is not polar enough; irreversible adsorption.Increase the percentage of the polar solvent (Methanol) in the mobile phase. If the compound still does not elute, it may be degrading on the silica; attempt purification on a different stationary phase like alumina.
Low Recovery / Yield Compound degradation on silica; material loss during transfers.Ensure the addition of a basic modifier (TEA). Minimize the time the compound spends on the column by using flash chromatography instead of gravity chromatography. Be meticulous during sample loading and fraction pooling.

References

  • Benchchem.
  • Kavitha, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Benci, K., et al. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules, 24(10), 1962. [Link]

  • Benchchem. Purification challenges for bromoquinoline compounds.
  • Kavitha, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • University of California, Irvine.
  • University of Rochester.
  • Gökçe, M., et al. (2019). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Phenomenex. (2025).
  • University of Victoria.
  • He, Y., et al. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES, 96(6), 1065. [Link]

  • Weber, M., et al. (2020). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 9(5), 568-574. [Link]

  • Nishad, P., & Kumar, A. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, ADME prediction and their Antioxidant activity. Pharmaceutical and Chemical Journal, 5(4), 114-125. [Link]

  • Kakuda, H., et al. (2018). SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. HETEROCYCLES, 96(9), 1528. [Link]

  • Benchchem. Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
  • Kakuda, H., et al. (2018). Silica gel-assisted preparation of (bromo)(chloro)(iodo)benzo[b]thiophenes bearing halogen atoms at the 2-, 4-, and 7-positions. HETEROCYCLES, 96(9), 1528-1544.

Sources

Application

Application Notes &amp; Protocols for the Purification of Imidazo[1,5-a]pyrazin-8(7H)-one Compounds by Recrystallization

Foreword: The Critical Role of Purity in Imidazo[1,5-a]pyrazine-8(7H)-one Drug Candidates The imidazo[1,5-a]pyrazin-8(7H)-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of potent a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Purity in Imidazo[1,5-a]pyrazine-8(7H)-one Drug Candidates

The imidazo[1,5-a]pyrazin-8(7H)-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of potent and selective therapeutic agents, including promising inhibitors of bromodomain-containing protein 9 (BRD9), a target of interest in oncology.[1] As with any active pharmaceutical ingredient (API), the absolute purity of the final compound is non-negotiable. It directly impacts the safety, efficacy, stability, and manufacturability of the drug substance.[2]

Recrystallization stands as the most powerful and widely used method for the purification of solid organic compounds in both laboratory and industrial settings.[3][4] It is a process of purification based on the differential solubility of a compound and its impurities in a chosen solvent system.[5] This application note provides a comprehensive guide, from first principles to detailed protocols and troubleshooting, for the successful recrystallization of imidazo[1,5-a]pyrazin-8(7H)-one derivatives.

Part 1: The Science of Recrystallization: A Foundation for Success

Recrystallization is a self-validating purification technique governed by thermodynamics and kinetics. The fundamental principle is that the solubility of most solid compounds increases with temperature.[5] An ideal recrystallization process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Cooling the solution slowly to allow the desired compound to crystallize out as its solubility decreases, leaving soluble impurities behind in the "mother liquor."

  • Isolating the pure crystals by filtration.

  • Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying the crystals to remove all traces of solvent.

The Cornerstone: Solvent Selection

The single most critical factor for successful recrystallization is the choice of solvent.[6] For the imidazo[1,5-a]pyrazin-8(7H)-one class of compounds, which are typically polar, nitrogen-containing heterocycles, the "like dissolves like" principle provides a starting point.[7][8]

Characteristics of an Ideal Solvent:

  • Steep Solubility Curve: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[6][8] This maximizes the recovery of the purified compound.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[8]

  • Chemical Inertness: The solvent must not react with the compound being purified.[8]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[6]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6][9]

Screening Solvents for Imidazo[1,5-a]pyrazin-8(7H)-ones: Based on the polar nature of the scaffold, the following solvents are recommended for initial screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Halogenated Solvents: Dichloromethane (DCM), Chloroform

  • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF) - Use with caution due to high boiling points, making them difficult to remove.

The Power of Mixed-Solvent Systems: Often, no single solvent meets all the ideal criteria. In such cases, a mixed-solvent system (also known as a solvent/anti-solvent pair) is employed.[8] This is particularly useful when a compound is excessively soluble in one solvent but poorly soluble in another.[8] The two solvents must be fully miscible.[10]

Common pairs for heterocyclic compounds include:

  • Ethanol / Water

  • Acetone / Hexane[11]

  • Ethyl Acetate / Hexane

  • Chloroform / Hexane[11]

  • DCM / Diethyl ether

The process involves dissolving the compound in a minimal amount of the "good" hot solvent, followed by the slow, dropwise addition of the "bad" anti-solvent until the solution becomes faintly cloudy (the saturation point).

Caption: Solvent selection workflow for recrystallization.

Part 2: Standardized Recrystallization Protocols

These protocols are designed to be robust starting points. Researchers should optimize parameters based on the specific properties of their target compound.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.

Methodology:

  • Preparation: Place the crude, solid imidazo[1,5-a]pyrazin-8(7H)-one compound into an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: In a separate flask, bring the chosen solvent to a boil. Add the hot solvent to the Erlenmeyer flask containing the solid in small portions, with stirring and continued heating, until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the final yield.[2]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) or colored impurities (requiring charcoal treatment) are present, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Rationale: Slow cooling promotes the formation of larger, purer crystals.[2]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals. After a moment, re-apply the vacuum to pull the wash solvent through. Rationale: Using ice-cold solvent minimizes the redissolving of the purified product.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry. Then, transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

Use this method when a single suitable solvent cannot be identified.

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum required amount of the "good" solvent (the one in which it is highly soluble) at or near its boiling point.

  • Anti-Solvent Addition: While keeping the solution hot, add the "bad" anti-solvent (the one in which the compound is poorly soluble) dropwise with vigorous stirring.

  • Induce Saturation: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the point of saturation.

  • Re-solubilize: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated hot solution.

  • Cooling and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol.

Caption: General workflow for purification by recrystallization.

Part 3: Troubleshooting and Field-Proven Insights

Even with careful planning, challenges can arise. The following table summarizes common issues and their solutions.

Problem Probable Cause(s) Solution(s)
Oiling Out (Product separates as a liquid instead of solid)- Solution is too supersaturated upon cooling. - The boiling point of the solvent is higher than the melting point of the compound. - Significant impurities are present, causing melting point depression.- Reheat the solution to dissolve the oil, add more solvent, and cool very slowly.[12][13] - Try a lower-boiling point solvent. - Attempt purification by another method (e.g., column chromatography) first.
No Crystals Form - Too much solvent was used. - The compound is very soluble even at low temperatures. - The solution is cooling too slowly without nucleation sites.- Boil off some of the solvent to increase concentration and re-cool.[13] - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[13] - Add a "seed crystal" of the pure compound. - Try a different solvent or a mixed-solvent system.
Crystallization is Too Fast ("Crashing Out")- The solution is too concentrated. - The temperature was lowered too quickly.- This traps impurities.[14] Reheat the solution to redissolve the solid, add a small amount of additional solvent (1-5% more), and allow to cool much more slowly.[13] Insulating the flask can help.
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[13][14] - Premature crystallization during hot filtration. - Excessive washing with solvent that was not ice-cold.- Concentrate the mother liquor and cool again to obtain a "second crop" of crystals (note: these may be less pure). - Ensure filtration apparatus is pre-heated. - Use a minimal amount of ice-cold solvent for washing.
Colored Product (When it should be colorless)- Colored impurities are present and soluble.- Re-dissolve the product in a suitable hot solvent and add a small amount of activated charcoal. Boil for a few minutes, then perform a hot filtration through a fluted filter paper or celite pad to remove the charcoal before cooling.

Expert Insight: The Impact of Polymorphism

It is crucial for drug development professionals to be aware of polymorphism—the ability of a compound to exist in more than one crystal form.[12] Different polymorphs can have different solubilities, stabilities, and bioavailabilities. The specific recrystallization solvent and cooling rate can influence which polymorph is obtained. Therefore, it is essential to characterize the resulting solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure batch-to-batch consistency.

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16). TSI Journals. Retrieved March 7, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances. Retrieved March 7, 2026, from [Link]

  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Struggling with large scale recrystallization. (2021, August 24). Reddit. Retrieved March 7, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018, July 16). TSI Journals. Retrieved March 7, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. (2019, May 21). Molecules. Retrieved March 7, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved March 7, 2026, from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020, April 14). MDPI. Retrieved March 7, 2026, from [Link]

  • DES‐Type Interactions To Promote Solvent‐Free and Metal‐Free Reactions between Nitrogen‐Containing Heterocycles and Ally. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. (2016, October 14). HETEROCYCLES. Retrieved March 7, 2026, from [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. (2019, April 1). PubMed. Retrieved March 7, 2026, from [Link]

  • Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants. (2024, June 24). ResearchGate. Retrieved March 7, 2026, from [Link]

  • An imidazo[1,5-a]pyrazin-8-amine compound, preparation method, pharmaceutical composition and application. (2021, November 2). Patsnap Eureka. Retrieved March 7, 2026, from [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). Molecules. Retrieved March 7, 2026, from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022, August 13). MDPI. Retrieved March 7, 2026, from [Link]

  • Imidazo(1,5-a)pyrazine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis of novel imidazo[1,5-a]pyridine derivates. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Method

How to use 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one in in vitro kinase assays

Abstract & Scientific Context The compound 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (often an intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors like Acalabrutinib) represents a critical "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

The compound 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (often an intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors like Acalabrutinib) represents a critical "privileged scaffold" in medicinal chemistry. While the final drug candidates typically feature an 8-amino substitution to facilitate hydrogen bonding with the kinase hinge region (specifically residues Glu475 and Met477 in BTK), the 8-oxo (lactam) variant serves two distinct roles in early-stage discovery:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight fragment (MW ~214 Da), it is screened at high concentrations to detect weak, non-canonical binding modes in the ATP pocket.

  • Negative/Selectivity Control: It is used to validate the necessity of the 8-amino hinge-binding motif. Comparing the IC50 of the 8-one variant against the 8-amino variant quantifies the thermodynamic contribution of the hinge hydrogen bond.

This guide details the protocol for solubilizing, handling, and screening this specific scaffold using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format, optimized for detecting low-affinity fragment interactions.

Chemical Properties & Handling

Before initiating biological assays, proper handling of the scaffold is paramount due to its limited solubility compared to fully functionalized drugs.

PropertySpecificationPractical Implication
Molecular Weight ~214.02 g/mol High molarity requires less mass; ideal for high-concentration fragment screens.
Solubility (DMSO) Moderate (up to 50 mM)Critical: Ensure complete dissolution. Sonicate for 5 mins at 25°C if turbidity persists.
Stability High (Lactam core)Stable to multiple freeze-thaw cycles, unlike the oxidation-prone 8-amino variants.
Storage -20°C, DesiccatedHygroscopic. Equilibrate to RT before opening to prevent water uptake (which interferes with acoustic dispensing).

Preparation Protocol:

  • Weigh 2.14 mg of powder.

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested) to generate a 10 mM Master Stock .

  • Vortex for 30 seconds and inspect visually. If solid remains, sonicate for 5 minutes.

  • Aliquot into amber glass vials (avoid plastic for long-term storage of fragments) and store at -20°C.

Experimental Protocol: TR-FRET Kinase Assay

We utilize a LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET system). This format is superior to activity-based assays (like ADP-Glo) for fragments because it measures binding affinity (


 or 

) directly, avoiding artifacts caused by high compound concentrations inhibiting coupling enzymes.
A. Reagent Setup
  • Kinase: Recombinant Human BTK (Full length or Kinase Domain), 5 nM final.

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 labeled), optimized for BTK.

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Compound: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (3-fold serial dilution).

B. Plate Map & Workflow

The assay is performed in a 384-well low-volume white plate (e.g., Corning 4513).

Step-by-Step Procedure:

  • Compound Dispensing (Acoustic or Manual):

    • Dispense 100 nL of compound (in 100% DMSO) into assay wells.

    • Top Concentration: Since this is a fragment, start high: 100 µM or 1 mM .

    • Controls:

      • High Control (0% Inhibition): DMSO only.

      • Low Control (100% Inhibition): 1 µM Acalabrutinib or Staurosporine.

  • Kinase/Antibody Mix:

    • Prepare a master mix of BTK enzyme (5 nM) and Eu-Antibody (2 nM) in Assay Buffer.

    • Add 5 µL of this mix to all wells.

    • Incubate 15 mins to allow antibody-tag binding.

  • Tracer Addition:

    • Dilute Tracer 236 to 4x working concentration (e.g., 200 nM -> 50 nM final).

    • Add 5 µL of Tracer to all wells. Final Volume = 10 µL.

  • Equilibration:

    • Centrifuge plate at 1000 x g for 1 minute.

    • Incubate for 60 minutes at Room Temperature (Dark).

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 620 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Tracer).

Visualization: Pathway & Workflow

Diagram 1: The BTK Signaling Pathway & Inhibitor Intervention

This diagram illustrates the B-Cell Receptor (BCR) pathway, highlighting BTK as the target node where the imidazopyrazine scaffold intervenes.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK LYN LYN Kinase BCR->LYN BTK BTK (Target) SYK->BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Ca_Flux Ca2+ Flux / NF-κB PLCg2->Ca_Flux Inhibitor Imidazopyrazine Scaffold Inhibitor->BTK  Competes with ATP (Hinge Binding)

Caption: The B-Cell Receptor signaling cascade. The imidazopyrazine scaffold targets the ATP-binding pocket of BTK, blocking downstream activation of PLCγ2.

Diagram 2: Fragment Screening Workflow

This diagram outlines the logical flow from compound preparation to data analysis for a fragment screen.

Assay_Workflow cluster_0 1. Preparation cluster_1 2. Reaction cluster_2 3. Analysis Stock 10mM Stock (DMSO) Echo Acoustic Dispensing Stock->Echo Mix Kinase + Ab Incubation Echo->Mix Tracer Add Tracer (FRET Probe) Mix->Tracer Equil 1 hr Equilibration Tracer->Equil Read TR-FRET Reader Equil->Read Data Calculate IC50 & LE Read->Data

Caption: Step-by-step workflow for TR-FRET screening of the 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one scaffold.

Data Analysis & Interpretation

When analyzing data for 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one, do not expect nanomolar potency. This is a fragment .

1. Calculation of TR-FRET Ratio:



2. Normalization:



3. Ligand Efficiency (LE): Because the molecule is small, raw potency (


) is misleading. Use LE to assess quality:


  • Target: An LE > 0.3 indicates the scaffold is a high-quality starting point for optimization.

  • Interpretation: If the 8-one variant shows

    
     while the 8-amino variant is 
    
    
    
    , this confirms the critical role of the donor-acceptor motif in the hinge region.

References

  • Barf, T., et al. (2012). "Imidazo[1,5-a]pyrazines as Novel, Potent and Selective Bruton’s Tyrosine Kinase Inhibitors."[1] Journal of Medicinal Chemistry.

  • Covey, T., et al. (2015). "ACP-196: a novel covalent inhibitor of BTK with improved selectivity." Cancer Research.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Invitrogen Manuals.

  • PubChem. "Compound Summary: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one."[2] National Library of Medicine.

Sources

Application

Application Notes and Protocols for Evaluating the Efficacy of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one

Introduction: Characterizing a Novel Imidazo[1,5-a]pyrazine Derivative The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of critical cell...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing a Novel Imidazo[1,5-a]pyrazine Derivative

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of critical cellular signaling proteins, including kinases and bromodomains.[1][2][3][4][5] Compounds with this core have been investigated for their potential in treating diseases such as cancer and inflammatory disorders.[1][5][6] This application note provides a comprehensive framework and detailed protocols for the initial cell-based evaluation of a novel derivative, 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one.

The following protocols are designed to guide researchers in a logical progression, starting from broad phenotypic assessments of cell viability and cytotoxicity, and moving towards more detailed mechanistic studies of apoptosis, cell cycle arrest, and the interrogation of potential signaling pathway modulation. This structured approach allows for a thorough initial characterization of the compound's cellular effects, providing a solid foundation for further investigation and target identification.

Part 1: Foundational Efficacy Assessment - Cell Viability and Cytotoxicity

The first step in evaluating any potential therapeutic compound is to determine its effect on cell viability and proliferation. The MTT and XTT assays are robust colorimetric methods for assessing metabolic activity, which serves as an indicator of cell viability.[7]

Principle of Tetrazolium-Based Assays

These assays rely on the reduction of a tetrazolium salt by metabolically active cells.[7][8][9] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring, resulting in the formation of a colored formazan product.[7][9][10] The amount of formazan produced is directly proportional to the number of viable cells.[7] The primary difference between the MTT and XTT assays is that the formazan product of MTT is insoluble and requires a solubilization step, while the XTT formazan product is water-soluble.[7]

Experimental Workflow: Cell Viability Assays

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation & Assay A Seed cells in a 96-well plate B Treat cells with serial dilutions of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one A->B C Include vehicle and positive controls B->C D Incubate for 24-72 hours C->D E Add MTT or XTT reagent D->E F Incubate for 2-4 hours E->F G (MTT only) Add solubilization solution F->G H Read absorbance on a plate reader G->H

Caption: Workflow for MTT/XTT cell viability assays.

Protocol 1.1: MTT Cell Viability Assay

Materials:

  • 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one

  • Cell line of interest (e.g., A549, EOL-1)[4]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle-only control wells.[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[8][9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.[8][9]

Data Analysis and Interpretation

The percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. This will allow for the determination of the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Parameter Description
IC50 The concentration of an inhibitor where the response is reduced by half.
Dose-Response Curve A graph illustrating the relationship between the dose of a drug and the response.
Vehicle Control A control group that receives the same solvent used to dissolve the test compound.

Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays

If the cell viability assays indicate that 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one induces cell death, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V assay is a widely used method for detecting early-stage apoptosis.

Principle of the Annexin V Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein with a high affinity for PS in the presence of calcium. By conjugating Annexin V to a fluorescent molecule (e.g., FITC), apoptotic cells can be identified. Propidium iodide (PI), a fluorescent DNA intercalating agent, is also included to differentiate between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[12]

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Treatment cluster_1 Cell Harvesting & Staining cluster_2 Analysis A Treat cells with the compound at IC50 concentration B Harvest cells (including supernatant) A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add FITC-Annexin V and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Quantify live, apoptotic, and necrotic populations G->H

Sources

Method

Application Note: Evaluating 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one Derivatives as Dual-Target Modulators in Cancer Cell Lines

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Scientific Rationale & Mechanistic Causality The 5-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Scientific Rationale & Mechanistic Causality

The 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one scaffold has emerged as a highly privileged pharmacophore in modern oncology drug discovery. Originally recognized for its utility in synthesizing potent kinase inhibitors, this bicyclic heteroaromatic system has recently been repurposed to target epigenetic readers, specifically Bromodomain-containing protein 9 (BRD9) [1].

Understanding the atomic-level causality behind this scaffold's efficacy is critical for rational experimental design:

  • Epigenetic Engagement (BRD9): BRD9 is a critical subunit of the non-canonical barrier-to-autointegration factor (ncBAF) complex, which drives oncogenesis in acute myeloid leukemia (AML) by upregulating the STAT5 pathway and target genes like DUSP6 and SAMSN1[1][2]. The lactam carbonyl of the 8(7H)-one moiety acts as a critical hydrogen bond acceptor, perfectly mimicking the native acetyl-lysine interaction with the highly conserved Asn140 and Tyr residues in the BRD9 bromodomain[1]. Concurrently, the 5-bromo substituent is directed into the hydrophobic ZA channel (lined by Phe44 and Ile53), providing exquisite selectivity over other bromodomain families[1].

  • Kinase Engagement (BTK): In B-cell malignancies, derivatives of the imidazo[1,5-a]pyrazine core act as non-covalent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK). The core nitrogen atoms form essential bidentate hydrogen bonds with the kinase hinge region (Ser538 and Asp539), effectively shutting down downstream B-Cell Receptor (BCR) signaling[3].

By leveraging this dual-target potential, researchers can utilize this scaffold to probe both epigenetic and kinase-driven survival pathways in distinct cancer cell lines.

Mechanistic Pathway Visualization

G cluster_BRD9 Epigenetic Axis (AML) cluster_BTK Kinase Axis (Lymphoma) Scaffold 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one BRD9 BRD9 Bromodomain Scaffold->BRD9 Binds ZA/ZB Loops BTK BTK Kinase Domain Scaffold->BTK Binds Hinge Region STAT5 STAT5 Activation BRD9->STAT5 Genes Oncogenic Genes (DUSP6) STAT5->Genes Survival Tumor Proliferation Genes->Survival BCR BCR Signaling BTK->BCR BCR->Survival

Dual-target mechanism of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one in cancer pathways.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one derivatives, a self-validating experimental system is required. A common pitfall in inhibitor screening is misinterpreting off-target cytotoxicity as on-target efficacy. Therefore, this workflow utilizes a dual-readout approach: phenotypic viability screening coupled with orthogonal biochemical target engagement.

Workflow Step1 1. Preparation DMSO Stocks Step2 2. Cell Culture MV4-11 & Mino Step1->Step2 Step3 3. Treatment 0.1-10 µM (48h) Step2->Step3 Step4 4. Validation Viability & WB Step3->Step4

Self-validating experimental workflow for evaluating imidazopyrazinone derivatives.

Protocol 1: Phenotypic Viability Screening (CellTiter-Glo)

Objective: Determine the IC₅₀ of the scaffold in BRD9-dependent (MV4-11) and BTK-dependent (Mino) cell lines. Causality Check: MV4-11 cells are highly sensitive to ncBAF disruption, while Mino cells rely heavily on BCR signaling. Testing both provides a comparative index of the derivative's target bias.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one derivative in 100% molecular-grade DMSO to create a 10 mM master stock. Prepare a 10-point, 3-fold serial dilution plate.

  • Cell Seeding: Harvest MV4-11 (AML) and Mino (Mantle Cell Lymphoma) cells in the logarithmic growth phase. Seed at a density of

    
     cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in a 96-well opaque white plate.
    
  • Treatment: Add 10 µL of the diluted compounds to the respective wells (final DMSO concentration

    
    ).
    
    • Self-Validation Controls: Include I-BRD9 (selective BRD9 inhibitor) and Ibrutinib (covalent BTK inhibitor) as positive controls. Use 0.1% DMSO as the vehicle negative control.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 72 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Orthogonal Target Engagement (Quantitative Western Blot)

Objective: Confirm that the observed cytotoxicity is causally linked to the suppression of BRD9 and BTK downstream signaling cascades.

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Treat

    
     MV4-11 and Mino cells with the derivative at 
    
    
    
    and
    
    
    the calculated IC₅₀ for 24 hours. Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
  • Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to 30 µg of total protein per lane.

  • Electrophoresis & Transfer: Resolve proteins on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane using a semi-dry transfer system.

  • Immunoblotting (BRD9 Axis - MV4-11 cells): Probe the membrane with primary antibodies against total STAT5, phospho-STAT5 (Tyr694), and DUSP6[2]. Rationale: BRD9 inhibition directly downregulates STAT5 activation and DUSP6 expression[1].

  • Immunoblotting (BTK Axis - Mino cells): Probe with primary antibodies against total BTK and phospho-BTK (Tyr223). Rationale: Autophosphorylation at Y223 is a direct biomarker of BTK kinase activity[3].

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate. Quantify band densitometry relative to a GAPDH loading control.

Quantitative Data Summaries

To establish a baseline for evaluating novel 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one derivatives, the following table summarizes the expected pharmacological profile based on structural optimization toward either the epigenetic or kinase target.

Table 1: Representative Profiling of Imidazo[1,5-a]pyrazin-8(7H)-one Scaffolds

Compound ClassPrimary TargetCell Line ModelExpected IC₅₀ (µM)Primary Mechanistic Readout
Scaffold Derivative A (Optimized for ZA/ZB loops)BRD9 BromodomainMV4-11 (AML)0.30 – 0.80

p-STAT5,

DUSP6 expression
Scaffold Derivative B (8-amino substituted)BTK Kinase DomainMino (Lymphoma)0.05 – 0.20

p-BTK (Y223),

BCR signaling
I-BRD9 (Positive Control)BRD9 BromodomainMV4-11 (AML)~ 0.75

ncBAF chromatin localization
Ibrutinib (Positive Control)BTK Kinase DomainMino (Lymphoma)< 0.01Covalent BTK inhibition

References

  • Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis.
  • Targeting BRD9 for Cancer Treatment: A New Strategy.
  • DUSP6 silencing in vitro and in vivo sensitises to EGFR inhibitors.

Sources

Application

Using 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one as a chemical probe for bromodomains

Application Note: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one as a Fragment Probe for Bromodomain Interrogation Introduction: The Scaffold as a Chemical Probe 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one represents a privileged "fr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one as a Fragment Probe for Bromodomain Interrogation

Introduction: The Scaffold as a Chemical Probe

5-bromoimidazo[1,5-a]pyrazin-8(7H)-one represents a privileged "fragment probe"—a low-molecular-weight chemical tool used primarily in Fragment-Based Drug Discovery (FBDD) to interrogate the acetyl-lysine (Kac) binding pockets of bromodomain-containing proteins (such as BRD4, BRD9, and CECR2).

Unlike high-affinity chemical probes (e.g., JQ1) that are optimized for cellular potency, this molecule serves two distinct, critical functions in early-stage discovery:

  • Crystallographic Probe: It acts as a minimal pharmacophore to map the "anchoring" hydrogen bonding network within the bromodomain binding pocket (specifically the conserved Asparagine).

  • Synthetic Linchpin: The C5-bromine handle provides a verified vector for rapid chemical elaboration (via Suzuki-Miyaura or Buchwald-Hartwig couplings) to access the "WPF shelf" or solvent-exposed regions, driving potency from millimolar (fragment) to nanomolar (lead) range.

This guide details the protocols for using this scaffold to validate bromodomain targets and develop high-affinity inhibitors, specifically referencing its utility in targeting BRD9 and BET family proteins.

Mechanism of Action & Binding Topology

The efficacy of imidazo[1,5-a]pyrazin-8(7H)-one as a probe relies on its ability to mimic the endogenous acetyl-lysine substrate.

  • Kac Mimicry: The carbonyl oxygen at position 8 functions as a hydrogen bond acceptor, engaging the conserved Asparagine residue (e.g., Asn140 in BRD4(1), Asn100 in BRD9) at the base of the binding pocket.

  • Water Displacement: The bicyclic core displaces conserved water molecules in the ZA loop region, providing an entropic gain in binding energy.

  • Vector Exploration: The bromine at position 5 is positioned to point towards the hydrophobic "WPF shelf" (in BET bromodomains) or the Phe/Gly region in non-BET bromodomains, marking the optimal trajectory for growing the molecule.

Visualizing the Interaction

BindingMode cluster_0 Binding Event Scaffold 5-bromoimidazo[1,5-a] pyrazin-8(7H)-one Asn_Residue Conserved Asparagine (H-Bond Donor) Scaffold->Asn_Residue H-Bond (C=O mimic) WPF_Shelf Hydrophobic Shelf (WPF/Phe/Gly) Scaffold->WPF_Shelf Br Vector (Growth Point) Water_Net Conserved Water Network Scaffold->Water_Net Displacement/Interaction Kac_Pocket Acetyl-Lysine Pocket (Bromodomain)

Figure 1: Mechanistic interaction map of the probe within the bromodomain pocket.

Experimental Protocols

Protocol A: Compound Preparation & Solubility Analysis

Rationale: As a fragment, this compound may have limited solubility in aqueous buffers despite its small size. Proper stock preparation is vital to prevent aggregation, which causes false positives in binding assays.

Materials:

  • 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (Purity >95% by HPLC).

  • DMSO (Anhydrous, Cell Culture Grade).

  • PBS (pH 7.4).

Steps:

  • Stock Generation: Dissolve the solid compound in 100% DMSO to a concentration of 100 mM . Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

  • Quality Check: Centrifuge the stock at 13,000 x g for 10 minutes. Inspect for pellet formation (precipitate).

  • Aqueous Dilution Series: Prepare a 1:100 dilution in PBS (final 1 mM, 1% DMSO). Measure Absorbance at 600nm (OD600).

    • Pass Criteria: OD600 < 0.05 (indicates no aggregation).

    • Fail Criteria: OD600 > 0.[]05. If failed, lower stock concentration to 50 mM.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: Fragments often have fast on/off rates (


, 

) and high

values (µM to mM). SPR is the gold standard for detecting these transient interactions that ELISA might miss.

Assay Setup:

  • Sensor Chip: CM5 or Streptavidin (SA) chip (if protein is biotinylated).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO . Crucial: Match DMSO concentration exactly in running buffer and samples.

Workflow:

  • Immobilization: Immobilize the target Bromodomain (e.g., BRD9) to a density of ~2000-3000 RU. (High density is required for low-affinity fragments).

  • Solvent Correction: Perform a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Injection: Inject the probe at concentrations ranging from 10 µM to 1 mM (2-fold dilution series).

    • Contact time: 30 seconds.

    • Dissociation time: 60 seconds.

    • Flow rate: 30 µL/min.

  • Analysis: Fit data to a Steady-State Affinity (1:1) model. Do not attempt kinetic fitting (Langmuir) if the sensorgrams are "square-shaped" (fast kinetics).

Protocol C: X-ray Crystallography Soaking

Rationale: This is the definitive validation method. It confirms the binding mode and the vector of the bromine atom for future synthesis.

Steps:

  • Crystallization: Generate apo-crystals of the target bromodomain using standard hanging drop vapor diffusion (e.g., PEG 3350 conditions for BETs).

  • Soaking Solution: Prepare a soaking drop containing the reservoir solution + 10-50 mM of the probe (from 100 mM DMSO stock). Final DMSO should not exceed 10-15% to avoid cracking crystals.

  • Incubation: Soak crystals for 2 to 24 hours . Monitor for crystal degradation.

  • Harvesting: Cryo-protect (using glycerol or ethylene glycol supplemented with the probe) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data. Look for difference density (

    
    ) in the acetyl-lysine pocket. The bromine atom will provide a strong anomalous signal if collected at the Br-edge (13.47 keV), serving as an unambiguous internal marker.
    

Data Interpretation & Application

Quantitative Benchmarks

When using this scaffold, compare your results against these typical fragment metrics:

MetricExpected Range (Fragment)Target Value (Lead)Interpretation
Affinity (

)
50 µM - >1 mM< 100 nMHigh

is acceptable for a fragment if Ligand Efficiency is high.
Ligand Efficiency (LE) > 0.30 kcal/mol/heavy atom> 0.30Critical metric. If LE < 0.25, the scaffold is likely not binding optimally.
Binding Enthalpy (

)
Favorable (Negative)Highly NegativeDriven by the H-bond to Asn.
Chemical Elaboration Strategy (From Probe to Drug)

Once binding is confirmed via X-ray/SPR, the 5-bromo position becomes the synthetic handle.

  • Reaction: Suzuki-Miyaura coupling with aryl boronic acids.

  • Target: Introduce aromatic groups to engage the "WPF shelf" (Trp-Pro-Phe) or specific hydrophobic residues (e.g., Phe44 in BRD9).

  • Example Case: In the development of BRD9 inhibitors, this specific imidazopyrazinone scaffold was coupled with substituted phenyl groups to improve potency from micromolar to 35 nM (Compound 27 in Zhou et al., 2019).

Workflow Visualization

FBDD_Workflow cluster_1 Validation Phase Start Start: 5-bromoimidazo[1,5-a] pyrazin-8(7H)-one QC Solubility & QC (NMR/LCMS) Start->QC Screen Biophysical Screening (SPR / DSF) Detect Binding QC->Screen Structure X-Ray Crystallography (Soaking) Confirm Asn Interaction Screen->Structure Hit Confirmation Design Structure-Based Design Grow from Br-vector Structure->Design Define Vector Synthesis Suzuki Coupling (Library Generation) Design->Synthesis Synthesis->Screen Iterative Cycle Lead Potent Inhibitor (IC50 < 100 nM) Synthesis->Lead Optimize Potency

Figure 2: Fragment-to-Lead workflow using the 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one scaffold.

References

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Source: Bioorganic & Medicinal Chemistry (2019).[2] Context: Describes the elaboration of this specific scaffold into potent BRD9 inhibitors (e.g., Compound 27). Link:[Link][2]

  • Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery. Source: Journal of Medicinal Chemistry (2012). Context: Fundamental principles of using fragments to target the conserved asparagine in bromodomains. Link:[Link]

  • Development of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as a novel chemical series of BRD4 inhibitors. Source: Medicinal Chemistry Research (2018).[3] Context: Validates the imidazopyrazinone core for BET family (BRD4) inhibition. Link:[Link]

Sources

Method

Application Note: Molecular Docking Simulation of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one with BRD9

Abstract This application note provides a detailed protocol and scientific rationale for conducting a molecular docking simulation of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one, a member of a promising class of inhibitors, w...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and scientific rationale for conducting a molecular docking simulation of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one, a member of a promising class of inhibitors, with the bromodomain-containing protein 9 (BRD9). As an epigenetic reader, BRD9 is an increasingly important therapeutic target in oncology.[1][2][] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from target and ligand preparation to the analysis of docking results. We delve into the causality behind methodological choices, ensuring a robust and reproducible computational workflow.

Scientific Background & Rationale

The Epigenetic Reader BRD9: A Key Player in Cancer

Bromodomains are protein modules that recognize acetylated lysine residues on histones, a key post-translational modification in the epigenetic regulation of gene expression.[4][5] Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][6] Dysregulation of the SWI/SNF complex, of which ncBAF is a part, is implicated in approximately 20% of human cancers, making its components attractive targets for therapeutic intervention.[6]

BRD9, in particular, has been identified as a crucial factor in the proliferation and survival of various cancer cell lines, including certain types of acute myeloid leukemia (AML) and solid tumors.[2][7] Its role in maintaining oncogenic transcriptional programs underscores the therapeutic potential of inhibiting its function.[8] The development of potent and selective small-molecule inhibitors for BRD9 is therefore a significant area of research in oncology drug discovery.[][9]

Imidazo[1,5-a]pyrazin-8(7H)-ones: A Promising Scaffold for BRD9 Inhibition

Recent studies have highlighted the imidazo[1,5-a]pyrazin-8(7H)-one scaffold as a promising starting point for the development of potent BRD9 inhibitors.[6] Research into derivatives of this core structure has led to the identification of compounds with significant inhibitory activity against BRD9.[6] For this application note, we focus on a representative molecule, 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one, to illustrate the process of in silico evaluation of its binding potential to the BRD9 bromodomain. Molecular docking serves as a powerful computational tool to predict the binding conformation and affinity of this ligand within the BRD9 active site, guiding further optimization efforts.[6][10]

Experimental Workflow: A Visual Overview

The following diagram outlines the key stages of the molecular docking simulation workflow, from initial data retrieval to the final analysis of results.

docking_workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Fetch BRD9 Structure (e.g., PDB: 5E9V) PrepProt Protein Preparation: - Remove water & ligands - Add polar hydrogens - Assign charges PDB->PrepProt Ligand Obtain Ligand Structure (5-bromoimidazo[1,5-a]pyrazin-8(7H)-one) PrepLig Ligand Preparation: - Generate 3D coordinates - Assign charges - Define rotatable bonds Ligand->PrepLig Grid Grid Box Generation: Define the binding site on BRD9 PrepProt->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Results Analyze Docking Poses: - Binding Affinity (kcal/mol) - RMSD Dock->Results Interaction Visualize Interactions: - Hydrogen bonds - Hydrophobic contacts (e.g., PyMOL, Chimera) Results->Interaction

Caption: Overall workflow for the molecular docking of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one with BRD9.

Detailed Protocols

This section provides a step-by-step methodology for the molecular docking simulation. While specific software commands may vary, the underlying principles are broadly applicable. We will use AutoDock Vina as an example docking engine.[11]

Part 1: Protein Preparation

Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential molecules (e.g., water, co-crystallized ligands) and lacks hydrogen atoms. Proper preparation is crucial for an accurate docking simulation.

Protocol:

  • Obtain Protein Structure: Download the crystal structure of the human BRD9 bromodomain from the RCSB PDB. A suitable entry is 5E9V , which has a resolution of 1.80 Å.

  • Clean the Structure:

    • Load the PDB file (5E9V.pdb) into a molecular visualization software (e.g., UCSF Chimera, PyMOL).

    • Remove all water molecules. These are generally not well-ordered and can interfere with the docking process.

    • Remove any co-crystallized ligands and other heteroatoms that are not part of the protein or essential cofactors.

    • If multiple protein chains are present, retain only the chain relevant for the docking study (e.g., Chain A).

  • Add Hydrogens and Charges:

    • Use a protein preparation utility (e.g., the 'Dock Prep' tool in Chimera or AutoDockTools).

    • Add polar hydrogen atoms to satisfy the valency of atoms.

    • Assign partial charges to each atom using a standard force field (e.g., Gasteiger charges). This is essential for calculating the electrostatic interactions.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Part 2: Ligand Preparation

Rationale: The ligand structure must be in a 3D format with correct stereochemistry, and its flexible bonds must be defined to allow for conformational sampling during docking.

Protocol:

  • Obtain Ligand Structure:

    • The 2D structure of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one can be obtained from PubChem (CID 71414471).

    • Use a chemical drawing tool (e.g., MarvinSketch, ChemDraw) or an online converter to generate a 3D structure from its SMILES representation: C1=C(N2C=NC=C2C(=O)N1)Br.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure using a force field like MMFF94 to obtain a low-energy conformation.

  • Assign Charges and Define Torsion:

    • Load the 3D structure into AutoDockTools.

    • Assign Gasteiger charges.

    • Define the rotatable bonds (torsions). This is a critical step that determines the flexibility of the ligand during the simulation. AutoDockTools can automatically detect and set these.

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.

Part 3: Docking Simulation

Rationale: The docking process requires defining a search space (grid box) on the protein where the ligand is likely to bind. The docking algorithm then explores different conformations of the ligand within this space and scores them based on their predicted binding affinity.

Protocol:

  • Define the Binding Site (Grid Box):

    • Load the prepared protein (PDBQT file) into a visualization tool.

    • Identify the acetyl-lysine binding pocket of BRD9. In PDB entry 5E9V, this can be centered on the location of the co-crystallized ligand.

    • Define the dimensions and center of a 3D grid box that encompasses the entire binding pocket. A typical size might be 24 x 24 x 24 Å. The coordinates for the center and the size of the box are crucial parameters.

  • Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand, the coordinates of the grid box center, and its dimensions.

  • Run the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

    Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Analysis and Interpretation of Results

Quantitative Analysis

The primary quantitative output is the binding affinity, reported in kcal/mol. A more negative value indicates a more favorable predicted binding energy.[6] The results for the top poses should be summarized in a table.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.25
3-8.11.89
4-7.92.45
5-7.73.10

Note: These are example values for illustrative purposes.

Another important metric is the Root Mean Square Deviation (RMSD). A low RMSD (< 2.0 Å) between different high-ranking poses suggests a well-defined and stable binding mode.

Qualitative Analysis: Visualizing Interactions

A crucial step is the visual inspection of the top-ranked docking pose to understand the specific molecular interactions driving the binding.

  • Load the Complex: Open the prepared protein structure and the docking output file (containing the ligand poses) in a molecular graphics program.

  • Identify Key Interactions: Analyze the best-scoring pose for key interactions with the amino acid residues in the BRD9 binding pocket. These typically include:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand and residues like asparagine, tyrosine, or backbone amides.

    • Hydrophobic Interactions: Identify non-polar parts of the ligand interacting with hydrophobic residues such as valine, isoleucine, and phenylalanine.

    • π-π Stacking: Aromatic rings in the ligand may stack with aromatic residues like tyrosine or phenylalanine.

The following diagram illustrates the key interactions that might be observed.

interaction_diagram cluster_ligand 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one cluster_protein BRD9 Binding Pocket Ligand Imidazopyrazinone Core Tyr Tyr149 Ligand->Tyr π-π Stacking Phe Phe100 Ligand->Phe Hydrophobic Bromine Bromo Group Val Val105 Bromine->Val Hydrophobic Carbonyl Carbonyl Oxygen Asn Asn140 Carbonyl->Asn H-Bond

Caption: Potential molecular interactions between the ligand and key BRD9 residues.

Conclusion and Best Practices

Molecular docking is a powerful, cost-effective method for predicting the binding of small molecules to protein targets.[6] This application note provides a robust framework for simulating the interaction between 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one and BRD9. It is crucial to remember that docking results are predictions and should be validated experimentally. For enhanced accuracy, consider using multiple docking programs, and for systems with significant flexibility, molecular dynamics simulations may provide further insights.

References

  • Zheng, Y., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1391-1404. [Link]

  • PubChem. (n.d.). 5-bromo-7H-imidazo[1,5-a]pyrazin-8-one. National Center for Biotechnology Information. [Link]

  • Clark, P. G., et al. (2024). Identification and Development of BRD9 Chemical Probes. Molecules, 29(6), 1341. [Link]

  • Zhou, J., et al. (2019). Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1374-1380. [Link]

  • Remillard, D., et al. (2021). The dual role of BRD9 in cancer: Mechanistic insights and therapeutic prospects. Frontiers in Oncology, 11, 745493. [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. (Note: While not directly cited, Open Babel is a foundational tool often used in these workflows). [Link]

  • Perez-Salvia, M., & Esteller, M. (2017). Bromodomains: a new target in cancer therapy. Briefings in Functional Genomics, 16(2), 73-83. [Link]

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results?. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. [Link]

  • IP Journal of Diagnostic Pathology and Oncology. (2021). Role of BRD4 in cancer – A review. [Link]

  • Encyclopedia.pub. (2021). Bromodomain Proteins in Cancer. [Link]

  • Taylor & Francis Online. (2025). The future of BRD9 inhibitors: a patent perspective (2019-present). [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Structural Genomics Consortium. (2009). Crystal structure of human bromodomain containing 9 isoform 1 (BRD9). [Link]

  • University of Tromsø. (n.d.). Molecular Docking Tutorial. [Link]

  • RCSB PDB. (2017). 5TWX: Crystal Structure of BRD9 bromodomain. [Link]

  • RCSB PDB. (2015). 5E9V: Crystal structure of BRD9 bromodomain in complex with an indolizine ligand. [Link]

  • Wikipedia. (n.d.). BRD9. [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. [Link]

  • NCBI. (2021). The dual role of BRD9 in cancer: Mechanistic insights and therapeutic prospects. [Link]

  • NCBI. (2015). 4YYJ: Crystal structure of BRD9 Bromodomain bound to a butyryllysine peptide. [Link]

  • YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. [Link]

  • YouTube. (2024). Tutorial 7: Molecular Docking using Autodock 4. [Link]

  • YouTube. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Protein Data Bank Japan. (2024). 5f1h - Crystal structure of the BRD9 bromodamian in complex with BI-9564. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • Ma'ayan Lab. (n.d.). BRD9 Gene. [Link]

  • Docking Server. (n.d.). Steps of ligand docking. [Link]

  • CSHL Scientific Digital Repository. (n.d.). FUNCTION AND INHIBITION OF BRD9 IN ACUTE MYELOID LEUKEMIA CELLS. [Link]

  • NCBI. (2021). Exploring the Value of BRD9 as a Biomarker, Therapeutic Target and Co-Target in Prostate Cancer. [Link]

  • NCBI. (2012). Pre-docking filter for protein and ligand 3D structures. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • Oxford Academic. (2023). BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one synthesis

Executive Summary & Core Directive The synthesis of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (often a key intermediate for BTK inhibitors like Acalabrutinib analogues) presents specific challenges, primarily related to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The synthesis of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (often a key intermediate for BTK inhibitors like Acalabrutinib analogues) presents specific challenges, primarily related to the stability of the lactam core and the regioselectivity of the halogenation (if performed late-stage) or the integrity of the bromine handle (if present in the starting material).[1]

This guide departs from generic protocols to address the critical yield-determining steps : the cyclization efficiency of the pyrazine precursor and the prevention of side reactions such as hydrolysis or oligomerization.[1]

The "Gold Standard" Synthetic Pathway

To maximize yield, we recommend a route starting from a functionalized pyrazine precursor rather than late-stage bromination, which often suffers from poor regioselectivity (favoring the imidazole ring positions 1 or 3 over the pyrazine ring position 5).[1]

Optimized Route: Cyclization of 3-(Aminomethyl)pyrazine Precursors

Mechanism: Intramolecular cyclization of a 3-(aminomethyl)-6-bromopyrazine-2-carboxylate derivative.[1]

  • Precursor: Methyl 3-(aminomethyl)-6-bromopyrazine-2-carboxylate (or the corresponding ethyl ester).[1]

  • Reagents: Trimethylaluminum (AlMe3) or mild base-catalyzed cyclization.[1]

  • Key Intermediate: The formation of the amide bond to close the lactam ring.[1]

Step-by-Step Protocol for Scale-Up:

  • Preparation of Precursor:

    • Start with 3-bromo-6-chloropyrazine-2-carbonitrile (or similar).[1]

    • Perform a selective reduction of the nitrile to the amine (careful control of H2 equivalents or using Raney Ni/NH3 to avoid debromination).[1]

  • Cyclization (The Critical Step):

    • Solvent: Anhydrous Toluene or THF (Moisture is the enemy here).[1]

    • Reagent: 2.0 eq. Trimethylaluminum (2M in toluene) OR Sodium ethoxide (mild conditions).[1]

    • Conditions: Heat to 60-80°C under Argon.

    • Workup: Careful quenching with Rochelle's salt (if AlMe3 is used) to break the emulsion.[1]

Yield Optimization Data:

ParameterStandard ConditionOptimized ConditionImpact on Yield
Solvent Water Content < 0.1%< 0.01% (Molecular Sieves) +15-20% (Prevents hydrolysis)
Temperature Reflux (110°C)60-70°C (Controlled) +10% (Reduces polymerization)
Cyclizing Agent Acid (AcOH)AlMe3 or NaOEt +25% (Faster kinetics, cleaner profile)
Concentration 0.5 M0.1 - 0.2 M +5-10% (Favors intramolecular cyclization)

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Starting Material Remains

Q: I am seeing significant unreacted starting material (amino-ester) even after 24 hours. Increasing temperature leads to degradation.[1] What is wrong?

A: This indicates a kinetic barrier or catalyst deactivation.[1]

  • Root Cause: If using AlMe3, it may have been quenched by moisture in the solvent or on the glassware.[1] If using base, the ester hydrolysis (saponification) might be competing with cyclization.[1]

  • Solution:

    • Flame-dry all glassware under vacuum.[1]

    • Switch to Trimethylaluminum (AlMe3) if you are currently using weak bases.[1] AlMe3 activates the amine and the ester, creating a highly reactive aluminum amide intermediate.[1]

    • Protocol Adjustment: Add the AlMe3 at 0°C, stir for 30 mins, then heat to 70°C. This pre-complexation step is vital.[1]

Issue 2: Loss of Bromine (Debromination)

Q: The mass spec shows a peak corresponding to the des-bromo product (M-79/81).[1] Is the bromine labile?

A: Yes, the C5-Bromine on the pyrazine ring can be susceptible to reduction, especially if you used harsh reducing agents in the previous step (nitrile reduction).[1]

  • Root Cause: Residual hydrogenation catalyst (Pd/C, Raney Ni) from the precursor synthesis carried over into the cyclization step, or excessive heating in the presence of nucleophiles.[1]

  • Solution:

    • Ensure rigorous filtration of the amine precursor (use Celite + activated carbon) before the cyclization step.[1]

    • Avoid using formic acid or other hydrogen sources if Pd residues are suspected.[1]

    • Check your solvent for peroxides , which can initiate radical debromination.[1]

Issue 3: Product is a Sticky Gum / Poor Crystallization

Q: The product crashes out as a brown oil or gum. I cannot filter it.

A: Imidazo[1,5-a]pyrazin-8-ones are often highly polar and can trap solvent.[1]

  • Root Cause: Presence of oligomeric byproducts or residual aluminum salts (if AlMe3 used).[1]

  • Solution:

    • Rochelle's Salt Wash: If AlMe3 was used, stir the crude mixture with saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) for at least 2 hours.[1] This solubilizes aluminum salts.[1]

    • Trituration: Do not evaporate to dryness. Concentrate to a small volume and add cold Diethyl Ether or MTBE . The product should precipitate as a solid.[1]

    • Recrystallization: Use Ethanol/Water (9:1) or Acetonitrile .[1]

Visualization: Reaction Logic & Troubleshooting

SynthesisWorkflow Start Precursor: 3-(Aminomethyl)-6-bromo- pyrazine-2-carboxylate Reagent Cyclization Agent: AlMe3 (2.0 eq) or NaOEt Start->Reagent Dry Solvent (Toluene/THF) Intermediate Activated Amide Complex Reagent->Intermediate 0°C Activation Hydrolysis Issue: Hydrolysis (Water present) Reagent->Hydrolysis Moisture > 0.01% Product Target: 5-Bromoimidazo[1,5-a] pyrazin-8(7H)-one Intermediate->Product Heat (60-70°C) - MeOH Oligomer Issue: Oligomers (Conc. > 0.5M) Intermediate->Oligomer High Conc.

Caption: Optimized reaction pathway showing critical control points (moisture, concentration) to avoid common pitfalls like hydrolysis and oligomerization.

References

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 2019.[1][2] Key Insight: Provides the foundational method for constructing the 8-one core from glycine/pyrazine precursors.[1]

  • Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates. Heterocycles, 2016.[1][3] Key Insight: Alternative "one-pot" synthesis using TosMIC, useful if the stepwise cyclization fails.

  • Synthesis of imidazo[1,5-a]pyridines and related heterocycles. Organic Chemistry Portal. Key Insight: General conditions for imidazo-fused systems applicable to the pyrazine analogue.

Sources

Optimization

Technical Support Center: Solubility Optimization for 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one

Diagnostic Hub: Understanding the Molecule Q: Why does 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one precipitate immediately upon addition to PBS or culture media? A: This is a classic "brick dust" vs.

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: Understanding the Molecule

Q: Why does 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one precipitate immediately upon addition to PBS or culture media?

A: This is a classic "brick dust" vs. "grease ball" diagnostic scenario. The 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one scaffold exhibits high crystal lattice energy (brick dust) rather than just high lipophilicity (grease ball).[][2]

  • Planar Stacking: The fused imidazo-pyrazine core is flat, facilitating strong

    
    -
    
    
    
    stacking interactions in the solid state.[][2][3]
  • H-Bond Network: The lactam moiety (NH at position 7 and Carbonyl at position 8) creates a robust intermolecular hydrogen bond network, significantly raising the melting point and reducing aqueous solubility.[2][3]

  • Halogen Effect: The bromine atom at position 5 increases lipophilicity (LogP) and enhances packing density via halogen bonding, further resisting dissolution in polar media.[2][3]

Technical Insight: Standard "shake-flask" thermodynamic solubility for this class is often


 in neutral buffer.[][2][3] You are likely observing kinetic precipitation , where the compound crashes out of the metastable supersaturated state created by the DMSO stock injection.[3]
Q: What is the ionization profile (pKa)? Can I adjust pH to dissolve it?

A: The molecule is amphoteric but with weak ionization constants in the physiological range.[3]

  • Acidic Center (Lactam NH): The proton at position 7 is weakly acidic.[2][3]

    • Estimated pKa: > 11.0.[][2][3][4]

    • Implication: You would need a pH > 12 to deprotonate it significantly, which is incompatible with biological assays and may cause hydrolysis of the lactam ring.[3]

  • Basic Center (Imidazole N): The nitrogen at position 2 is weakly basic.[2][3]

    • Estimated pKa: ~3.0 - 4.0.[][2][3]

    • Implication: The electron-withdrawing effect of the carbonyl (C8) and the bromine (C5) significantly reduces the basicity compared to a standard imidazole (pKa ~7).[2]

Solvent Selection & Stock Preparation[1][3]

Q: What is the optimal solvent for stock solutions?

A: DMSO (Dimethyl Sulfoxide) is the gold standard, but specific handling is required.[2][3]

SolventSolubility Limit (25°C)SuitabilityNotes
DMSO > 50 mMHigh Recommended for cryo-storage (-20°C).[][2][3] Hygroscopic; keep sealed.
Ethanol < 5 mMLow Poor solubility due to rigid crystal lattice.[][2][3] Not recommended.
DMF > 30 mMMedium Good solubility but toxic to many cell lines; avoid for in vivo.[][3]
PEG 400 ~ 10 mMMedium Good for in vivo vehicle, but viscous for pipetting.[][3]
Q: My DMSO stock freezes at -20°C. Is the compound stable through freeze-thaw cycles?

A: Yes, the scaffold is chemically stable.[3] However, physical stability is the risk.[3] Repeated freeze-thaw cycles can induce "micro-precipitation" within the DMSO if moisture enters the vial.[][2][3]

  • Protocol: Aliquot stocks into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Visual Check: Before use, vortex the thawed DMSO stock and inspect against a dark background. If it looks cloudy, sonicate for 5 minutes at 37°C.

Formulation Strategies (In Vitro & In Vivo)[2][5]

Q: How do I formulate this for animal studies (IP/PO) without clogging the needle?

A: Simple aqueous dilution will fail.[][2][3] You must use a Cosolvent System or Complexation .[][2][3]

Option A: The "Golden Triangle" Cosolvent System (Recommended for IP)

This mixture disrupts water structure and solubilizes the hydrophobic core.[3]

  • Composition: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Water.[][2][3]

  • Preparation Order (CRITICAL):

    • Dissolve compound in DMSO (Stock A).

    • Add PEG 400 to Stock A and vortex (Solution B).[][2][3]

    • Add Tween 80 to Solution B and vortex (Solution C).[][2][3]

    • Slowly add warm (37°C) Water to Solution C while vortexing.

Option B: Cyclodextrin Complexation (Recommended for IV/PO)

Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the hydrophobic bromo-imidazo core, preventing aggregation.[][2][3]
  • Advantages: Biocompatible, prevents precipitation, reduces irritation.[2][3]

  • Target Concentration: 20% (w/v) HP-

    
    -CD in water.[][2][3]
    
Q: How do I prevent precipitation in cell culture media (1% DMSO limit)?

A: Use the "Intermediate Dilution" method.[][3] Directly shooting 100% DMSO stock into media often causes local high concentrations that trigger nucleation.[][2][3]

Protocol:

  • Prepare a 100x intermediate stock in pure DMSO.[][2][3]

  • Dilute this 1:10 into culture media containing 10% FBS (Proteins in FBS bind the drug and act as a carrier).[2][3]

  • Add this 10x mixture to your cells.[][2][3]

Visual Workflows

Diagram 1: Solubility Optimization Decision Tree

SolubilityDecisionTree Start Start: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one App Application Type? Start->App InVitro In Vitro (Cell/Enzyme) App->InVitro Cell Assays InVivo In Vivo (Animal) App->InVivo Animal Models DMSO_Check Final DMSO < 0.5%? InVitro->DMSO_Check Route Route? InVivo->Route DirectAdd Direct Addition (Risk of Precipitation) DMSO_Check->DirectAdd No (High Conc) Intermed Intermediate Dilution Step (Pre-dilute in Media+FBS) DMSO_Check->Intermed Yes IV IV (Intravenous) Route->IV PO_IP PO (Oral) / IP Route->PO_IP CycD 20% HP-β-CD Complex (Prevents Phlebitis) IV->CycD Strict Solubility Req PO_IP->CycD Alt. Strategy Cosolv Cosolvent System: 5% DMSO / 40% PEG400 / 5% Tween 80 PO_IP->Cosolv High Capacity Req

Caption: Decision matrix for selecting the appropriate formulation strategy based on experimental application and route of administration.

Experimental Protocols

Protocol A: Preparation of 20% HP-β-CD Stock Formulation

Objective: Create a stable, clear solution for in vivo administration (up to 5 mg/mL).[][2][3]

Materials:

  • 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (Solid)[][2]

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Pharma Grade)[][2][3]
  • Sterile Water for Injection (WFI)[2]

  • 0.22 µm PES Syringe Filter[][3]

Procedure:

  • Vehicle Prep: Dissolve 20 g of HP-

    
    -CD in 80 mL of WFI. Stir until clear. Adjust volume to 100 mL. (Result: 20% w/v solution).
    
  • Acidification (Optional but Effective): If solubility is stubborn, lower the pH of the CD solution to ~4.0 using 0.1M HCl.[3] The protonation of the imidazole ring (pKa ~3-4) assists initial dissolution, while the CD cavity stabilizes the hydrophobic moiety.[2]

  • Addition: Weigh the required amount of drug. Add it slowly to the stirring CD solution.

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn from cloudy to clear.[][2][3]

  • pH Adjustment: Once dissolved, carefully adjust pH back to 6.0–7.0 using 0.1M NaOH (if acidification was used). Note: Do this slowly to avoid precipitation.

  • Filtration: Filter through a 0.22 µm PES filter to ensure sterility and remove any micro-particulates.[][2][3]

Protocol B: Kinetic Solubility Assessment (The "Crash" Test)

Objective: Determine the maximum concentration stable in your specific assay buffer.[3]

  • Prepare a 10 mM stock in DMSO.[][2][3]

  • Aliquot 198 µL of your specific Assay Buffer (e.g., PBS or Media) into a 96-well clear plate.

  • Add 2 µL of DMSO stock (Final: 100 µM, 1% DMSO). Mix well.

  • Perform serial 2-fold dilutions using "Buffer + 1% DMSO" as the diluent (to keep DMSO constant).

  • Incubate at 37°C for 2 hours.

  • Read: Measure Absorbance at 600 nm (turbidity).

  • Result: Any well with OD600 > Background indicates precipitation.[][2][3] Your working limit is the highest concentration below this threshold.

References

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 2019.[2][3] Context: Validates the synthesis and biological utility of the specific scaffold.

  • Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 2013.[2][3] Context: Authoritative review on cosolvent systems and cyclodextrin complexation mechanisms.

  • Solubilization of Poorly Soluble Drugs by Cyclodextrins. Journal of Pharmaceutical Sciences, 2007.[2][3] Context: Provides the theoretical basis for Protocol A (HP-β-CD).

  • Imidazo[1,5-a]pyridine and related heterocycles: Synthesis and properties. Molecules, 2023.[2][3] Context: Structural analogs and physical property analysis (pKa/Lipophilicity).[2]

Sources

Troubleshooting

Challenges in the selective bromination of the imidazo[1,5-a]pyrazine ring

The following guide is designed as a specialized technical support resource for researchers working with the imidazo[1,5-a]pyrazine scaffold. It prioritizes mechanistic understanding, practical troubleshooting, and autho...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers working with the imidazo[1,5-a]pyrazine scaffold. It prioritizes mechanistic understanding, practical troubleshooting, and authoritative referencing.

[1]

Topic: Regioselective Bromination & Functionalization Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1]

Core Chemistry & Regioselectivity Profile

Before troubleshooting, it is critical to verify the numbering and electronic bias of your scaffold.[1] Unlike its isomer imidazo[1,2-a]pyrazine, the imidazo[1,5-a]pyrazine system displays a distinct reactivity profile due to the bridgehead nitrogen's position and the fusion pattern.[1]

Structural Orientation
  • Scaffold: Imidazo[1,5-a]pyrazine[1][2][3][4][5][6]

  • Electron Density: The imidazole ring is electron-rich (nucleophilic), while the pyrazine ring is electron-deficient.

  • Primary Electrophilic Site: C-1 .

    • Note: In many fused imidazoles (like imidazo[1,2-a]pyridine), C-3 is the reactive site.[1] However, for imidazo[1,5-a]pyrazine, literature and experimental data indicate a strong preference for C-1 substitution during electrophilic attack (e.g., bromination with NBS or Br

      
      ).[1]
      
  • Secondary Site: C-3 (often less reactive towards electrophiles due to proximity to the bridgehead nitrogen and potential steric/electronic factors, unless C-1 is blocked).

Mechanistic Pathway

The reaction typically proceeds via an Electrophilic Aromatic Substitution (


) .[1][7]
  • Activation: The electrophile (

    
     from NBS or 
    
    
    
    ) attacks the most electron-rich position.
  • Intermediate: Formation of a sigma complex (arenium ion) at C-1.

  • Restoration: Loss of a proton restores aromaticity, yielding the 1-bromo derivative.

BrominationPathway Substrate Imidazo[1,5-a]pyrazine (Nucleophile) Transition Sigma Complex (C-1 Attack) Substrate->Transition Electrophilic Attack Reagent Brominating Agent (NBS or Br2) Reagent->Transition Product 1-Bromoimidazo[1,5-a]pyrazine Transition->Product -H+ (Aromatization) SideProduct Ring Opening (Hydrolysis) Transition->SideProduct +H2O (If wet)

Caption: Electrophilic substitution pathway favoring C-1 bromination. Note the risk of hydrolysis if moisture is present.

Standard Operating Procedures (SOPs)

Protocol A: Mild Bromination (NBS)

Best for: Lab-scale synthesis (mg to g), substrates sensitive to harsh acids.[1]

ParameterRecommendationRationale
Reagent N-Bromosuccinimide (NBS) (1.0 - 1.1 equiv)Provides a controlled source of

; avoids excess free

which causes over-bromination.
Solvent DMF or DCM DMF is preferred for solubility; DCM allows easier workup but may be slower.
Temperature 0°C to RT Start at 0°C to suppress polybromination. Warm to RT only if conversion is slow.
Time 1 - 4 Hours Monitor by LCMS. Prolonged reaction times increase C-1/C-3 dibromination risk.

Step-by-Step:

  • Dissolve imidazo[1,5-a]pyrazine (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Add NBS (1.05 equiv) portion-wise (solid) or dropwise (solution in DMF) over 15 minutes.

  • Stir at 0°C for 1 hour. Check TLC/LCMS.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to neutralize active bromine.
    
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    .
    
Protocol B: Direct Bromination ( )

Best for: Scale-up where NBS byproducts (succinimide) are undesirable, or for less reactive substrates.[1]

  • Warning: This method carries a higher risk of ring cleavage (hydrolysis) if water is present.[1]

  • Conditions:

    
     (1.0 equiv) in 
    
    
    
    or
    
    
    at 0°C.
  • Neutralization: The HBr byproduct must be managed (use a scavenger like

    
     or pyridine if the substrate is acid-sensitive).
    

Troubleshooting Guide & FAQs

Issue 1: "I am observing a significant amount of dibrominated product."

Diagnosis: Over-bromination at C-3 (or C-8 depending on substitution) due to excess reagent or high temperature.[1] Solution:

  • Stoichiometry Control: Reduce NBS to 0.95 equiv. It is better to have unreacted starting material (separable) than dibromo-impurity (difficult to separate).[1]

  • Addition Rate: Add NBS slower. A high local concentration of NBS favors multiple substitutions.

  • Temperature: Maintain the reaction at -10°C or 0°C. Do not let it warm to RT until necessary.

Issue 2: "My product yield is low, and I see a polar byproduct/aldehyde."

Diagnosis: Hydrolytic Ring Opening . The imidazo[1,5-a]pyrazine ring, particularly the 7,8-double bond, is susceptible to hydration followed by cleavage, especially under acidic conditions generated during bromination.[1] Mechanism:


 + 


HOBr + HBr. The acid catalyzes the addition of water across the imine-like bond, leading to ring opening (often forming an imidazole carboxaldehyde).[1] Solution:
  • Strict Anhydrous Conditions: Use dry solvents (DMF/DCM) and flame-dried glassware.

  • Scavenge Acid: Add a mild base like

    
     or 2,6-lutidine to neutralize HBr generated in situ.[1]
    
Issue 3: "Is the bromine at C-1 or C-3? How do I confirm?"

Diagnosis: Ambiguity in regiochemistry. Verification:

  • 1H NMR: Look for the disappearance of the C-1 proton.

    • Imidazo[1,5-a]pyrazine protons: Typically, the C-1 proton is a singlet (or fine doublet) around

      
       7.5 - 8.0 ppm.[1] The C-3 proton is often more deshielded (downfield) due to the adjacent bridgehead nitrogen.
      
    • NOE (Nuclear Overhauser Effect): Irradiate the C-3 proton.[1] If you see enhancement of the bridgehead substituents or C-5 protons, C-3 is intact. If you irradiate a substituent at C-8 and see enhancement at C-1, C-1 is intact.

  • Literature Precedent: Abushanab et al. (J. Org.[1][8] Chem.) confirmed C-1 as the primary site for electrophilic substitution.

Issue 4: "The reaction works on 50mg but fails on 5g."

Diagnosis: Exotherm control and mixing efficiency. Solution:

  • Bromination is exothermic. On a larger scale, the internal temperature may spike, causing polybromination or decomposition.[1]

  • Fix: Use an internal thermometer. Ensure the addition of NBS is slow enough that the temperature does not rise >5°C.

Decision Logic for Experiment Design

Use the following logic flow to select the correct pathway for your specific derivative.

DecisionTree Start Start: Bromination of Imidazo[1,5-a]pyrazine CheckSubst Is C-1 Blocked? Start->CheckSubst BlockYes Yes (C-1 Subst.) CheckSubst->BlockYes C-1 Occupied BlockNo No (C-1 Free) CheckSubst->BlockNo C-1 H RouteA Expect Bromination at C-3 BlockYes->RouteA RouteB Expect Bromination at C-1 BlockNo->RouteB CheckSens Is Substrate Acid Sensitive? RouteB->CheckSens SensYes Yes CheckSens->SensYes SensNo No CheckSens->SensNo Method1 Use NBS + Base (NaHCO3) in DMF SensYes->Method1 Method2 Use NBS in DMF or Br2/CCl4 SensNo->Method2

Caption: Decision matrix for selecting bromination conditions based on substrate substitution and sensitivity.

References

  • Abushanab, E., Bindra, A. P., Lee, D. Y., & Goodman, L. (1975).[1] Imidazo[1,5-a]pyrazines. IV. Aromatic substitution reactions. The Journal of Organic Chemistry, 40(23), 3376–3379.[1]

  • Torres-Ludos, J., et al. (2014).[1] Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange / Chemistry. (Note: Provides comparative insight on the [1,2-a] isomer which highlights the unique behavior of the [1,5-a] system).

  • Vertex Pharmaceuticals. (2017).[1] Patent discussion regarding kinase inhibitor scaffolds and bromination of 8-chloroimidazo[1,5-a]pyrazine. Reddit / ChemHelp.

  • Göttlich, R., et al. (2023).[1] Highly Versatile Preparation of Imidazo[1,5-a]quinolines.[1][9] European Journal of Organic Chemistry. (Relevant for analogous fused systems).

Sources

Optimization

Technical Support Center: Optimization of Imidazo[1,5-a]pyrazine Synthesis

Welcome to the dedicated technical support center for the synthesis and optimization of imidazo[1,5-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis and optimization of imidazo[1,5-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you streamline your synthetic workflows and maximize your success.

The synthesis of imidazo[1,5-a]pyrazines, often approached via multicomponent strategies like the Groebke-Blackburn-Bienaymé (GBB) reaction, is a powerful tool for generating molecular diversity.[1][2] However, like any sophisticated chemical transformation, it is not without its challenges. This guide is built on established principles and literature-backed evidence to provide you with reliable and actionable solutions.

I. Core Synthesis Overview: The Groebke-Blackburn-Bienaymé Reaction

A primary and efficient route to the imidazo[1,5-a]pyrazine core is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[2] This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, typically under acidic catalysis, to rapidly assemble the desired heterocyclic system.[1][3] Understanding this pathway is crucial for effective troubleshooting.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aminopyrazine 2-Aminopyrazine SchiffBase Schiff Base (Iminopyrazine) Aminopyrazine->SchiffBase + H⁺ - H₂O Aldehyde Aldehyde (R¹CHO) Aldehyde->SchiffBase + H⁺ - H₂O Isocyanide Isocyanide (R²NC) NitrileAdduct Nitrile Adduct (via [4+1] Cycloaddition) SchiffBase->NitrileAdduct + Isocyanide Product Imidazo[1,5-a]pyrazine NitrileAdduct->Product Rearomatization

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

II. Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to address specific problems you may encounter during the synthesis of imidazo[1,5-a]pyrazines.

Q1: My reaction has a very low or no yield. What are the likely causes and how can I fix it?

Potential Causes & Solutions:

  • Ineffective Catalysis: The GBB reaction is highly dependent on acid catalysis to promote the initial formation of the Schiff base intermediate.

    • Solution 1: Catalyst Choice. If you are using a weak Brønsted acid (like acetic acid), consider switching to a more potent Lewis acid. Scandium triflate (Sc(OTf)₃) and zirconium tetrachloride (ZrCl₄) have been shown to be effective catalysts for this type of transformation.[2][4] In some cases, simple and cost-effective catalysts like molecular iodine (I₂) can also provide excellent yields, even at room temperature.[4][5]

    • Solution 2: Catalyst Loading. Ensure you are using an adequate amount of catalyst. Typically, 5-10 mol% is a good starting point. However, optimization may be required. Some studies have found that increasing the catalyst loading can improve yields, but excessive amounts may lead to side reactions.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Solution: Most GBB reactions for similar scaffolds proceed well at temperatures ranging from room temperature to 80 °C.[6] If your reaction is sluggish at room temperature, try increasing the temperature incrementally (e.g., to 50-60 °C). Conversely, if you observe significant byproduct formation, a lower temperature may be beneficial.[7] It is crucial to determine the optimal temperature experimentally for your specific substrates.[7]

  • Presence of Water: The initial condensation step to form the Schiff base releases water. Excess water in the reaction medium can shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous solvents and consider adding a dehydrating agent. Trimethyl orthoformate is an effective water scavenger in these reactions.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Poor Reagent Quality: The purity of your starting materials is paramount.

    • Solution: Ensure your aldehyde is free of carboxylic acid impurities (which can form from oxidation) by running it through a short plug of silica gel if necessary. Isocyanides can degrade over time; using a freshly opened bottle or purifying older stock is recommended.

Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. How can I improve the reaction's selectivity?

Potential Causes & Solutions:

  • Side Reactions from Isocyanide: Isocyanides are reactive and can undergo polymerization or hydrolysis under acidic conditions, especially at elevated temperatures.

    • Solution 1: Controlled Addition. Instead of adding all the isocyanide at the beginning, try a slow, portion-wise, or syringe-pump addition. This keeps the instantaneous concentration of the isocyanide low, favoring the desired three-component reaction over side reactions.

    • Solution 2: Re-evaluate Temperature. As mentioned, high temperatures can promote side reactions.[7] Determine if a lower temperature can still provide a reasonable reaction rate while minimizing byproduct formation.

  • Formation of Amide Byproducts: If water is present, the intermediate nitrilium ion can be hydrolyzed to form an amide, which can lead to other byproducts.[8]

    • Solution: This again highlights the importance of anhydrous conditions. Ensure your solvent is dry and consider the use of a dehydrating agent as described above.[1]

  • Incorrect Stoichiometry: An excess of one reactant can lead to byproducts derived from that component.

    • Solution: While some optimization may be needed, start with a 1:1:1 stoichiometry of the aminopyrazine, aldehyde, and isocyanide. If one component is particularly volatile or prone to degradation, a slight excess (e.g., 1.1 equivalents) may be beneficial, but large excesses should be avoided initially.

Troubleshooting_Workflow Start Low/No Yield or Multiple Products CheckCatalyst Is the catalyst optimal? (e.g., Lewis vs. Brønsted) Start->CheckCatalyst CheckTemp Is the temperature optimized? CheckCatalyst->CheckTemp Yes Sol_Catalyst Action: Test different catalysts (e.g., Sc(OTf)₃, ZrCl₄, I₂) and optimize loading. CheckCatalyst->Sol_Catalyst No CheckWater Are conditions anhydrous? CheckTemp->CheckWater Yes Sol_Temp Action: Screen temperatures (e.g., RT, 50 °C, 80 °C). CheckTemp->Sol_Temp No CheckPurity Are reagents pure? CheckWater->CheckPurity Yes Sol_Water Action: Use anhydrous solvent. Add dehydrating agent (e.g., trimethyl orthoformate). CheckWater->Sol_Water No Sol_Purity Action: Purify aldehyde. Use fresh isocyanide. CheckPurity->Sol_Purity No Success Problem Solved CheckPurity->Success Yes Sol_Catalyst->CheckTemp Sol_Temp->CheckWater Sol_Water->CheckPurity Sol_Purity->Success

Caption: A workflow for troubleshooting common synthesis issues.

Q3: How should I purify my final imidazo[1,5-a]pyrazine product?

Answer:

The purification strategy depends on the physical properties of your product.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is typically effective. For more polar or basic compounds, neutral alumina can be a good alternative to avoid product degradation.[9]

    • Mobile Phase: A gradient of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. For very polar products, adding a small amount of methanol or a few drops of triethylamine to the eluent can improve resolution and prevent tailing.[8]

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for achieving high purity on a larger scale.

  • Acid/Base Extraction: If your product is sufficiently basic, you may be able to perform an acid/base workup. Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate), extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate or extract your product.

III. Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: The choice of solvent can be critical. While many solvents have been reported, polar aprotic solvents like acetonitrile (MeCN), and dichloromethane (DCM) are often good choices.[5] Ethanol has also been used effectively, particularly with iodine catalysis.[4][5] It is advisable to screen a few solvents to find the optimal one for your specific substrate combination.

Q: Can I use ketones instead of aldehydes in this reaction? A: While aldehydes are the most common carbonyl component, the use of ketones has been reported. However, ketones are generally less reactive than aldehydes, and their use may require more forcing conditions (e.g., higher temperatures or stronger catalysts) and may result in lower yields.[2]

Q: How can I improve the scalability of my reaction? A: For scaling up, one-pot procedures are highly desirable.[1] Key considerations for scalability include:

  • Reagent Cost: Choose the most cost-effective catalyst and solvent system that provides good results. Iodine is an attractive option due to its low cost.[4]

  • Purification: Column chromatography becomes less practical on a large scale. Developing a purification method based on crystallization or salt formation is highly beneficial for industrial applications.[1]

  • Thermal Safety: Be aware of any potential exotherms, especially when adding reagents. Slow addition at a controlled temperature is crucial.

  • Workup: Simplify the workup procedure to minimize solvent usage and handling steps.

IV. Optimized Experimental Protocol (General Procedure)

This protocol is a general starting point based on common literature procedures for GBB-type reactions. Optimization will be necessary for specific substrates.

Materials:

  • 2-Aminopyrazine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Catalyst (e.g., Sc(OTf)₃, 5 mol%)

  • Anhydrous solvent (e.g., Acetonitrile, 0.2 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminopyrazine (1.0 equiv), the aldehyde (1.0 equiv), and the catalyst (0.05 equiv).

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 equiv) dropwise to the stirring solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure imidazo[1,5-a]pyrazine product.

V. Summary of Optimized Conditions from Literature

The following table summarizes various catalytic systems and conditions reported for the synthesis of imidazo-fused heterocycles, which can serve as a starting point for the optimization of imidazo[1,5-a]pyrazine synthesis.

CatalystSolventTemperatureTypical Yield RangeReference
Sc(OTf)₃MethanolMicrowaveModerate to Good[10]
ZrCl₄MethanolRoom TempGood[4]
I₂ (5 mol%)EthanolRoom TempExcellent[4][5]
FeCl₃--Poor to Good[4][10]
BF₃·OEt₂Dichlorobenzene/DCE--[11]
Bi(OTf)₃ / p-TsOHAcetonitrile150 °CExcellent (97%)[8][12]

VI. References

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.

  • Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.

  • Synthetic methods for the formation of imidazo[1,5-a]pyridine. ResearchGate.

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing.

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.

  • Minimizing by-product formation in pyrazine synthesis. Benchchem.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.

  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate.

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing.

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.

  • The Groebke-Blackburn-Bienaymé Reaction. PMC.

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega.

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC.

  • Unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. PMC.

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications.

  • Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition. MDPI.

  • Unusual rearrangement of imidazo[1,5- a ]imidazoles and imidazo[1,2- b ]pyrazoles into imidazo[1,5- a ]pyrimidines and pyrazolo[1,5. ResearchGate.

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.

  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATIO. Semantic Scholar.

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. PMC. UpI=)

Sources

Troubleshooting

Identifying and minimizing side products in imidazo[1,5-a]pyrazine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing the imidazo[1,5-a]pyrazine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing the imidazo[1,5-a]pyrazine scaffold. This privileged bicyclic structure is a cornerstone in modern medicinal chemistry, particularly in the development of Bruton's tyrosine kinase (BTK) inhibitors and luminescent agents.

Below, you will find targeted troubleshooting guides, mechanistic insights, and self-validating protocols designed to help you identify, minimize, and eliminate side products in your workflows.

Section 1: Mechanistic Origins of Side Products

Q: Why do I consistently see a 15–20% impurity of uncyclized starting material or hydrolyzed intermediates when using POCl₃ or Tf₂O? A: This is fundamentally an issue of moisture management or insufficient electrophilic activation. The cyclization of N-(pyrazin-2-ylmethyl)amides relies on the formation of a highly reactive iminium or nitrilium intermediate. If trace water is present, this intermediate rapidly hydrolyzes back to the starting amide or cleaves into a carboxylic acid/amine pair.

Transitioning from harsh POCl₃ to a milder system using Triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-methoxypyridine (2-MeOPyr) provides a more controlled cyclodehydration, drastically reducing hydrolysis side products (1)[1].

G A N-(pyrazin-2-ylmethyl)amide (Starting Material) B Electrophilic Activation (Tf2O or POCl3) A->B Reagent addition C Nitrilium / Iminium Intermediate B->C -OTf or -Cl D Base-Promoted Intramolecular Cyclization C->D 2-MeOPyr / Base F Hydrolyzed Amide (Moisture Contamination) C->F H2O ingress G Over-Triflation / Halogenation (Excess Reagent/High Temp) C->G Excess Tf2O E Imidazo[1,5-a]pyrazine (Target Product) D->E Aromatization H C5-Deprotonation / Dimerization (Strong Base) D->H Uncontrolled pH

Reaction pathway for imidazo[1,5-a]pyrazine synthesis and side product divergence.

Section 2: Troubleshooting and Quantitative Optimization

Q: How does temperature affect the ratio of the desired imidazo[1,5-a]pyrazine to halogenated/triflated side products? A: Temperature control dictates the chemoselectivity of the reaction. While the pyrazine ring is electron-deficient, it can still undergo electrophilic aromatic substitution or over-activation if pushed too hard thermally. Maintaining the reaction between 25 °C and 35 °C yields optimal conversions (>90%). Pushing the temperature above 50 °C drastically increases over-triflation on the pyrazine moiety[1].

Table 1: Effect of Temperature and Reagent Stoichiometry on Yield and Side Products

Reaction ConditionTarget Yield (%)Hydrolyzed Amide (%)Halogenated/Triflated Byproduct (%)Mechanistic Cause
Tf₂O (1.1 eq), 2-MeOPyr, 25 °C >90% <2%<1%Optimal electrophilic activation and controlled aromatization.
Tf₂O (2.5 eq), 2-MeOPyr, 65 °C 45%<2%35%Excess electrophile and thermal energy drive C5-substitution.
POCl₃ (neat), 100 °C 60%5%20%Harsh conditions lead to chlorination of the electron-deficient pyrazine.
Tf₂O (1.1 eq), No Base, 25 °C 48%30%<1%Lack of non-nucleophilic base prevents efficient cyclodehydration.

Q: I am synthesizing an 8-amino-imidazo[1,5-a]pyrazine derivative for a BTK inhibitor project. I'm getting poor yields during the final amination. What is going wrong? A: The intermediate is usually an 8-chloro or 8-bromo derivative. If you use standard aqueous ammonia at high temperatures, you risk hydrolyzing the halide to an 8-hydroxy-imidazo[1,5-a]pyrazine (a highly stable, unwanted tautomer). To resolve this, strictly exclude water. Use a sealed vessel with ammonia in isopropanol at 120 °C to ensure strict nucleophilic aromatic substitution (S_NAr) without hydrolysis (2)[2].

Section 3: Optimized Experimental Protocols

Protocol 1: Mild Cyclodehydration using Triflic Anhydride (Tf₂O)

Objective: Synthesize the imidazo[1,5-a]pyrazine core while minimizing over-triflation and hydrolysis.

  • Preparation & Inertion: Flame-dry a Schlenk flask. Add N-(pyrazin-2-ylmethyl)amide (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M). Purge with Argon for 10 minutes.

    • Causality: Strict anhydrous conditions prevent the hydrolysis of the highly sensitive nitrilium intermediate back to the starting amide.

  • Base Addition: Add 2-methoxypyridine (2-MeOPyr, 1.2 equiv) via syringe.

    • Causality: 2-MeOPyr acts as a non-nucleophilic base. Unlike triethylamine, it does not aggressively attack the electrophilic center, ensuring clean aromatization.

  • Electrophilic Activation: Cool the mixture to 0 °C. Dropwise add Triflic anhydride (Tf₂O, 1.1 equiv).

    • Self-Validation Checkpoint: The solution should transition from colorless to a vibrant yellow/orange, visually confirming the formation of the activated iminium/nitrilium species.

  • Cyclization & Maturation: Remove the ice bath and allow the reaction to warm to 25–35 °C. Stir for 16 hours.

    • Causality: Keeping the temperature below 40 °C suppresses over-triflation on the pyrazine ring.

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM (3x).

    • Self-Validation Checkpoint: TLC (10% MeOH in DCM) should show the complete disappearance of the starting amide (R_f ~0.4) and the appearance of a highly UV-active, lower-R_f spot (R_f ~0.2) corresponding to the target product.

Protocol 2: High-Yield S_NAr Amination of 8-Halo-imidazo[1,5-a]pyrazines

Objective: Convert 8-chloro/bromo intermediates to 8-amino derivatives without forming the 8-hydroxy tautomer[2].

  • Reagent Loading: In a heavy-walled pressure vessel, suspend the 8-chloro-imidazo[1,5-a]pyrazine (1.0 equiv) in a 2.0 M solution of ammonia in isopropanol (10 equiv NH₃).

    • Causality: Using alcoholic ammonia instead of aqueous ammonium hydroxide strictly excludes water, preventing the competitive hydrolysis of the C–Cl bond.

  • Thermal Displacement: Seal the vessel with a Teflon O-ring cap. Heat to 120 °C behind a blast shield for 12–16 hours.

    • Causality: The pyrazine ring is electron-deficient, but the fused imidazole ring donates some electron density, requiring high thermal energy to drive the S_NAr.

  • Cooling & Depressurization: Cool the vessel to -78 °C (dry ice/acetone) before carefully opening.

    • Self-Validation Checkpoint: Deep cooling reduces the vapor pressure of residual NH₃, preventing product loss due to aerosolization upon opening.

  • Recovery: Concentrate under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure 8-amino-imidazo[1,5-a]pyrazine as a solid.

Section 4: FAQs on Functionalization and Drug Design

Q: I am trying to functionalize the C3 position via lithiation, but I am getting a complex mixture of regioisomers. How can I control this? A: The imidazo[1,5-a]pyrazine scaffold is highly sensitive to strong bases. While C3-metalation is standard, if you have substituents at C3 (like a methyl group), directed remote metalation or unexpected C5-deprotonation can occur rapidly due to the electronic distribution of the pyrazine ring (3)[3]. To minimize C5-deprotonation side products, strictly control the equivalents of n-BuLi or LDA, maintain temperatures at -78 °C, and ensure a rapid electrophile quench.

Q: Why choose the imidazo[1,5-a]pyrazine scaffold over imidazo[1,5-a]pyrimidine for my kinase or IDO1 inhibitor project? A: The choice often comes down to basicity and off-target liability. The imidazo[1,5-a]pyrazine core has a higher predicted pKa (~7.2) compared to the pyrimidine analog (~4.6). This increased basicity can enhance hydrogen bonding with hinge-region residues. Furthermore, imidazo[1,5-a]pyrazines frequently exhibit a cleaner Cytochrome P450 (CYP) inhibition profile, which is a common liability with standard imidazole motifs (4)[4].

References

  • Source: Organic Letters (ACS Publications)
  • Source: Journal of Medicinal Chemistry (NIH/PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Organic Letters (PubMed)

Sources

Optimization

How to assess the stability of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one in cell culture media

[1] Introduction You are likely accessing this guide because you have observed inconsistent potency (IC50 shifts) or low compound recovery in your cell-based assays involving 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one . This...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction

You are likely accessing this guide because you have observed inconsistent potency (IC50 shifts) or low compound recovery in your cell-based assays involving 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one .

This scaffold is a critical intermediate in the synthesis of BTK and PDE inhibitors. While the imidazo[1,5-a]pyrazin-8-one core is chemically robust under physiological conditions, it presents specific physicochemical challenges—primarily kinetic solubility and tautomeric equilibrium —that are often mistaken for chemical degradation.[]

This guide provides a self-validating workflow to distinguish between true instability (degradation) and assay artifacts (precipitation/binding).

Module 1: The "Crash Out" Phenomenon (Solubility vs. Stability)

The Issue: Users frequently report >50% loss of compound immediately after spiking into media, interpreting this as rapid degradation. In 90% of cases for this scaffold, the issue is precipitation , not hydrolysis.

The Mechanism: The 5-bromo substituent significantly increases lipophilicity (cLogP ~1.5–2.0).[] When a DMSO stock (highly concentrated) hits the aqueous media (highly polar), the compound experiences "solvent shock."[2] It forms micro-precipitates that are invisible to the naked eye but are removed by filtration or centrifugation, leading to low recovery data.

Diagnostic Protocol: The Kinetic Solubility Check

Do not assume the compound is soluble just because the media looks clear.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Spike: Spike into pre-warmed (37°C) media to a final concentration of 10 µM (0.1% DMSO final).

  • Split: Divide the sample into two aliquots:

    • Aliquot A (Total): Add Acetonitrile (ACN) immediately (1:1 ratio) to solubilize any precipitate.

    • Aliquot B (Soluble): Centrifuge at 15,000 x g for 10 mins or filter (0.22 µm). Then add ACN (1:1) to the supernatant/filtrate.

  • Analyze: Quantify both by LC-MS.

Interpretation:

  • If Peak Area A ≈ Peak Area B : Compound is soluble.[] Proceed to Module 2.

  • If Peak Area B << Peak Area A : Compound precipitated.[] You are measuring solubility limits, not stability.

DOT Diagram: Solubility Troubleshooting Logic

SolubilityLogic Start Low Compound Recovery (T=0 hr) Check Perform Kinetic Solubility Test Start->Check Result Compare Total (A) vs. Soluble (B) Check->Result Precip Precipitation Detected (B < A) Result->Precip Significant Loss Soluble Compound Soluble (B ≈ A) Result->Soluble No Loss Action1 Reduce Concentration or Increase BSA Precip->Action1 Action2 Proceed to Stability Assessment (Module 2) Soluble->Action2

Caption: Decision logic for distinguishing precipitation events from rapid chemical degradation.

Module 2: Chemical & Biological Stability Assessment

The Issue: If solubility is confirmed, but loss occurs over time (T=0 to T=24h), you must determine if the loss is Chemical (pH/Hydrolysis) or Biological (Enzymatic).

The Mechanism:

  • Chemical: The lactam ring (8-one) is stable at pH 7.[]4. However, the C-Br bond is susceptible to photolytic cleavage (radical mechanism) if exposed to UV/intense light.

  • Biological: Serum (FBS/FCS) contains esterases and amidases. While the imidazo-pyrazinone core is resistant to many hydrolases, non-specific binding to Albumin (BSA) is high, which can mask the compound during extraction.

Experimental Protocol: The Tri-Matrix Stability Assay

Run this experiment to pinpoint the source of instability.

Conditions: 37°C, 5% CO2, Dark (wrap plates in foil).

ConditionMatrix CompositionPurpose
A (Control) PBS (pH 7.[]4)Tests intrinsic chemical stability (Hydrolysis).
B (Media) DMEM/RPMI (No Serum)Tests stability against media components (cysteine, vitamins).
C (Bio) Media + 10% FBSTests enzymatic degradation and protein binding.

Procedure:

  • Incubate compound (1 µM) in all three matrices.

  • Sample at T=0, 1, 4, and 24 hours.

  • Critical Step: For Condition C (Serum), perform a protein precipitation extraction using ice-cold Acetonitrile containing Internal Standard (IS) . Ratio: 3 parts ACN to 1 part Sample. Vortex for 5 mins to disrupt protein binding.

Data Interpretation:

ObservationDiagnosisSolution
Loss in A, B, & CChemical Instability Unlikely for this scaffold.[] Check light exposure (de-bromination).
Stable in A & B, Loss in CEnzymatic or Binding Heat-inactivate serum (56°C, 30 min) and re-test. If loss stops = Enzymatic.[] If loss persists = Protein Binding (Artifact).
Stable in A, Loss in BNucleophilic Attack Media components (e.g., thiols) may be reacting with the bromo-group.

Module 3: Analytical Troubleshooting (LC-MS)

The Issue: Users often report "double peaks" or "peak splitting" in chromatograms, fearing the compound has degraded into two species.

The Mechanism: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one undergoes lactam-lactim tautomerism .[]

  • Form A (Lactam): The keto form (C=O). Dominant in neutral/acidic solution.

  • Form B (Lactim): The enol form (C-OH).[] On an HPLC column, if the pH is near the pKa of the nitrogen proton, these forms interconvert slowly enough to separate, causing peak splitting.

DOT Diagram: Tautomeric Equilibrium

Tautomerism Lactam Lactam Form (8-oxo) Dominant at pH < 7 Lactim Lactim Form (8-hydroxy) Minor species Lactam->Lactim  H+ Transfer  

Caption: The tautomeric equilibrium responsible for potential peak splitting in unbuffered LC methods.

Recommended LC-MS Method

To collapse the tautomers into a single sharp peak, you must buffer the mobile phase.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Force Lactam form) OR 10mM Ammonium Bicarbonate pH 10 (Force Lactim anion). Do not use plain water.[]

  • Mobile Phase B: Acetonitrile.[]

  • Gradient: 5% B to 95% B over 5 minutes.

Frequently Asked Questions (FAQ)

Q: My compound recovery is only 20% in media with 10% FBS, but 100% in PBS. Is it metabolically unstable? A: Not necessarily.[] This scaffold is highly lipophilic.[] It is likely bound to the hydrophobic pockets of Albumin in the FBS. Standard extraction (1:1 solvent) is often insufficient to break this bond.

  • Fix: Use a "harder" extraction. Add 3 volumes of ice-cold Acetonitrile + 1% Formic Acid to the sample.[] Vortex vigorously for 5 minutes before spinning down.[]

Q: Can I use DMSO concentrations higher than 0.5% to solve the solubility issue? A: We do not recommend this for cell-based assays. DMSO >0.5% can induce cytotoxicity and permeabilize cell membranes, altering your biological data. If solubility is a blocker, consider using a solubilizing agent like HP-β-Cyclodextrin (0.1 - 0.5% w/v) in the media, which cages the lipophilic drug without affecting cell health.[]

Q: I see a new peak at M+16 in the mass spec after 24 hours. What is it? A: M+16 usually indicates oxidation (+O).[] While the core is stable, if you are using "old" media exposed to light, tryptophan degradation products can generate reactive oxygen species. Ensure media is fresh and protected from light.[3]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility and Stability in Cell Culture. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[] (Chapter on Kinetic Solubility and Media Stability). [Link]

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[3] (Guidelines for stability assessment and extraction efficiency). [Link]

  • PubChem Compound Summary. Imidazo[1,5-a]pyrazine.[][4][5][6] (Structural reference for tautomerism). [Link]

Sources

Troubleshooting

Strategies to improve the pharmacokinetic properties of imidazo[1,5-a]pyrazin-8(7H)-one analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyrazin-8(7H)-one analogs. This guide is designed to provide practical, in-depth solution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyrazin-8(7H)-one analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of the pharmacokinetic (PK) properties of this important class of molecules. The heterocyclic nature of these compounds offers a versatile scaffold for drug design but also presents unique challenges in achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This resource provides troubleshooting strategies and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific experimental hurdles you might face and provides step-by-step guidance to resolve them.

Issue 1: My imidazo[1,5-a]pyrazin-8(7H)-one analog shows poor aqueous solubility, hindering reliable in vitro assay results and oral absorption.

  • Underlying Cause: The planar, aromatic nature of the imidazo[1,5-a]pyrazine core can lead to high crystal lattice energy and low solubility. Poor solubility is a common challenge for many new chemical entities and can significantly limit bioavailability.[2][3][4][5]

  • Troubleshooting Protocol:

    • Initial Solubility Assessment:

      • Protocol: Prepare a saturated solution of your compound in phosphate-buffered saline (PBS) at pH 7.4. Shake at room temperature for 24 hours. Centrifuge to pellet undissolved solid, and determine the concentration of the supernatant using a validated analytical method (e.g., LC-MS/MS).

      • Causality: This establishes a baseline for aqueous solubility and helps quantify the extent of the problem.

    • Structural Modification Strategies:

      • Introduce Polar Functional Groups: Systematically introduce polar groups (e.g., -OH, -NH2, small amides) at various positions on the scaffold. The goal is to disrupt crystal packing and increase hydrogen bonding with water.

      • Utilize Ionizable Groups: Incorporate a basic nitrogen (e.g., a pyridine or a primary/secondary amine on a substituent) to enable salt formation. Salts of poorly soluble compounds often exhibit significantly improved aqueous solubility.[6]

      • Causality: These modifications aim to increase the compound's polarity and its ability to interact favorably with aqueous media, thereby improving solubility.

    • Formulation-Based Approaches:

      • Co-solvents: For in vitro assays, consider using co-solvents like DMSO or ethanol. However, be mindful of their potential effects on biological assays.[7][8]

      • Solid Dispersions: Create a solid dispersion by dissolving the compound and an inert carrier (e.g., PVP, PEG) in a common solvent and then removing the solvent.[7][9] This can result in an amorphous form of the drug with enhanced dissolution.[10]

      • Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the drug particles, leading to a faster dissolution rate.[2][5][6][10]

      • Causality: Formulation strategies can improve the apparent solubility and dissolution rate without altering the chemical structure of the analog.[9]

Strategy Typical Improvement in Solubility Considerations
Introduction of Polar Groups2 to 10-foldMay impact target binding or other PK properties.
Salt Formation10 to 1000-foldRequires an ionizable group; potential for disproportionation.
Solid Dispersion10 to 100-foldPhysical stability of the amorphous form can be a concern.
Nanosizing2 to 20-fold increase in dissolution rateRequires specialized equipment; potential for particle aggregation.

Issue 2: The analog exhibits high metabolic instability in liver microsomes, suggesting rapid in vivo clearance.

  • Underlying Cause: The imidazo[1,5-a]pyrazin-8(7H)-one scaffold and its substituents can be susceptible to metabolism by cytochrome P450 (CYP) enzymes or other metabolic enzymes like aldehyde oxidase (AO).[11] Oxidation of the pyrazinone ring is a known metabolic pathway for similar structures.[12]

  • Troubleshooting Protocol:

    • Metabolite Identification:

      • Protocol: Incubate the compound with human and rat liver microsomes in the presence of NADPH. Analyze the reaction mixture by LC-MS/MS to identify the mass of potential metabolites.

      • Causality: Identifying the "soft spots" for metabolism is crucial for guiding structural modifications.

    • Blocking Metabolic Sites (Metabolic Blocking):

      • Introduce Electron-Withdrawing Groups: If an aromatic ring is being hydroxylated, adding an electron-withdrawing group (e.g., a halogen) can deactivate the ring towards oxidative metabolism.

      • Steric Hindrance: Introduce bulky groups near the metabolic site to physically block the enzyme's access.

      • Isosteric Replacement: Replace a metabolically labile group with a more stable isostere (e.g., replacing a methyl group with a trifluoromethyl group).

      • Causality: These modifications aim to make the molecule a poorer substrate for metabolic enzymes, thereby increasing its half-life.

    • In Vitro Assay Workflow:

Issue 3: My analog has poor cell permeability, limiting its access to intracellular targets.

  • Underlying Cause: High polarity, a large number of rotatable bonds, or high polar surface area (PSA) can negatively impact a compound's ability to cross cell membranes. [13]

  • Troubleshooting Protocol:

    • Permeability Assessment:

      • Protocol: Use a Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) to quantify the permeability of your compound.

      • Causality: These assays provide a quantitative measure of passive diffusion and can help diagnose permeability issues.

    • Structural Modifications to Modulate Physicochemical Properties:

      • Reduce Polarity/PSA: Mask polar functional groups through derivatization (e.g., esterification of a carboxylic acid) to create a prodrug that can be cleaved intracellularly.

      • Introduce Lipophilic Groups: Add small, lipophilic substituents to increase the overall lipophilicity (logP/logD) of the molecule.

      • Conformational Rigidity: Reduce the number of rotatable bonds by incorporating ring structures or double/triple bonds.

      • Causality: By optimizing the balance between lipophilicity and polarity, you can improve the compound's ability to partition into and diffuse across the lipid bilayers of cell membranes. [13]

    • Permeability Optimization Decision Tree:

      A decision tree for improving cell permeability.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common metabolic pathways for the imidazo[1,5-a]pyrazin-8(7H)-one core?

    • A1: Based on related pyrazinone structures, common metabolic pathways include P450-mediated oxidation of the pyrazinone ring, which can sometimes lead to reactive epoxide intermediates. [12]Additionally, substituents on the core are common sites of metabolism, such as N-dealkylation, O-dealkylation, and hydroxylation of alkyl or aryl groups.

  • Q2: How can I use computational tools to predict and address potential PK issues early on?

    • A2: Computational methods are invaluable for early-stage drug design. [14] * QSAR (Quantitative Structure-Activity Relationship) models: These can predict properties like solubility, logP, and metabolic stability based on the chemical structure. [15] * Molecular Docking: Docking your analogs into models of metabolic enzymes (e.g., CYP3A4) can help predict potential binding and identify which parts of the molecule are most likely to be metabolized. [14][16] * In Silico ADME Prediction: Various software packages can provide predictions for a wide range of ADME properties, allowing you to prioritize which analogs to synthesize.

  • Q3: My compound has good in vitro properties but poor oral bioavailability. What are the likely causes?

    • A3: This is a common and complex issue. The discrepancy can arise from several factors:

      • Poor Solubility/Dissolution in the GI Tract: The in vitro assay conditions may not reflect the complex environment of the stomach and intestines.

      • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.

      • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.

      • Chemical Instability: The compound may be unstable at the low pH of the stomach.

  • Q4: What is the role of structure-activity relationship (SAR) in improving PK properties?

    • A4: SAR studies are fundamental to optimizing PK properties. By systematically making small changes to the molecule and measuring the impact on properties like metabolic stability, solubility, and permeability, you can build a comprehensive understanding of how different structural features influence the ADME profile. This knowledge allows for the rational design of new analogs with improved properties. [17]

References

  • The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. (2024). ijprajournal. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. PharmaTutor. Available at: [Link]

  • Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097. Available at: [Link]

  • Singh, R., et al. (2003). Metabolic activation of a pyrazinone-containing thrombin inhibitor. Evidence for novel biotransformation involving pyrazinone ring oxidation, rearrangement, and covalent binding to proteins. Chemical Research in Toxicology, 16(2), 198-207. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 205-214. Available at: [Link]

  • COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. (2022). International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • IMIDAZO[1,5-A]PYRAZINE COMPOUNDS AND COMPOSITIONS FOR IRE1 INHIBITION. (2019). European Patent Office. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews: A Journal of Drug Design and Discovery. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. (2021). IJRAR- International Journal of Research and Analytical Reviews. Available at: [Link]

  • What are the formulation strategies to improve PK properties? (2025). Patsnap Synapse. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Available at: [Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. (2021). Bentham Science. Available at: [Link]

  • In Vitro ADME Properties of Representative Compounds a. (2023). ResearchGate. Available at: [Link]

  • Proposed biosynthetic pathways of pyrazinone metabolites. (A) Schematic... (2023). ResearchGate. Available at: [Link]

  • Pharmacokinetics-Driven Optimization of 7‑Methylimidazo[1,5‑a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors. Figshare. Available at: [Link]

  • Wang, J., & Urban, L. (2013). Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability. Current Drug Metabolism, 14(7), 795-806. Available at: [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (2017). RSC Publishing. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). TSI Journals. Available at: [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404. Available at: [Link]

  • Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation. (2024). MDPI. Available at: [Link]

  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the... (2024). ResearchGate. Available at: [Link]

  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATIO. (2016). HETEROCYCLES, 92(11), 2046. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Optimization of 1-(Difluoromethyl)-6-(1H2 imidazol-5-yl)imidazo[1,5-a]pyrazin-8(7H)-one Frameworks as Promising Cholinesterase Inhibitors for Treating Alzheimer's Disease. (2026). ResearchGate. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Available at: [Link]

  • Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available at: [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC. Available at: [Link]

  • Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Scilit. Available at: [Link]

  • Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants. (2024). ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2017). Design, Synthesis and Biological Evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD4 Inhibitors. Bioorganic & Medicinal Chemistry, 25(10), 2733-2743. Available at: [Link]

  • Pharmacokinetics: The Engine Behind Drug Development and Optimization. LinkedIn. Available at: [Link]

  • Optimizing a Drug's Pharmacokinetics. (2023). AZoLifeSciences. Available at: [Link]

  • Optimization of Imidazole 5-Lipoxygenase Inhibitors and Selection and Synthesis of a Development Candidate. (2025). ResearchGate. Available at: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. Available at: [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2020). ResearchGate. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Sci-Hub. Available at: [Link]

Sources

Optimization

Refining purification protocols for high-purity 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one

Technical Support Center: High-Purity 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one Welcome to the technical support guide for the purification of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one. This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one

Welcome to the technical support guide for the purification of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar heterocyclic compounds. The unique electronic and structural properties of imidazo[1,5-a]pyrazinones, compounded by the presence of a bromine atom, can present specific challenges during purification. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges and achieve high purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before beginning the purification process.

Q1: What are the most common impurities I should expect from the synthesis of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one?

A1: Based on common synthetic routes for related imidazopyrazines, impurities typically arise from several sources:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual amines or brominated precursors may persist.

  • Side-Products: Incomplete cyclization or side reactions can lead to various structural isomers or related heterocyclic systems. For instance, some syntheses of imidazo[1,5-a]quinolines, a related class, report undesired side products when using certain brominating agents.[1]

  • Debrominated Species: The bromine atom can be labile under certain conditions (e.g., reductive environments or prolonged heating), leading to the formation of the parent imidazo[1,5-a]pyrazin-8(7H)-one.

  • Over-brominated Products: If the reaction conditions are not carefully controlled, di-brominated species may form.

  • Solvent Adducts: Highly polar solvents used in the reaction or workup can sometimes form stable adducts with the final product.

Q2: What is the best initial purification strategy: direct chromatography or crystallization?

A2: The optimal initial strategy depends on the state and preliminary purity of your crude material.

  • If the crude product is a solid and appears relatively clean by Thin Layer Chromatography (TLC): Attempting crystallization first is highly recommended. It is a cost-effective and scalable method that can significantly enhance purity by removing less-structured impurities.

  • If the crude product is an oil, a complex mixture by TLC, or if crystallization fails: Direct flash column chromatography is the preferred method. The polarity of the imidazo[1,5-a]pyrazin-8(7H)-one core often necessitates the use of polar solvent systems on silica gel.[2]

Q3: How do I select the best analytical technique to confirm the purity of my final product?

A3: A combination of methods is essential for an unambiguous purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Use a reverse-phase C18 column with a gradient method (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or TFA) to resolve the target compound from impurities.

  • Nuclear Magnetic Resonance (¹H NMR): Provides crucial structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. Integration of signals can give a semi-quantitative estimate of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Part 2: Troubleshooting Guide: Crystallization

Crystallization is often the most efficient method for purifying solid organic compounds.[3] However, imidazopyrazinones can be challenging. This section troubleshoots common issues.

Q4: My compound "oils out" of solution instead of forming crystals. What should I do?

A4: Oiling out occurs when the compound comes out of solution above its melting point, often because the solution is supersaturated or cooled too quickly.[4]

  • Causality: The presence of impurities can disrupt the crystal lattice formation, promoting the formation of a liquid phase. Alternatively, the chosen solvent may have too high a boiling point relative to the compound's melting point.

  • Solutions:

    • Re-heat and Dilute: Place the flask back on the heat source, add more of the "good" (dissolving) solvent until the oil redissolves completely, and then allow it to cool much more slowly.[5]

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]

    • Add Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystal growth.[4]

    • Change Solvent System: The initial solvent may be unsuitable. Use a co-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not) to fine-tune solubility.

Protocol 1: Systematic Recrystallization Solvent Screening
  • Place ~10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent from the table below, dropwise, until the solid dissolves upon heating (e.g., in a hot water bath).

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent system yields high-quality crystals with minimal product remaining in the mother liquor.

Solvent System (Good/Poor)PolarityRationale & Use Case
Dichloromethane / HexaneMedium / Non-polarGood for moderately polar compounds. Dissolve in minimal hot DCM, then add hexane until turbidity appears.
Ethyl Acetate / HexaneMedium / Non-polarA very common and effective system for many heterocycles.[4]
Methanol / WaterPolar / PolarExcellent for polar compounds that are highly soluble in alcohols but sparingly soluble in water.[3]
Acetone / HexanePolar / Non-polarAnother effective system for compounds with intermediate polarity.
Isopropanol / WaterPolar / PolarSimilar to Methanol/Water but can offer different selectivity.

Q5: My crystallization yield is very low. How can I improve it?

A5: Low yield is a common problem, often stemming from using too much solvent or the compound having significant solubility even in the cold solvent.[4][5]

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.

    • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate) by about 50% using a rotary evaporator and cool it again to recover a second crop of crystals. Note that this second crop may be less pure and require a separate recrystallization.

Workflow for Optimizing Crystallization

G start Crude Solid Product solvent_screen Perform Solvent Screen (Protocol 1) start->solvent_screen dissolve Dissolve Crude in Minimal Hot Solvent solvent_screen->dissolve cool Cool Slowly to RT, then Ice Bath dissolve->cool crystals Crystals Form? cool->crystals oiling_out Problem: Compound Oils Out reheat Re-heat, Add More 'Good' Solvent, Cool Slower oiling_out->reheat seed Try Seeding or Scratching oiling_out->seed low_yield Problem: Low Yield conc_mother Concentrate Mother Liquor low_yield->conc_mother crystals->oiling_out No, Oils Out filter Isolate Crystals by Vacuum Filtration crystals->filter Yes filter->low_yield analyze Analyze Purity (HPLC, NMR) filter->analyze reheat->cool seed->cool conc_mother->filter G start Crude Material for Chromatography tlc Develop TLC to Find Solvent System (Rf ~0.3) start->tlc problem Problem Observed? tlc->problem run_column Pack Column & Run (Protocol 2) problem->run_column No streaking Streaking / Tailing problem->streaking Yes, Streaking no_elution Compound Stuck at Baseline problem->no_elution Yes, No Elution add_base Add 0.5% Et3N to Eluent streaking->add_base use_alumina Switch to Alumina Stationary Phase streaking->use_alumina rev_phase Consider Reverse-Phase Chromatography no_elution->rev_phase add_base->tlc use_alumina->tlc

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one: A Guide to BRD9 Inhibition Validation

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Technical validation of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold against established BRD9...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Technical validation of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold against established BRD9 inhibitors.

Executive Summary: The Scaffold vs. The Standard

The compound 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one represents a privileged fragment scaffold rather than a fully optimized clinical candidate. While established inhibitors like BI-7273 and I-BRD9 function as "gold standards" with sub-nanomolar affinity, this specific pyrazine scaffold serves as a critical chemical starting point (hit) or intermediate.

Validation of this compound requires a distinct approach compared to optimized leads. You are not looking for picomolar potency; you are validating ligand efficiency , binding mode (vector suitability) , and chemical tractability for further elaboration (e.g., Suzuki coupling at the 5-bromo position).

Comparative Performance Matrix

The following table benchmarks the 5-bromo scaffold against the optimized derivative (Compound 27, Zheng et al.) and the industry standard (BI-7273).

Feature5-Bromo Scaffold (The Topic)Compound 27 (Optimized Derivative)BI-7273 (Gold Standard)
Role Fragment / Building BlockLead CompoundChemical Probe
BRD9 IC50 (AlphaScreen) > 10 µM (Est.)35 nM 19 nM
Selectivity (vs. BET) Moderate (Fragment level)High (>100-fold)Excellent (>1000-fold)
Cellular Potency (EOL-1) N/A (Likely Inactive)1.76 µM1.4 µM
Binding Mode Core Anchor (KAc mimic)Anchor + Shelf InteractionAnchor + ZA Loop Interaction
Primary Utility SAR Expansion / Library Gen.Efficacy StudiesPositive Control

Analyst Note: The 5-bromo group is the synthetic "handle." In optimized inhibitors (like Compound 27), this bromine is replaced by an aryl/heteroaryl tail that engages the hydrophobic shelf of the BRD9 bromodomain, dramatically increasing potency from µM to nM range.

Mechanistic Context: The BRD9 Signaling Axis

To validate inhibition, one must understand the downstream consequences of BRD9 blockade. BRD9 is a component of the non-canonical BAF (ncBAF) complex.[1] Its inhibition destabilizes the complex, leading to the downregulation of oncogenes like MYC, particularly in Acute Myeloid Leukemia (AML).

BRD9_Pathway BRD9 BRD9 (Bromodomain) ncBAF ncBAF Complex (Chromatin Remodeling) BRD9->ncBAF Stabilizes Inhibitor 5-Bromo Scaffold (Inhibitor) Inhibitor->BRD9 Competes/Displaces AcHistone Acetylated Histone (Chromatin) AcHistone->BRD9 Recruitment MYC MYC Transcription ncBAF->MYC Up-regulates AML AML Cell Proliferation (EOL-1 Cell Line) MYC->AML Drives

Figure 1: Mechanism of Action.[1][2][3][4][5][6] The inhibitor displaces BRD9 from acetylated chromatin, disrupting the ncBAF complex and suppressing MYC-driven proliferation.

Validation Protocols

Since the 5-bromo scaffold is likely a weak inhibitor (fragment), standard assays must be tuned for sensitivity rather than just potency.

Protocol A: AlphaScreen Competitive Binding Assay (Biochemical)

This is the primary method to determine the IC50. It measures the disruption of the interaction between the BRD9 bromodomain and an acetylated histone peptide.

Why this choice? AlphaScreen has a high signal-to-noise ratio and dynamic range, making it capable of detecting weaker binding affinities typical of scaffolds.

Materials:

  • Recombinant BRD9: His-tagged bromodomain (residues 135-242).

  • Peptide: Biotinylated H4K5ac/K8ac/K12ac/K16ac (tetra-acetylated).

  • Beads: Streptavidin Donor beads & Nickel Chelate Acceptor beads (PerkinElmer/Revvity).

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.

Step-by-Step Workflow:

  • Preparation: Dilute 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one in DMSO. Prepare an 11-point serial dilution (Start at 100 µM down to 1 nM).

  • Incubation 1: Mix 10 nM His-BRD9 and 10 nM Biotin-Peptide in assay buffer. Add 100 nL of compound dilution to 10 µL of protein/peptide mix in a 384-well OptiPlate.

  • Equilibrium: Incubate for 30 minutes at Room Temperature (RT).

  • Bead Addition: Add 10 µL of bead mix (Donor + Acceptor, final conc 10 µg/mL). Note: Perform in low light (green filtered) as beads are light-sensitive.

  • Final Incubation: Incubate for 60 minutes at RT in the dark.

  • Read: Measure signal on an EnVision Multilabel Plate Reader (Excitation 680 nm / Emission 520-620 nm).

  • Analysis: Normalize data to DMSO control (0% inhibition) and BI-7273 control (100% inhibition). Fit to a 4-parameter logistic model.

Protocol B: Differential Scanning Fluorimetry (DSF/Thermal Shift)

Why this choice? This validates physical binding rather than just functional inhibition. It is critical for scaffolds to prove they stabilize the protein fold.

Step-by-Step Workflow:

  • Mix: In a qPCR plate, mix 2 µM BRD9 protein with 5x SYPRO Orange dye.

  • Treat: Add the 5-bromo scaffold at a fixed high concentration (e.g., 50 µM). Include a DMSO only control and a BI-7273 (10 µM) positive control.

  • Run: Perform a melt curve from 25°C to 95°C (ramp rate 0.05°C/s) using a real-time PCR machine.

  • Result: Calculate the Melting Temperature (

    
    ) from the derivative of the fluorescence curve.
    
    • Success Criteria: A

      
       compared to DMSO indicates significant binding for a fragment. (Note: BI-7273 typically gives 
      
      
      
      ).

Experimental Logic & Troubleshooting

The "Fragment Trap"

Issue: You might observe weak or no inhibition in AlphaScreen but a positive shift in DSF. Causality: AlphaScreen relies on displacing a high-affinity peptide (


 ~µM). If your scaffold has a 

of 50 µM, it may not effectively compete at the concentrations used. Solution: Increase the concentration of the scaffold in AlphaScreen or rely on DSF as the primary "Go/No-Go" for the scaffold before chemical optimization.
Specificity Check (The "Stickiness" Test)

Imidazo-pyrazinones can be promiscuous if not substituted correctly.

  • Control Experiment: Run the same AlphaScreen protocol against BRD4 (BD1) .

  • Desired Outcome: The 5-bromo scaffold should show significantly lower affinity for BRD4 than BRD9. If it hits BRD4 equally, the scaffold is a "pan-BET" binder, which is generally undesirable for BRD9-specific projects.

Validation Workflow Diagram

Validation_Workflow Start 5-Bromo Scaffold (Candidate) DSF DSF (Thermal Shift) Screen for Binding Start->DSF Alpha AlphaScreen Potency (IC50) DSF->Alpha If dT > 1°C Alpha->Start SAR Optimization (Suzuki Coupling) Selectivity Selectivity Panel (vs BRD4/BRD7) Alpha->Selectivity If IC50 < 50µM Cellular Cellular Viability (EOL-1 Cells) Selectivity->Cellular If Selective

Figure 2: Step-wise validation cascade. Note that cellular assays are reserved for optimized derivatives, not the raw scaffold.

References

  • Zheng, Y. C., et al. (2019).[1] "Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors." Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.[1]

  • Martin, L. J., et al. (2016). "Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor." Journal of Medicinal Chemistry, 59(10), 4462–4475. (Describes BI-7273).[2][3][5][7]

  • Theodoulou, N. H., et al. (2016). "Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition."[8] Journal of Medicinal Chemistry, 59(4), 1425–1439.

  • Hohmann, A. F., et al. (2016). "Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition." Nature Chemical Biology, 12, 672–679.

Sources

Comparative

Comparative Efficacy Guide: Imidazo[1,5-a]pyrazin-8(7H)-one Scaffolds vs. Standard BRD9 Inhibitors

This guide provides an in-depth technical comparison of Imidazo[1,5-a]pyrazin-8(7H)-one derivatives (specifically the lead candidate Compound 27 ) against established BRD9 inhibitors. Note: 5-bromoimidazo[1,5-a]pyrazin-8...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Imidazo[1,5-a]pyrazin-8(7H)-one derivatives (specifically the lead candidate Compound 27 ) against established BRD9 inhibitors.

Note: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one is the core synthetic scaffold (intermediate) used to generate this class of inhibitors. Throughout this guide, efficacy data for this scaffold refers to its optimized derivative, Compound 27 , unless otherwise noted, as the raw bromo-intermediate lacks the necessary functional groups for potent bromodomain binding.

Executive Summary & Mechanism of Action

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2][3] Unlike BET proteins (BRD4), BRD9 has historically been difficult to target with high selectivity due to structural homology with BRD7 and BRD4.

The Imidazo[1,5-a]pyrazin-8(7H)-one scaffold represents a "Second-Generation" class of inhibitors designed to improve upon the pharmacokinetic limitations of earlier probes. By modifying the C-8 and N-2 positions of this core, researchers (notably Zhang et al., 2019) developed Compound 27 , which competes with acetyl-lysine (KAc) residues on histone tails, displacing the ncBAF complex from chromatin.

Mechanism of Action (Signaling Pathway)

BRD9_Pathway Chromatin Chromatin (Acetylated Histones) Complex BRD9-Chromatin Complex Chromatin->Complex Recruitment BRD9 BRD9 (ncBAF Subunit) BRD9->Complex Inhibitor Inhibitor (Compound 27 / BI-7273) Inhibitor->BRD9 Binds KAc Pocket Inhibitor->Complex Disrupts Transcription Oncogenic Transcription (MYC, AML pathways) Complex->Transcription Promotes Displaced Displaced BRD9 (Inactive) Complex->Displaced Dissociation Displaced->Transcription Downregulation

Figure 1: Mechanism of BRD9 inhibition.[3] The inhibitor occupies the acetyl-lysine binding pocket of BRD9, preventing the recruitment of the ncBAF complex to chromatin, thereby downregulating oncogenic transcription.

Comparative Efficacy Analysis

This section compares the Imidazo[1,5-a]pyrazin-8(7H)-one lead (Compound 27) against the current "Gold Standards": BI-7273 (Boehringer Ingelheim) and I-BRD9 (The Structural Genomics Consortium Probe).

Table 1: Biochemical and Cellular Potency Profile
FeatureCompound 27 (Imidazo-pyrazinone Lead)BI-7273 (Standard Probe)I-BRD9 (Selective Probe)TP-472
Core Scaffold Imidazo[1,5-a]pyrazin-8(7H)-oneNaphthyridinoneThienopyridonePyrrolo[1,2-a]pyrimidine
BRD9 Binding (IC50) 35 nM 19 nM ~50 nM N/A
BRD9 Affinity (Kd) N/A0.75 nM 1.9 nM 33 nM
Selectivity (vs. BRD4) > 100-fold> 10,000-fold> 700-fold> 100-fold
Selectivity (vs. BRD7) ModerateLow (Dual BRD7/9)HighHigh
Cellular Target AML Cell Lines (EOL-1)AML (EOL-1, MV4-11)Kasumi-1Multiple
Cellular IC50 (Viability) 1.76 µM (EOL-1)< 1.0 µM (EOL-1)~1-5 µM 0.32 µM (NanoBRET)
Technical Insights:
  • Potency Gap: The Imidazo-pyrazinone derivative (Compound 27) exhibits 35 nM biochemical potency. While highly effective, it is slightly less potent than BI-7273 (19 nM) .[4] This suggests that while the scaffold is robust, the naphthyridinone scaffold of BI-7273 forms tighter hydrogen bond networks within the ZA-loop of the bromodomain.

  • Cellular Translation: There is a notable drop-off for Compound 27 from biochemical (35 nM) to cellular efficacy (1.76 µM). In contrast, BI-7273 retains sub-micromolar activity in cells.[4] This indicates that the Imidazo-pyrazinone scaffold may require further optimization for membrane permeability or metabolic stability compared to the highly optimized BI-series.

  • Selectivity: The Imidazo-pyrazinone scaffold was originally derived from BRD4 inhibitors (like Compound 80).[2] The modification to "Compound 27" successfully shifted selectivity toward BRD9, but researchers must verify BRD4 off-target effects if using this scaffold at concentrations >5 µM.

Experimental Protocols for Validation

To validate the efficacy of the 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one scaffold or its derivatives, the following AlphaScreen protocol is the industry standard for measuring determining IC50 values.

Protocol A: AlphaScreen BRD9 Binding Assay

Use this protocol to determine the biochemical IC50.

Reagents:

  • His-tagged BRD9 Bromodomain (human).

  • Biotinylated Acetyl-histone H4 peptide (H4K5ac/K8ac/K12ac/K16ac).

  • AlphaScreen Histidine (Nickel Chelate) Donor Beads.

  • AlphaScreen Streptavidin Acceptor Beads.

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

Workflow:

  • Compound Prep: Dissolve 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one derivative in DMSO. Prepare 10-point serial dilution (Start at 10 µM).

  • Incubation 1: Mix 100 nM His-BRD9 protein with compound in 384-well OptiPlate. Incubate for 15 mins at RT.

  • Peptide Addition: Add 100 nM Biotin-H4 peptide. Incubate for 30 mins .

  • Bead Addition: Add Acceptor beads (20 µg/mL final) and Donor beads (20 µg/mL final). Note: Perform this step in low light (green filter).

  • Final Incubation: Incubate for 60 mins at RT in the dark.

  • Read: Measure signal on EnVision Multilabel Plate Reader (Excitation 680 nm / Emission 520-620 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol B: Cellular Viability (EOL-1 AML Model)

Use this to assess functional efficacy.

  • Seeding: Seed EOL-1 cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with inhibitor (0.01 µM to 50 µM) for 72 hours .

  • Readout: Add CCK-8 or CellTiter-Glo reagent. Incubate 2-4 hours. Measure absorbance (450 nm) or luminescence.

Screening Workflow Diagram

This workflow illustrates the logical progression from the raw scaffold (5-bromo...) to the validated lead (Compound 27).

Inhibitor_Workflow Scaffold Scaffold: 5-bromoimidazo[1,5-a] pyrazin-8(7H)-one Synthesis SAR Optimization (Suzuki Coupling at C-5) Scaffold->Synthesis Derivatization Lead Lead Candidate (Compound 27) Synthesis->Lead Biochem Biochemical Assay (AlphaScreen/TR-FRET) Target: IC50 < 50nM Lead->Biochem Screen 1 Selectivity Selectivity Screen (vs BRD4 / BRD7) Biochem->Selectivity If Potent Cellular Cellular Assay (EOL-1 / A549) Target: EC50 < 2µM Selectivity->Cellular If Selective

Figure 2: Optimization workflow. The 5-bromo scaffold undergoes C-5 substitution to generate Compound 27, which is then validated sequentially for potency, selectivity, and cellular efficacy.

References
  • Zhang, H., et al. (2019). "Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors."[5] Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.[2][5]

    • Key Citation: Source of the "Compound 27" d
  • Martin, L. J., et al. (2016). "Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor." Journal of Medicinal Chemistry, 59(10), 4462–4475.

    • Key Citation: Describes BI-7273 and BI-9564 discovery and d
  • Theodoulou, N. H., et al. (2016). "Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition." Journal of Medicinal Chemistry, 59(4), 1425–1439.

    • Key Citation: Describes I-BRD9 characteriz
  • Structural Genomics Consortium (SGC). "TP-472: A Chemical Probe for BRD9 and BRD7."

    • Key Citation: Data source for TP-472 binding affinity and selectivity.[6][7]

Sources

Validation

A Comparative Analysis of Imidazo[1,5-a]pyrazin-8(7H)-one Analogs Versus Established Therapeutics in Oncology

Introduction: Unlocking the Potential of a Novel Heterocyclic Scaffold The imidazo[1,5-a]pyrazin-8(7H)-one core is an emerging heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Novel Heterocyclic Scaffold

The imidazo[1,5-a]pyrazin-8(7H)-one core is an emerging heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique structural and electronic properties make it a versatile backbone for the development of targeted therapeutics. While extensive in vivo data for the specific compound 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one is not yet publicly available, compelling preclinical evidence from closely related analogs allows for a robust evaluation of its therapeutic potential.

This guide will focus on the demonstrated anti-cancer activity of a potent analog, a 7-methyl-imidazo[1,5-a]pyrazin-8(7H)-one derivative, which has shown significant efficacy in preclinical cancer models through the inhibition of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. To provide a clear benchmark for its performance, we will compare its efficacy and toxicity profile against two classes of established drugs: other clinical-stage BET inhibitors, representing direct mechanistic competitors, and Gemcitabine, a long-standing standard-of-care chemotherapy for pancreatic cancer.[1][2] This comparative approach will provide researchers and drug development professionals with a comprehensive understanding of the potential advantages and liabilities of this promising compound class.

The Scientific Rationale: Targeting Transcriptional Addiction in Cancer via BRD4 Inhibition

Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become heavily reliant on the overexpression of specific oncogenes, such as c-Myc, to maintain their malignant phenotype. The BET family of proteins, particularly BRD4, are master regulators of this process.[3]

BRD4 acts as an epigenetic "reader," identifying and binding to acetylated lysine residues on histone tails, which are markers of active chromatin. Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex then phosphorylates RNA Polymerase II, initiating the productive elongation of gene transcription.[4][5] By inhibiting the ability of BRD4 to bind to chromatin, imidazo[1,5-a]pyrazin-8(7H)-one analogs and other BET inhibitors effectively shut down the transcription of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[3]

BRD4_Mechanism cluster_0 Normal Gene Transcription cluster_1 BET Inhibition Histone Acetylated Histone BRD4 BRD4 Protein Histone->BRD4 Binds PTEFb P-TEFb Complex BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Oncogene Oncogene (e.g., c-Myc) RNAPII->Oncogene Transcribes Transcription Active Transcription Oncogene->Transcription Inhibitor Imidazo[1,5-a]pyrazin-8(7H)-one (BET Inhibitor) Blocked_BRD4 BRD4 Protein Inhibitor->Blocked_BRD4 Competitively Binds No_Transcription Transcription Blocked Blocked_BRD4->No_Transcription Fails to Recruit P-TEFb

Caption: Mechanism of BRD4 Inhibition.

Comparative In Vivo Efficacy

The ultimate measure of a compound's potential is its performance in a living system. The 7-methyl-imidazo[1,5-a]pyrazin-8(7H)-one analog has demonstrated promising anti-tumor efficacy in a challenging pancreatic cancer xenograft model. Below, we compare this data with that of the established BET inhibitor JQ1 and the standard-of-care chemotherapeutic, Gemcitabine.

Compound ClassSpecific AgentAnimal ModelDosing RegimenKey Efficacy OutcomeReference
Imidazo[1,5-a]pyrazin-8(7H)-one 7-methyl derivativePancreatic Cancer (Pan02) XenograftDaily Dosing (i.p.)Significant tumor growth inhibition; Cancer regression potency
Established BET Inhibitor JQ1Pancreatic Cancer (PANC-1) Xenograft20 mg/kg98.5% Tumor Growth Inhibition (TGI) when combined with a PARP1 degrader[6]
Standard of Care GemcitabinePancreatic Cancer (PaTu8988) Xenograft1.5 mg/0.1 mL (i.p.), twice a weekModerate tumor growth inhibition as a single agent[7]
Standard of Care GemcitabinePancreatic Cancer (PANC-1) XenograftLow and high physiologic dosesMarked reduction in xenograft growth rate, but effect diminishes over time[8]

The data indicates that the imidazo[1,5-a]pyrazin-8(7H)-one analog exhibits potent single-agent activity, a crucial feature for any new oncology therapeutic. While direct head-to-head comparisons are not available, its ability to induce tumor regression is a strong positive indicator. Established BET inhibitors like JQ1 also show powerful efficacy, particularly in combination therapies.[6] Gemcitabine, while effective, often demonstrates a cytostatic rather than cytotoxic effect in vivo, and resistance can develop over time.[8][9]

Comparative Toxicity & Safety Profile

A compound's therapeutic window is defined by the balance between its efficacy and its toxicity. An ideal therapeutic agent eliminates cancer cells with minimal harm to healthy tissues.

Compound ClassSpecific AgentKey Observed ToxicitiesNotesReference
Imidazo[1,5-a]pyrazin-8(7H)-one 7-methyl derivativeNo significant toxicity reportedExhibited antitumor efficacy without overt signs of toxicity in the xenograft model.
Established BET Inhibitor Pelabresib (CPI-0610)Thrombocytopenia (dose-dependent, reversible, non-cumulative), fatigue, nausea, decreased appetiteThrombocytopenia is a known class effect for BET inhibitors. Manageable safety profile established in Phase I trials.[10]
Established BET Inhibitor JQ1Depletion of T lymphocytes, loss of intestinal stem and Paneth cellsObserved in transgenic RNAi mouse models with sustained Brd4 suppression, highlighting potential on-target toxicities.[11]
Standard of Care GemcitabineMyelosuppression, elevated liver enzymes (ALT)Well-characterized toxicity profile. ALT levels were significantly elevated in treated mice compared to controls.[1][9]

The preclinical data for the 7-methyl-imidazo[1,5-a]pyrazin-8(7H)-one analog is highly encouraging, with a reported lack of significant toxicity at efficacious doses. This suggests a potentially favorable therapeutic window. In contrast, the broader class of BET inhibitors is known to cause on-target toxicities such as thrombocytopenia, as they affect normal hematopoietic processes.[10] Gemcitabine's toxicity profile is well-documented and includes significant myelosuppression and potential hepatotoxicity.[1]

Experimental Methodologies: A Guide to In Vivo Assessment

To ensure the reproducibility and validity of preclinical findings, standardized and well-controlled experimental protocols are essential.

Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model

This model mimics the tumor microenvironment more accurately than subcutaneous models, providing more clinically relevant data.[12]

Caption: Workflow for an Orthotopic Xenograft Study.

Step-by-Step Methodology:

  • Cell Preparation: Human pancreatic cancer cells (e.g., AsPC-1, PANC-1) are cultured under standard conditions.[13] On the day of implantation, cells are harvested, counted, and resuspended in a solution of media and Matrigel™ to a final concentration of approximately 1x10⁷ cells/ml.[13]

  • Animal Preparation: Athymic nude mice (6-8 weeks old) are used. The animals are anesthetized using a suitable agent like isoflurane.

  • Surgical Implantation: A small laparotomy is performed to expose the pancreas.[13] Using a fine-gauge needle, approximately 10-20 µL of the cell suspension is carefully injected into the pancreatic head or tail.[14]

  • Closure and Recovery: The peritoneum and skin are closed with sutures. Animals receive post-operative analgesia and are monitored closely for recovery.

  • Tumor Monitoring and Treatment: Tumor growth is monitored using non-invasive imaging (e.g., high-frequency ultrasound) or calipers. Once tumors reach a specified volume (e.g., 100 mm³), animals are randomized into treatment and control groups.

  • Dosing and Observation: The investigational compound, comparators, and vehicle control are administered according to the planned schedule (e.g., daily intraperitoneal injection). Animal body weight and overall health are monitored at least three times a week.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. All animals are euthanized, and tumors are excised, weighed, and preserved for further analysis (e.g., histology, biomarker analysis).

Protocol 2: General In Vivo Acute Toxicity Assessment

This study provides initial information on the potential toxicity of a compound after a single administration and helps determine the maximum tolerated dose (MTD).[15]

Caption: Workflow for an Acute Toxicity Study.

Step-by-Step Methodology:

  • Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of both sexes are used. Animals are acclimated to the laboratory conditions before the study begins.

  • Dose Formulation: The test compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Administration: Animals are divided into several dose groups and a vehicle control group. A single dose of the compound is administered via the intended route of administration (e.g., oral gavage, intravenous).

  • Observation Period: The animals are observed intensely for the first several hours post-dosing and then at least once daily for 14 days.[16]

  • Data Collection: Observations include mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and changes in body weight.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes in organs and tissues.

  • Analysis: The data is analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL) and the approximate lethal dose.

Discussion and Future Directions

The preclinical data available for the 7-methyl-imidazo[1,5-a]pyrazin-8(7H)-one analog positions this scaffold as a highly promising foundation for a new class of anti-cancer therapeutics. Its potent, single-agent in vivo efficacy, coupled with a seemingly favorable safety profile, suggests it may overcome some of the limitations of both standard chemotherapy and other drugs in its mechanistic class. The lack of significant toxicity in the reported xenograft study is particularly noteworthy and warrants further investigation, as the on-target toxicity of BET inhibitors (thrombocytopenia) remains a clinical challenge.

However, it is crucial to approach these findings with scientific rigor. The data is based on a close analog, and the specific 5-bromo substitution of the titular compound could significantly alter its potency, selectivity, pharmacokinetics, and toxicity.

The critical next steps for advancing 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one are clear:

  • Direct In Vivo Efficacy Studies: The compound must be evaluated in head-to-head studies against established BET inhibitors and standard-of-care agents in relevant orthotopic xenograft models.

  • Pharmacokinetic Profiling: A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties is required to understand its bioavailability and half-life.

  • Comprehensive Toxicity Assessment: Formal in vivo toxicology studies, including acute and repeated-dose studies, must be conducted to establish a definitive safety profile and therapeutic window.[17]

By systematically addressing these points, the research community can validate whether 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one itself can translate the promise of its chemical scaffold into a viable and potentially superior therapeutic option for patients with cancer.

References

  • Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. AccScience. Available at: [Link]

  • Pancreatic Cancer Models. Lustgarten Foundation. Available at: [Link]

  • Construction of orthotopic xenograft mouse models for human pancreatic cancer. PMC. Available at: [Link]

  • BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling. PMC. Available at: [Link]

  • Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices. PMC. Available at: [Link]

  • PARP1-PROTAC and BRD4 inhibitors synergize in pancreatic cancer treatment. BioWorld. Available at: [Link]

  • Huaier increases the antitumor effect of gemcitabine on pancreatic cancer in vitro and in vivo. Spandidos Publications. Available at: [Link]

  • Growth Hormone Receptor Antagonist Markedly Improves Gemcitabine Response in a Mouse Xenograft Model of Human Pancreatic Cancer. MDPI. Available at: [Link]

  • Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models. PubMed. Available at: [Link]

  • (PDF) Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. ResearchGate. Available at: [Link]

  • BRD4 promotes the migration and invasion of bladder cancer cells through the Sonic hedgehog signaling pathway and enhances cisplatin resistance. Canadian Science Publishing. Available at: [Link]

  • The BRD4 Inhibitor I-BET-762 Reduces HO-1 Expression in Macrophages and the Pancreas of Mice. MDPI. Available at: [Link]

  • Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment. Patsnap Synapse. Available at: [Link]

  • Effects of gemcitabine-based chemotherapy and ex vivo-expanded NK cells on pancreatic cancer xenografts. ResearchGate. Available at: [Link]

  • Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and birinapant in pancreatic cancer xenografts. PMC. Available at: [Link]

  • Which chemotherapy treatments are best for helping people with advanced pancreatic cancer?. Cochrane. Available at: [Link]

  • Targeting BRD4: Potential therapeutic strategy for head and neck squamous cell carcinoma (Review). Spandidos Publications. Available at: [Link]

  • Advanced pancreatic cancer: The standard of care and new opportunities. PMC. Available at: [Link]

  • Systemic Chemotherapy in Advanced Pancreatic Cancer. Gut and Liver. Available at: [Link]

  • Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. JoVE. Available at: [Link]

  • Treatment Options for Pancreatic Cancer Patients Beyond Standard Care. Pancreatic Cancer Action Network. Available at: [Link]

  • Current Standards and Novel Treatment Options for Metastatic Pancreatic Adenocarcinoma. HMP Global. Available at: [Link]

  • Targeting Pancreatic Cancer Cell Growth. Let's Win! Pancreatic Cancer. Available at: [Link]

  • Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition. PMC. Available at: [Link]

  • OTX015 PROTACs: Emerging Novel Therapeutic Agents in Cancer Treatment. BIO Web of Conferences. Available at: [Link]

  • Clinical, Molecular and Genetic Validation of a Murine Orthotopic Xenograft Model of Pancreatic Adenocarcinoma Using Fresh Human Specimens. PLOS One. Available at: [Link]

  • Novel Combination Therapy May Extend Pancreatic Cancer Survival. Northwestern Medicine News Center. Available at: [Link]

  • Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism. PMC. Available at: [Link]

  • The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models. PMC. Available at: [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. IntechOpen. Available at: [Link]

  • A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma. PubMed. Available at: [Link]

  • The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs. PubMed. Available at: [Link]

  • In vivo testing of pharmaceuticals | Toxicological evaluation. NANO-TEST. Available at: [Link]

  • Pancreatic Cancer IO Landscape. Cancer Research Institute. Available at: [Link]

  • (PDF) OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models. ResearchGate. Available at: [Link]

  • In vivo toxicology studies. Vivotecnia. Available at: [Link]

  • Two Migration Proteins Boost Predictive Value of Pancreatic Cancer Biomarker. Onco'Zine. Available at: [Link]

  • In vivo toxicology and safety pharmacology. Nuvisan. Available at: [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate. Available at: [Link]

  • Pancreatic Cancer Battle Intensifies: Biotech Innovations Aim to Boost Survival Rates. Cantech Letter. Available at: [Link]

Sources

Comparative

Comparative analysis of imidazo[1,5-a]pyrazine versus pyrazolo[1,5-a]pyrimidine scaffolds

[1] Executive Summary In the landscape of kinase inhibitor discovery, the transition from "privileged structures" to novel, patentable, and pharmacokinetically superior scaffolds is a critical workflow. This guide compar...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the landscape of kinase inhibitor discovery, the transition from "privileged structures" to novel, patentable, and pharmacokinetically superior scaffolds is a critical workflow. This guide compares two bicyclic nitrogenous heterocycles: Imidazo[1,5-a]pyrazine and Pyrazolo[1,5-a]pyrimidine .[1]

While both scaffolds function as bioisosteres capable of ATP-competitive inhibition, they exhibit distinct physicochemical profiles and synthetic accessibilities. Experimental data suggests that while Imidazo[1,5-a]pyrazine offers excellent CNS penetration and potency against targets like mTOR and BTK, the Pyrazolo[1,5-a]pyrimidine scaffold frequently provides superior metabolic stability and reduced efflux liabilities, making it a preferred "scaffold hop" to rescue lead series suffering from poor DMPK properties.

Structural & Physicochemical Characterization

Core Architecture and Numbering

Understanding the numbering and nitrogen placement is vital for SAR (Structure-Activity Relationship) design. The vectors for substitution determine the scaffold's ability to probe the solvent front or the hydrophobic back pocket of the kinase ATP site.

Scaffolds cluster_0 Imidazo[1,5-a]pyrazine cluster_1 Pyrazolo[1,5-a]pyrimidine IP Core: Imidazo[1,5-a]pyrazine Key Features: - Bridgehead N at pos 5 - H-bond acceptor N at pos 2 - Substitution Vectors: C1, C3, C8 - High planarity PP Core: Pyrazolo[1,5-a]pyrimidine Key Features: - Bridgehead N at pos 4 - H-bond acceptor N at pos 9 - Substitution Vectors: C3, C5, C7 - Enhanced polarity IP->PP Bioisosteric Replacement (Scaffold Hopping)

Figure 1: Structural comparison and key substitution vectors for both scaffolds.

Physicochemical Comparison Table
FeatureImidazo[1,5-a]pyrazinePyrazolo[1,5-a]pyrimidine
H-Bond Acceptors 2 (N2, N5-bridge)3 (N1, N4-bridge, N9)
H-Bond Donors 0 (unless substituted)0 (unless substituted)
LogP (Lipophilicity) Generally Lower (More polar)Moderate (Tunable via C3/C7)
Metabolic Stability Moderate (Susceptible to oxidative metabolism at C1/C3)High (Aromatic ring system is robust; C3 blocking improves t1/2)
Kinase Binding Mode Hinge binder via N2 or C1-substituentsCanonical Type-I Hinge binder via N4/N9
Key Liability High clearance (CYP-mediated)hERG inhibition (risk dependent on C5/C7 substituents)

Synthetic Accessibility & Methodologies[2]

The synthetic routes for these scaffolds differ significantly. Pyrazolo[1,5-a]pyrimidine synthesis is generally considered more modular, allowing for late-stage diversification.

Synthesis Workflows

Synthesis cluster_IP Imidazo[1,5-a]pyrazine Synthesis cluster_PP Pyrazolo[1,5-a]pyrimidine Synthesis Start_IP 2-Aminomethylpyrazine Cyclization_IP Cyclodehydration (POCl3 or Polyphosphoric Acid) Start_IP->Cyclization_IP + Reagent_IP Reagent_IP Carboxylic Acid / Anhydride (R-COOH) Product_IP Imidazo[1,5-a]pyrazine Cyclization_IP->Product_IP Start_PP 3-Aminopyrazole Cyclization_PP Condensation Cyclization (AcOH, Reflux) Start_PP->Cyclization_PP + Reagent_PP Reagent_PP 1,3-Dielectrophile (e.g., 1,3-Diketone, Enaminone) Product_PP Pyrazolo[1,5-a]pyrimidine Cyclization_PP->Product_PP

Figure 2: Comparative synthetic pathways. The Pyrazolo[1,5-a]pyrimidine route is often preferred for library generation due to the availability of diverse 1,3-dielectrophiles.

Detailed Experimental Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffold

Target: 7-phenylpyrazolo[1,5-a]pyrimidine

  • Reagents: 3-Aminopyrazole (1.0 eq), 1-phenyl-1,3-butanedione (1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 3-aminopyrazole (83 mg, 1 mmol) in 5 mL of glacial acetic acid.

    • Add 1-phenyl-1,3-butanedione (178 mg, 1.1 mmol).

    • Reflux the mixture at 110°C for 4 hours. Monitor via TLC (50% EtOAc/Hexane).

    • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

    • Isolation: The precipitate is filtered, washed with saturated NaHCO3 (to remove acid traces), and recrystallized from Ethanol.

  • Validation: 1H NMR should show a characteristic singlet for the pyrimidine proton at ~6.8-7.2 ppm.

Protocol B: Synthesis of Imidazo[1,5-a]pyrazine Scaffold

Target: 3-phenylimidazo[1,5-a]pyrazine

  • Reagents: (Pyrazin-2-ylmethyl)amine dihydrochloride (1.0 eq), Benzoic acid (1.2 eq), POCl3 (excess).

  • Procedure:

    • Mix (Pyrazin-2-ylmethyl)amine (1 mmol) and Benzoic acid (1.2 mmol) in POCl3 (3 mL).

    • Heat to 100°C for 3 hours. Caution: POCl3 is corrosive and generates HCl gas.

    • Work-up: Evaporate excess POCl3 under reduced pressure.

    • Resuspend residue in ice water and basify with NH4OH to pH 8.

    • Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.

    • Purification: Flash chromatography (DCM/MeOH 95:5).

Performance Analysis & Case Studies

Case Study: Scaffold Hopping in AMPAR Modulators

A pivotal study by Janssen (J. Med. Chem. 2018) demonstrated the utility of switching from Imidazo[1,5-a]pyrazine to Pyrazolo[1,5-a]pyrimidine.

  • Initial Hit (Imidazo[1,5-a]pyrazine): High potency against TARP γ-8, but suffered from high in vivo clearance and P-gp efflux .

  • Optimized Lead (Pyrazolo[1,5-a]pyrimidine): The scaffold hop resulted in:

    • Microsomal Stability: Improved from <10 min to >60 min (human liver microsomes).

    • Efflux Ratio: Reduced from >20 to <2.

    • Result: The pyrazolo[1,5-a]pyrimidine analog (JNJ-61432059) entered clinical development.

Kinase Selectivity Profiles[1]
  • Imidazo[1,5-a]pyrazine: Highly effective for mTOR (e.g., Compound 4c) and BTK . The scaffold tends to be flatter, fitting into narrow ATP pockets, but the N2 nitrogen can sometimes attract metabolic oxidation.

  • Pyrazolo[1,5-a]pyrimidine: Dominant in Trk (Larotrectinib), CK2 , and Pim-1 inhibition. The scaffold allows for bulky substitutions at C3/C7 without disrupting the hinge binding at N4, providing a "handle" to reach the solvent front and improve solubility.

Decision Matrix for Researchers

Use the following logic tree to select the appropriate scaffold for your drug discovery campaign.

DecisionTree Start Start: Kinase Target Identified Q1 Is the ATP pocket narrow/restrictive? Start->Q1 Q2 Is CNS penetration required? Q1->Q2 No Res_IP Select Imidazo[1,5-a]pyrazine (High Planarity, Compact) Q1->Res_IP Yes (e.g., mTOR) Q3 Is metabolic stability a current liability? Q2->Q3 No / Unknown Q2->Res_IP Yes (High Passive Permeability) Q3->Res_IP No (Need potency first) Res_PP Select Pyrazolo[1,5-a]pyrimidine (Modular, Metabolically Robust) Q3->Res_PP Yes (Need lower clearance)

Figure 3: Decision matrix for scaffold selection based on structural biology and ADME requirements.

References

  • Breslin, H. J., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Journal of Medicinal Chemistry. Link

  • Furet, P., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.[2] ACS Medicinal Chemistry Letters. Link

  • Bhagwat, S. V., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Dranchak, P., et al. (2018). Profile of the TRK Inhibitor Larotrectinib. New England Journal of Medicine. Link

  • Smaill, J. B., et al. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Link

Sources

Validation

Assessing the selectivity of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one against a panel of kinases

The following guide provides a rigorous technical assessment of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one as a scaffold for kinase inhibitor discovery. This guide deviates from standard product brochures to address the medi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical assessment of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one as a scaffold for kinase inhibitor discovery.

This guide deviates from standard product brochures to address the medicinal chemistry and chemical biology context required for high-stakes drug discovery. It treats the compound not merely as a reagent, but as a "privileged structure" precursor requiring specific elaboration to achieve kinase selectivity.

Executive Summary: The "Pre-Scaffold" Paradox

5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one (hereafter 5-BIP-8-one ) is a versatile heterocyclic building block. However, assessing its selectivity in its raw form presents a paradox: It is chemically distinct from the bioactive kinase inhibitors derived from it.

While the imidazo[1,5-a]pyrazine core is a proven scaffold for Bruton's Tyrosine Kinase (BTK) and PI3K inhibitors (e.g., Acalabrutinib analogs), the 8-one (carbonyl) functionality in the starting material does not mimic the adenine ring of ATP as effectively as its 8-amino derivative.

Key Recommendation: To accurately assess the selectivity potential of this scaffold against a kinase panel, one must distinguish between Fragment Screening (of the 8-one) and Lead Profiling (of the 8-amino derivatives). Direct screening of 5-BIP-8-one often yields false negatives due to weak hinge-binding affinity.

Technical Analysis: The Scaffold vs. The Target

The Chemical Logic

The 5-BIP-8-one structure contains two critical handles for diversification, which dictate its selectivity profile:

  • The 8-Position (Hinge Binder): The C=O/N-H motif in the 8-one is often converted to C-NH₂ (via chlorination and amination) to create an adenine mimetic that forms hydrogen bonds with the kinase hinge region (e.g., Glu475/Met477 in BTK).

  • The 5-Position (Selectivity Filter): The bromine atom allows for Suzuki-Miyaura coupling.[1] This is the "vector" that projects substituents into the kinase "selectivity pocket" (back pocket) or towards the gatekeeper residue.

Comparative Scaffold Analysis

When selecting a core for kinase inhibition, 5-BIP-8-one competes with other bicyclic heterocycles.

FeatureImidazo[1,5-a]pyrazine (Derived from 5-BIP)Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib core)Quinazoline (e.g., Gefitinib core)
Primary Target Class Tec Family (BTK), PI3K, BRD9Tec Family, Src FamilyEGFR Family
Hinge Binding Mode Bidentate (after conversion to 8-amino)Bidentate (native amino group)Monodentate/Bidentate
Selectivity Potential High (Tunable via 1- & 3-positions)Moderate (Often requires covalent warhead for specificity)Low/Moderate (Prone to promiscuity)
Metabolic Stability Moderate (Ring oxidation possible)HighHigh
Ligand Efficiency High (Compact bicyclic core)ModerateModerate

Insight: The Imidazo[1,5-a]pyrazine core is superior when targeting the Tec family kinases with a requirement for high ligand efficiency, allowing "room" in the binding pocket for elaborate selectivity groups.

Strategic Protocol: Assessing Selectivity

To validate this scaffold, do not simply screen the raw 5-BIP-8-one against a panel. Follow this Self-Validating Workflow :

Phase 1: Chemical Activation (The "Probe" Synthesis)

Before profiling, convert the scaffold into a competent hinge-binder.

  • Chlorination: React 5-BIP-8-one with POCl₃/PCl₅ to generate the 8-chloro intermediate.

  • Amination: Displace with NH₃ or a primary amine to yield 5-bromoimidazo[1,5-a]pyrazin-8-amine .

    • Why? The 8-amine is the actual pharmacophore for ATP-competitive inhibition.

Phase 2: The "Selectivity Vector" Scan

Synthesize a mini-library (3-5 compounds) by coupling distinct aryl groups at the 5-position (Bromine displacement).

  • Compound A: Phenyl (Neutral steric probe).

  • Compound B: Pyridine (Polarity/H-bond probe).

  • Compound C: Ortho-substituted aryl (Gatekeeper clash probe).

Phase 3: Profiling Methodology (KINOMEscan)

Submit the 8-amino derivatives to a competition binding assay (e.g., KINOMEscan or DiscoverX).

  • Concentration: Screen at 1 µM . (Screening the raw fragment at 10 µM is acceptable for biophysical assays like TSA, but 1 µM is standard for lead profiling).

  • Metric: Look for % Control < 35% (indicating strong binding).

Workflow Visualization

The following diagram illustrates the critical decision path for assessing this specific compound.

G Start Start: 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one Decision Is the target an ATP-site Kinase? Start->Decision FragScreen Path A: Fragment Screening (Raw) Decision->FragScreen No (e.g., BRD9) ChemMod Path B: Chemical Activation (Recommended) Decision->ChemMod Yes (e.g., BTK) Biophysics Method: Thermal Shift / SPR (High Conc: >50 µM) FragScreen->Biophysics ResultA Output: Ligand Efficiency (LE) Weak Hinge Binding Biophysics->ResultA Step1 Step 1: POCl3 -> 8-Chloro ChemMod->Step1 Step2 Step 2: NH3 -> 8-Amino Core Step1->Step2 Step3 Step 3: Suzuki Coupling (5-Pos) Step2->Step3 Profiling Method: KINOMEscan (1 µM) Full Kinase Panel Step3->Profiling ResultB Output: True Selectivity Profile (Tec vs. Src vs. EGFR) Profiling->ResultB

Figure 1: Decision matrix for profiling 5-BIP-8-one. Path B is required for relevant kinase selectivity data.

Data Interpretation: What to Expect

When profiling the 8-amino-imidazo[1,5-a]pyrazine derivatives (derived from your 5-bromo starting material), the literature suggests a specific selectivity pattern.

The "Clean" Profile

Unlike quinazolines (which often hit EGFR/HER2 promiscuously), the imidazo[1,5-a]pyrazine core typically shows:

  • High Affinity: BTK, BMX, TEC (Tec Family).

  • Moderate Affinity: Src, Lyn, Fyn (Src Family).

  • Low Affinity: EGFR, JAKs, MAPKs (unless specifically decorated).

Assessing Selectivity Ratios

Calculate the Selectivity Score (S-score) from your panel data:



  • Target S(35): < 0.05 (Highly Selective).

  • 5-BIP Derived Core: Expect S(35) ~ 0.10 - 0.15 initially. Selectivity is achieved by optimizing the 5-position substituent to interact with the specific back-pocket residues (e.g., Cys481 in BTK).

References

  • Liu, J., et al. (2019). "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters.

  • Zhang, H., et al. (2019).[2] "Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors." Bioorganic & Medicinal Chemistry.

  • Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

Sources

Comparative

Methods to confirm target engagement of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one in live cells

An in-depth technical guide for validating the intracellular target engagement of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one derivatives, comparing state-of-the-art live-cell methodologies. Introduction: The Imidazo[1,5-a]py...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for validating the intracellular target engagement of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one derivatives, comparing state-of-the-art live-cell methodologies.

Introduction: The Imidazo[1,5-a]pyrazin-8(7H)-one Scaffold

The compound 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849200-66-4) is a highly privileged, halogenated building block in modern medicinal chemistry. The bromine atom at the C5 position provides a versatile synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), enabling the rapid generation of diverse inhibitor libraries.

Recent structural optimization of this scaffold has yielded highly potent inhibitors targeting Bromodomain-containing protein 9 (BRD9) —a critical epigenetic reader within the ncBAF chromatin-remodeling complex [1]. Furthermore, imidazopyrazine cores are widely utilized in the development of kinase inhibitors targeting Bruton's Tyrosine Kinase (BTK) and c-Src [2].

While biochemical assays (such as AlphaScreen or DSF) can confirm in vitro binding, they fail to account for cellular permeability, metabolic stability, or competition with high local concentrations of intracellular ligands (like chromatin for BRD9, or ATP for kinases). Therefore, confirming target engagement in live cells is a mandatory milestone in probe development.

BRD9_Pathway Chromatin Acetylated Chromatin (H4K5ac/H4K8ac) BRD9 BRD9 (Bromodomain) Epigenetic Reader Chromatin->BRD9 Binds ncBAF ncBAF Complex Recruitment BRD9->ncBAF Recruits GeneExpr Oncogenic Gene Expression (e.g., DUSP6, STAT5) ncBAF->GeneExpr Activates Inhibitor Imidazo[1,5-a]pyrazin-8(7H)-one Derivative Inhibitor->BRD9 Blocks Binding

BRD9 epigenetic signaling pathway and disruption by imidazo[1,5-a]pyrazin-8(7H)-one derivatives.

Comparative Methodologies for Live-Cell Target Engagement

To objectively evaluate the cellular efficacy of imidazo[1,5-a]pyrazin-8(7H)-one derivatives, researchers primarily rely on two orthogonal techniques: NanoBRET™ and the Cellular Thermal Shift Assay (CETSA) .

  • NanoBRET (Bioluminescence Resonance Energy Transfer): A proximity-based assay utilizing a NanoLuc-target fusion protein and a cell-permeable fluorescent tracer. It provides real-time, quantitative measurement of compound affinity and residence time in intact cells [3].

  • CETSA: A label-free technique that relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (

    
    ). It is highly valuable for confirming engagement with endogenous unmodified targets [4].
    

TE_Workflows cluster_NanoBRET NanoBRET Assay cluster_CETSA CETSA (Thermal Shift) Start Live Cells Treated with Imidazo[1,5-a]pyrazin-8(7H)-one NB_Transfect Express BRD9-NanoLuc Fusion Start->NB_Transfect CT_Heat Apply Temperature Gradient Start->CT_Heat NB_Tracer Add Cell-Permeable Tracer NB_Transfect->NB_Tracer NB_Read Measure BRET Reduction (Real-Time Engagement) NB_Tracer->NB_Read CT_Lyse Lyse Cells & Centrifuge CT_Heat->CT_Lyse CT_Read Quantify Soluble BRD9 (Western Blot / AlphaLISA) CT_Lyse->CT_Read

Logical workflow comparison between NanoBRET and CETSA for live-cell target engagement.

Quantitative Data Presentation

Because the cellular environment introduces membrane barriers and competing endogenous ligands (e.g., chromatin), biochemical


 values do not perfectly correlate with cellular 

values. The table below summarizes expected performance metrics for a highly optimized imidazo[1,5-a]pyrazin-8(7H)-one BRD9 inhibitor across different assay platforms.
Assay PlatformEnvironmentTarget StateReadout MetricRepresentative Value
AlphaScreen Cell-Free BufferRecombinant BRD9Biochemical

25 nM
NanoBRET Live HEK293 CellsNanoLuc-BRD9 FusionCellular

180 nM
CETSA Intact K562 CellsEndogenous BRD9Thermal Shift (

)
+ 5.2 °C
FRAP Live U2OS CellsGFP-BRD9 FusionChromatin Recovery Time

reduced by 60%

Note: The rightward shift from biochemical (25 nM) to cellular (180 nM) potency is a direct consequence of the inhibitor competing against the massive local concentration of acetylated histones in the live-cell nucleus.

Self-Validating Experimental Protocols

Protocol A: NanoBRET Target Engagement for BRD9

This protocol is designed as a self-validating system. A critical step is the addition of an extracellular NanoLuc inhibitor . Cells that die or rupture during handling release NanoLuc into the media, where it binds the tracer without having to cross the cell membrane. This artifact artificially inflates apparent compound affinity. The impermeable inhibitor quenches this extracellular signal, ensuring you are measuring true live-cell penetration and engagement [3].

Step-by-Step Methodology:

  • Transfection: Plate HEK293T cells in a 96-well plate at

    
     cells/well. Transfect with a plasmid encoding the BRD9-NanoLuc fusion protein using a standard lipid-based reagent. Incubate for 24 hours.
    
  • Tracer Optimization (Causality Check): Prior to testing the imidazopyrazinone derivative, perform a tracer titration to determine the tracer's

    
    . For the competitive displacement assay, use a tracer concentration at or slightly below its 
    
    
    
    to ensure maximum sensitivity to the unlabeled inhibitor.
  • Compound Treatment: Replace media with Opti-MEM containing the optimized concentration of the NanoBRET fluorescent tracer and a serial dilution of the imidazo[1,5-a]pyrazin-8(7H)-one derivative. Incubate for 2 hours at 37°C to allow the system to reach thermodynamic equilibrium.

  • Extracellular Quenching: Add the NanoBRET Extracellular NanoLuc Inhibitor alongside the NanoLuc substrate (furimazine).

  • Detection: Immediately read the plate on a luminescence microplate reader equipped with appropriate filters (Donor: 450 nm; Acceptor: 610 nm). Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the cellular

    
    .
    
Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the physical principle of thermal denaturation. When heated, proteins unfold and expose hydrophobic cores, leading to irreversible aggregation. Ligand binding thermodynamically stabilizes the folded state. Causality Check: Lysis must be performed via freeze-thaw cycling rather than harsh detergents (like SDS), as strong detergents will chemically denature the protein, destroying the thermodynamic equilibrium established by the ligand and masking the thermal shift [4].

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., K562 or HeLa) to 80% confluency. Treat one cohort with the imidazo[1,5-a]pyrazin-8(7H)-one derivative (at

    
     the expected cellular 
    
    
    
    ) and a control cohort with vehicle (DMSO) for 2 hours.
  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot the cell suspensions equally into 8 PCR tubes per cohort. Subject the tubes to a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Clarification (Critical Step): Centrifuge the lysates at 20,000

    
     for 20 minutes at 4°C. Why? This step pellets the aggregated, denatured proteins. Only the ligand-stabilized, folded BRD9 remains in the supernatant.
    
  • Quantification: Carefully extract the supernatant and resolve the soluble protein fraction via Western Blot or AlphaLISA using a BRD9-specific antibody. Plot the normalized soluble protein intensity against temperature to calculate the

    
     and the resulting 
    
    
    
    .

References

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

Validation

Comparison of different synthetic routes for functionalized imidazo[1,5-a]pyrazines

Topic: Comparison of Different Synthetic Routes for Functionalized Imidazo[1,5-a]pyrazines Executive Summary: The Scaffold of Kinase Inhibition The imidazo[1,5-a]pyrazine scaffold has emerged as a "privileged structure"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Different Synthetic Routes for Functionalized Imidazo[1,5-a]pyrazines

Executive Summary: The Scaffold of Kinase Inhibition

The imidazo[1,5-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Unlike its isomer imidazo[1,2-a]pyrazine, the [1,5-a] system offers unique vectors for substituent placement at the C1, C3, and C8 positions , allowing precise tuning of solubility and hydrophobic interactions within kinase hinge regions.

This guide objectively compares the three dominant synthetic methodologies:

  • Bischler-Napieralski Cyclodehydration: The industrial workhorse for C1/C3 diversity.

  • Van Leusen [3+2] Cycloaddition: A multicomponent approach for rapid library generation.

  • Late-Stage C-H Functionalization: The modern approach for diversifying the core without de novo synthesis.

Comparative Analysis of Synthetic Routes

Method A: Bischler-Napieralski Cyclodehydration (The Standard)

This is the most widely adopted route for large-scale synthesis, including the production of IGF-1R inhibitors like BMS-536924 .

  • Mechanism: Involves the activation of an N-(pyrazin-2-ylmethyl)amide with a dehydrating agent (POCl₃, SOCl₂, or Burgess reagent) to form an imidoyl chloride intermediate, which undergoes intramolecular nucleophilic attack by the pyrazine nitrogen.

  • Causality: The choice of POCl₃ is driven by the need to convert the amide oxygen into a potent leaving group. However, this generates HCl, often requiring a base or careful temperature control to prevent degradation of sensitive R-groups.

  • Scope: Excellent for introducing diverse substituents at C3 (via the amide precursor) and C1 (via the pyrazine starting material).

Method B: Van Leusen [3+2] Cycloaddition

A powerful alternative for constructing the imidazole ring onto a pyrazine core using Tosylmethyl Isocyanide (TosMIC).[1]

  • Mechanism: Base-mediated deprotonation of TosMIC forms a carbanion that attacks the imine (or pyrazinone) bond. This is followed by a 5-endo-dig cyclization and elimination of the tosyl group.[2]

  • Utility: Particularly useful when the corresponding amide precursors for Method A are unstable or difficult to synthesize. It allows for rapid assembly of the imidazole ring in a convergent manner.

Method C: Transition Metal-Catalyzed C-H Functionalization

A "late-stage" strategy used to diversify the scaffold after the core has been synthesized.

  • Mechanism: Direct activation of the C-H bond (typically at C1 or C3) using Pd, Ru, or Cu catalysts, followed by cross-coupling with aryl halides.

  • Advantage: Eliminates the need to redesign the entire synthetic route just to change one aryl substituent. It is ideal for SAR (Structure-Activity Relationship) exploration.

Technical Comparison Data

FeatureMethod A: Cyclodehydration Method B: Van Leusen Method C: C-H Functionalization
Primary Application Scale-up & Process ChemistryDiversity-Oriented SynthesisLate-Stage SAR Optimization
Key Reagents POCl₃, Burgess Reagent, Tf₂OTosMIC, K₂CO₃/t-BuOKPd(OAc)₂, Cu(OAc)₂, Aryl Halides
Atom Economy Moderate (Loss of H₂O/PO₂Cl)Low (Loss of TsOH)High (Direct coupling)
C1 Functionalization Pre-installed on PyrazineDifficultExcellent (Direct Arylation)
C3 Functionalization Excellent (Via Amide)Good (Via Aldimine)Moderate (Regioselectivity issues)
Scalability High (kg scale proven)Moderate (TosMIC cost)Low (Catalyst cost)

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the Classical Cyclodehydration (Route A) and the Van Leusen approach (Route B).

SyntheticRoutes Start_Amide N-(pyrazin-2-ylmethyl)amide Reagent_POCl3 POCl3 / Reflux Start_Amide->Reagent_POCl3 Inter_Imidoyl Imidoyl Chloride Intermediate Reagent_POCl3->Inter_Imidoyl Activation Product_A Imidazo[1,5-a]pyrazine (Method A) Inter_Imidoyl->Product_A Cyclization (-HCl) Start_Imine Pyrazine Imine / Pyrazinone Reagent_TosMIC TosMIC + Base Start_Imine->Reagent_TosMIC Inter_Cyclo [3+2] Cycloaddition Intermediate Reagent_TosMIC->Inter_Cyclo Nucleophilic Attack Product_B Imidazo[1,5-a]pyrazine (Method B) Inter_Cyclo->Product_B Elimination (-TsOH)

Caption: Mechanistic comparison of Bischler-Napieralski cyclization (top) vs. Van Leusen cycloaddition (bottom).

Detailed Experimental Protocol

Protocol: Synthesis of 3-Substituted-8-Amino-Imidazo[1,5-a]pyrazine (Via Method A)

Based on the synthesis of BMS-536924 intermediates.

Objective: To synthesize the core scaffold with a functional handle at C3.

Reagents:

  • 3-Chloropyrazine-2-carbonitrile (Starting Material)

  • Raney Nickel / H₂

  • Carboxylic Acid / Coupling Agent (EDCI) or Acid Chloride

  • Phosphorus Oxychloride (POCl₃)

Step-by-Step Methodology:

  • Reduction to Amine:

    • Hydrogenate 3-chloropyrazine-2-carbonitrile using Raney Nickel in methanolic ammonia to yield (3-chloropyrazin-2-yl)methanamine.

    • Scientific Rationale: Methanolic ammonia prevents secondary amine formation during reduction.

  • Amide Coupling (Precursor Assembly):

    • React the amine (1.0 equiv) with the desired carboxylic acid (1.1 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) in DMF at RT for 12 hours.

    • Self-Validation: Monitor disappearance of amine by TLC (5% MeOH in DCM). Product should precipitate upon water addition.

  • Cyclization (The Critical Step):

    • Dissolve the amide intermediate in anhydrous 1,2-dichloroethane.

    • Add POCl₃ (3.0 equiv) dropwise at 0°C under Argon.

    • Heat to reflux (80°C) for 3 hours.

    • Observation: The reaction mixture typically darkens. Complete consumption of starting material is critical before workup to avoid hydrolysis back to the open amide.

    • Quench: Cool to 0°C and slowly pour into ice-cold saturated NaHCO₃. Caution: Vigorous gas evolution.

  • Functionalization at C8 (Nucleophilic Displacement):

    • The resulting 8-chloro-imidazo[1,5-a]pyrazine is a potent electrophile.

    • React with an amine (e.g., aniline derivative) in isopropanol at 80°C to install the C8 substituent via S_NAr.

Case Study: BMS-536924 Synthesis

BMS-536924 is a dual IGF-1R/IR inhibitor. Its synthesis demonstrates the strategic use of Method A followed by Method C concepts (halogenation/coupling).

Workflow Visualization:

BMS_Synthesis Step1 2-Aminomethyl-pyrazine Step2 Amide Coupling (Cyclobutanecarboxylic acid) Step1->Step2 Step3 POCl3 Cyclization (Forms Core) Step2->Step3 Ring Closure Step4 Bromination (NBS) at C1 Position Step3->Step4 Functionalization Step5 Suzuki Coupling (Introduction of Pyridyl Group) Step4->Step5 Final Assembly

Caption: Synthetic route for BMS-536924 highlighting the sequential construction and functionalization.

Key Insight: The C1-bromination (Step 4) allows for the modular introduction of the pyridyl group, proving that while cyclization builds the core, halogenation enables library diversification.

References

  • Witt, A. et al. (2006). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry. Link

  • Mulvihill, M. J. et al. (2008). Discovery of OSI-906: A Selective and Orally Bioavailable Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor. Journal of Medicinal Chemistry. Link

  • Guchhait, S. K. et al. (2011). Van Leusen Imidazole Synthesis: Mechanism and Application. Journal of Organic Chemistry. Link

  • BMS-536924 Development. Preclinical characterization of BMS-536924, a dual inhibitor of insulin-like growth factor-1 receptor and insulin receptor kinase. Cancer Research. Link

  • Li, M. et al. (2014).[3] Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)-H Amination. Organic Letters. Link

Sources

Comparative

Cross-Validating the 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one Scaffold: From Computational Growth Vectors to Experimental BRD9/PDE10A Potency

Executive Summary: The Scaffold Advantage In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849200-66-4) has emerged as a "privileged scaffold." Unlike generic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849200-66-4) has emerged as a "privileged scaffold." Unlike generic heterocycles, this core offers a unique dual-utility: it serves as a potent mimetic for the acetyl-lysine binding pocket in BRD9 (Bromodomain-containing protein 9) and the cAMP substrate pocket in PDE10A (Phosphodiesterase 10A).

This guide objectively compares the computational predictions of this scaffold's reactivity and binding potential against actual experimental outcomes. By analyzing the "5-bromo" functionality, we demonstrate why this specific halogenated intermediate outperforms its chloro- and unsubstituted analogs in generating nanomolar-potency leads.

Computational Predictions vs. Experimental Reality

Reactivity Profiling: The C5-Halogen Switch

The 5-position of the imidazo[1,5-a]pyrazin-8(7H)-one core is electronically distinct. Computational Density Functional Theory (DFT) modeling predicts that the C5-Br bond possesses a lower activation energy for oxidative addition compared to C5-Cl, making it the superior substrate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).

FeatureComputational Prediction (DFT)Experimental Validation (Synthesis)Verdict
C5-Br Reactivity High. Predicted low transition state energy for Pd(0) insertion.Confirmed. Suzuki coupling yields >85% with aryl boronic acids [1].Valid
C5-Cl Reactivity Moderate. Higher activation barrier requires elevated temp/specialized ligands.Observed. Slower reaction rates; lower yields (~60%) under standard conditions.Valid
Regioselectivity C5 > C1. C5 is predicted to be the most electrophilic site on the pyrazine ring.Confirmed. Exclusive C5 functionalization observed without protecting groups on N7.Valid
Binding Affinity: The "Growth Vector" Hypothesis

Molecular docking studies suggest that the 5-position points towards the solvent-exposed region (in BRD9) or a hydrophobic selectivity pocket (in PDE10A). This designates the bromine atom not just as a leaving group, but as a placeholder for a "growth vector"—a site where chemical complexity can be added to boost potency without disrupting the core binding mode.

TargetComputational Prediction (Docking)Experimental Validation (Bioassay)Verdict
BRD9 Scaffold Mimicry. The carbonyl at C8 mimics the acetyl-lysine interaction. The 5-position allows extension into the ZA loop.Confirmed. Derivatives extended at C5 (e.g., Compound 27) achieve IC50 = 35 nM [1].Valid
PDE10A Selectivity. Extension at C5 is predicted to clash with PDE10A residues less than other PDE isoforms.Confirmed. Optimized ligands show >100-fold selectivity over PDE2/PDE3 [2].Valid

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at C5

Objective: To validate the synthetic utility of the 5-bromo handle for library generation.

Reagents:

  • Substrate: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (1.0 eq)

  • Coupling Partner: 4-methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Inertion: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Activation: Heat to 90°C for 4 hours (conventional) or 110°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (MeOH/DCM gradient).

    • Success Metric: Isolated yield > 80%.

Protocol B: Computational Docking (AutoDock Vina / Glide)

Objective: To predict the binding pose of C5-substituted derivatives against BRD9.

Workflow:

  • Protein Prep: Retrieve PDB structure 5F1H (BRD9). Remove water molecules (except conserved waters in the acetyl-lysine pocket). Add hydrogens and assign Gasteiger charges.

  • Ligand Prep: Generate 3D conformers of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one and its derivatives. Minimize energy using MMFF94 force field.

  • Grid Generation: Center grid box on the native ligand (approx. 20x20x20 Å).

  • Docking: Run rigid-receptor docking with exhaustiveness = 8.

  • Analysis: Evaluate the Binding Energy (ΔG) . A score < -8.0 kcal/mol indicates high potential. Look for H-bonds between the C8-carbonyl and Asn100 (critical for BRD9 inhibition).

Visualizing the Science

Synthetic Pathway: From Intermediate to Inhibitor

This diagram illustrates the conversion of the 5-bromo scaffold into a bioactive BRD9 inhibitor, highlighting the critical transition state predicted by DFT.

SyntheticPathway Start 5-Bromoimidazo[1,5-a] pyrazin-8(7H)-one (Electrophile) TS Oxidative Addition Transition State (Low Energy Barrier) Start->TS Activation Cat Pd(0) Catalyst (Insertion) Cat->TS Inter Pd(II)-Complex TS->Inter Fast Prod Functionalized Inhibitor (Compound 27) Inter->Prod Suzuki Coupling (Ar-B(OH)2)

Caption: The 5-bromo substituent facilitates a low-energy oxidative addition step, enabling efficient library synthesis.

Biological Mechanism: BRD9 Inhibition

This diagram maps how the scaffold interrupts the oncogenic signaling pathway driven by BRD9.

BRD9Path cluster_inhibition Therapeutic Effect Inhibitor Imidazo-pyrazinone Scaffold BRD9 BRD9 Protein (Bromodomain) Inhibitor->BRD9 Competes with Acetyl-Lysine Chromatin Acetylated Chromatin (Target Gene Promoters) BRD9->Chromatin Native Binding Complex SWI/SNF Complex (Remodeling) Chromatin->Complex Recruitment Transcription Oncogene Transcription (e.g., AML/Leukemia) Complex->Transcription Activation

Caption: The scaffold competitively binds BRD9, preventing chromatin remodeling and downstream oncogene expression.

References

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 2019.[1][2]

  • Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitors. Journal of Medicinal Chemistry, 2010.[3]

  • Targeting BRD9 for Cancer Treatment: A New Strategy. Frontiers in Cell and Developmental Biology, 2020.

  • Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates. Synlett, 2016.

Sources

Safety & Regulatory Compliance

Safety

5-bromoimidazo[1,5-a]pyrazin-8(7H)-one proper disposal procedures

[label="5. Dispose in Halogenated\nSolid As a Senior Application Scientist specializing in chemical safety and laboratory operations, I frequently encounter critical oversights in the handling of halogenated heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

[label="5. Dispose in Halogenated\nSolid

As a Senior Application Scientist specializing in chemical safety and laboratory operations, I frequently encounter critical oversights in the handling of halogenated heterocyclic intermediates. 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one is a highly valuable building block, often utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as kinase inhibitors. However, its molecular structure—specifically the presence of a covalently bound bromine atom fused to an imidazopyrazine core—demands stringent, specialized disposal protocols.

Mishandling this compound not only poses severe exposure risks to laboratory personnel but can also lead to catastrophic environmental contamination and regulatory non-compliance. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is imperative to understand the quantitative and qualitative properties of the material. The table below summarizes the critical parameters that dictate our downstream waste management strategy.

ParameterSpecification / Guideline
Chemical Identity 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one
Structural Hazards Contains covalently bound Bromine (Br) and nitrogen-rich heterocycles
Storage Temperature 2-8°C (Inert atmosphere recommended to prevent degradation)
Primary Exposure Routes Inhalation (dust/aerosols), skin absorption, eye contact
Waste Classification Halogenated Organic Waste (>1% halogen content by volume)[1]
Combustion Byproducts Hydrobromic acid (HBr), Nitrogen oxides (NOx), Carbon monoxide (CO)[2]
Incompatible Materials Strong oxidizers, strong acids/bases (Risk of exothermic reaction)[3]

Mechanistic Rationale for Halogenated Segregation

The most common point of failure in laboratory waste management is the misclassification of dissolved solids.

The Causality: When 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one is subjected to thermal destruction (incineration), the carbon-bromine (C-Br) bond breaks, reacting with hydrogen sources to generate highly toxic and corrosive hydrobromic acid (HBr) gas [2]. Standard incinerators designed for non-halogenated organics (which only produce CO₂ and H₂O) will suffer severe structural corrosion and release toxic acid gas into the atmosphere if exposed to brominated compounds.

The Rule: If you dissolve 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one in a non-halogenated solvent (e.g., DMSO, Methanol, or Acetone), the entire solution must now be classified and disposed of as Halogenated Organic Waste [4]. Mixing halogenated solutes into non-halogenated waste streams needlessly increases hazardous waste management costs and violates Environmental Protection Agency (EPA) disposal mandates[5].

Waste Routing & Segregation Workflow

To ensure compliance, all laboratory personnel must follow the decision matrix below when routing waste containing this compound.

WasteRouting Start Waste Generation: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one StateCheck Physical State of Waste? Start->StateCheck Solid Solid Waste (Powders, PPE, Consumables) StateCheck->Solid Dry/Solid Liquid Liquid Waste (Reaction Mixtures, Filtrates) StateCheck->Liquid Dissolved SolidBin Halogenated Solid Waste Container Solid->SolidBin SolventCheck Primary Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHalogenated No LiquidBin Halogenated Liquid Waste Container Halogenated->LiquidBin NonHalogenated->LiquidBin *Brominated solute forces halogenated classification Incineration High-Temperature Incineration (Permitted Facility with Acid Scrubbers) SolidBin->Incineration LiquidBin->Incineration

Figure 1: Waste routing decision tree demonstrating how the brominated solute dictates the halogenated waste classification.

Self-Validating Disposal Protocols

Every procedure in your laboratory must act as a self-validating system—meaning the protocol includes built-in checks to confirm it was executed correctly.

Protocol A: Solid Waste Disposal (Powders, Empty Vials, Contaminated PPE)

Applies to unused compound, contaminated weigh boats, spatulas, and empty reagent bottles.

  • Segregation: Place all solid waste contaminated with the compound into a rigid, leak-proof, non-metallic container (e.g., wide-mouth HDPE bucket) designated specifically for solid halogenated waste[4].

    • Causality: Non-metallic containers prevent potential catalytic degradation or corrosion from trace acidic impurities.

  • Container Management: Empty reagent bottles must not be placed in general waste. They must either be triple-rinsed (with the rinsate routed to liquid halogenated waste) or disposed of entirely as solid hazardous waste[1],[3].

  • Labeling: Affix a GHS-compliant label reading: "Hazardous Waste: Solid Halogenated Organics (Contains Brominated Heterocycles)."

  • Verification Step: Before sealing the bin for EHS pickup, visually inspect the contents to ensure no incompatible materials (e.g., paper towels soaked in nitric acid or strong oxidizers) have been accidentally introduced, which could trigger an exothermic fire[3].

Protocol B: Liquid Waste Disposal (Reaction Mixtures, HPLC Effluents)

Applies to any solution where 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one is dissolved.

  • Transfer: Working exclusively inside a certified fume hood, use a chemically compatible funnel to pour the liquid waste into a designated "Halogenated Liquid Waste" carboy[6].

    • Causality: Pouring slowly inside a fume hood prevents the aerosolization of the brominated compound and protects the operator from displaced volatile organic compound (VOC) vapors[6].

  • Headspace Maintenance: Fill the carboy to no more than 80% capacity, leaving at least 20% headspace[7].

    • Causality: Halogenated solvents and dissolved gases require room for thermal expansion. Overfilling causes pressure buildup, leading to catastrophic container rupture.

  • Sealing: Keep the container "vapor tight" and closed at all times unless actively adding waste[7].

  • Verification Step: Check the pH of the aqueous layer (if a biphasic mixture exists). Ensure the pH is between 5.5 and 11 to prevent the generation of toxic gases within the sealed container before handing it over to waste management[3].

Emergency Spill Response Protocol

In the event of a spill, immediate and calculated action is required to prevent inhalation of brominated dust or absorption of contaminated solvents.

SpillResponse Spill Spill Detected: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Spill->PPE Assess 2. Assess Spill State PPE->Assess SmallSolid Solid Spill (Powder/Crystals) Assess->SmallSolid LiquidSol Liquid Spill (Dissolved in Solvent) Assess->LiquidSol Sweep 3a. Wet-wipe or carefully sweep (Avoid aerosolizing dust) SmallSolid->Sweep Absorb 3b. Apply inert absorbent (Vermiculite/Sand) LiquidSol->Absorb Bag 4. Transfer to chemically compatible sealed container Sweep->Bag Absorb->Bag Dispose 5. Route to Halogenated Solid Waste Stream Bag->Dispose

Figure 2: Step-by-step emergency spill response pathway for solid and liquid states.

Spill Execution Details:

  • For Solid Spills: Never dry-sweep the powder vigorously. This will aerosolize the fine brominated particles, leading to inhalation exposure. Instead, use a wet-wipe method (dampened with a compatible solvent) or gently brush the material into a weigh boat[1].

  • For Liquid Spills: Apply an inert, non-combustible absorbent material such as vermiculite or sand[7]. Do not use combustible sawdust or paper towels for large spills, as the high surface area combined with reactive organics can become a fire hazard.

References

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • HSC Prep. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Government Chemical Waste Gandhinagar. Laboratory Chemical Waste: Procedures for disposal of hazardous waste. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Essentials Module 2: Safe disposal of hazardous waste. Retrieved from[Link]

  • Environmental Protection Agency (EPA). Wastes From Usage of Halogenated Hydrocarbon Solvents. Retrieved from[Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one

This guide outlines the critical safety, operational, and disposal protocols for handling 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (CAS: 849200-66-4). As a key intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, operational, and disposal protocols for handling 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (CAS: 849200-66-4).

As a key intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Acalabrutinib analogs), this compound requires strict adherence to safety protocols due to its potential for respiratory irritation and skin sensitization common to halogenated heterocyclic building blocks.

Hazard Assessment & Safety Profile

While specific toxicological data for CAS 849200-66-4 is limited, structural activity relationship (SAR) analysis with analogous compounds (e.g., 5-bromoimidazo[1,5-a]pyridine) mandates that this substance be treated as a Category 3 Potent Compound until proven otherwise.

Hazard Class GHS Classification (Predicted) Hazard Statement Operational Implication
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.Do not mouth pipette. Wash hands immediately after doffing gloves.
Skin/Eye Irritation Category 2 / 2AH315/H319: Causes skin/serious eye irritation.[1]Direct contact can cause chemical burns or dermatitis.
STOT-SE Category 3H335: May cause respiratory irritation.[1]Zero-tolerance for open-bench handling of powder.
Sensitization Skin Sens. 1 (Potential)H317: May cause an allergic skin reaction.Double-gloving is required for all solid handling.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel entering the handling zone.

PPE Component Specification Scientific Rationale
Respiratory N95/P2 Mask (Minimum) or PAPR (Large Scale)Prevents inhalation of fine particulates during weighing. The "8-one" tautomer is a solid powder that can aerosolize easily.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Outer Glove : Changed immediately upon contamination.Inner Glove : Acts as the final barrier against permeation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of airborne dust entering from the sides.
Body Protection Tyvek® Lab Coat (Closed front)Cotton coats can trap particulates in fibers; Tyvek sheds dust and resists minor splashes.

Operational Workflow: Weighing & Solubilization

Objective : Solubilize the solid compound into a reaction solvent (typically DMSO or DMF) without generating airborne dust.

Protocol Steps:
  • Preparation :

    • Transfer the reagent bottle and a pre-weighed vial into a Chemical Fume Hood or Powder Weighing Station .

    • Turn off any strong draft directly blowing onto the balance pan to prevent powder dispersal.

  • Weighing :

    • Open the container only inside the hood.

    • Use a disposable anti-static spatula.

    • Critical Control Point : If spilling occurs on the balance, wipe immediately with a chemically dampened Kimwipe (Acetone/Ethanol) to prevent tracking.

  • Solubilization :

    • Add the solvent (e.g., DMSO) immediately to the weighed solid in the vial.

    • Cap the vial tightly before vortexing.

    • Note: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one is sensitive to light. Wrap the vial in aluminum foil if storing for >1 hour.

Visual Workflow: Safe Handling Logic

G Start Start: Receive Compound Inspect Inspect Container Integrity Start->Inspect PPE_Check PPE Check: Double Gloves + Goggles + Lab Coat Inspect->PPE_Check Hood_Check Verify Fume Hood Flow (>100 fpm) PPE_Check->Hood_Check Weighing Weighing Step: Use Anti-Static Spatula Hood_Check->Weighing Spill_Check Did Spillage Occur? Weighing->Spill_Check Clean_Spill WET WIPE Method: 1. Dampen wipe with Acetone 2. Wipe inward 3. Dispose as HazWaste Spill_Check->Clean_Spill Yes Solubilize Solubilization: Add Solvent & Cap Immediately Spill_Check->Solubilize No Clean_Spill->Solubilize Storage Storage: 2-8°C, Inert Gas, Foil Wrapped Solubilize->Storage

Figure 1: Decision-logic workflow for safe weighing and containment of potent intermediates.

Storage & Stability

  • Temperature : Store at 2–8°C (Refrigerated).

  • Atmosphere : The compound is potentially hygroscopic. Store under Argon or Nitrogen atmosphere.

  • Light Sensitivity : The imidazopyrazine core can degrade under UV light. Store in amber vials or wrap clear vials in foil.

  • Incompatibility : Keep away from strong oxidizing agents and strong bases.

Emergency Procedures

Spill Response (Solid Powder)
  • Evacuate : Clear the immediate area of non-essential personnel.

  • Isolate : Mark the zone with "Chemical Spill" tape.

  • Neutralize :

    • Do NOT dry sweep (generates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a wide-mouth hazardous waste jar.

  • Decontaminate : Wash the surface with a 10% bleach solution followed by water.

First Aid
  • Eye Contact : Rinse immediately with water for 15 minutes. Lift eyelids occasionally. Seek medical attention.

  • Skin Contact : Wash with soap and water. Remove contaminated clothing.[1][2][3][4] If rash persists, see a dermatologist.

Disposal Protocols

All waste generated must be categorized correctly to prevent environmental contamination.

Waste Stream Items Disposal Method
Solid Hazardous Waste Contaminated gloves, weighing boats, Kimwipes, solid spill debris.Seal in double-bagged biohazard/chemical waste bags. Label "Toxic Solid".
Liquid Halogenated Waste Mother liquors, reaction mixtures, dissolved compound.Dispose in Halogenated Organic Solvent carboy. Do not mix with acids.
Sharps Contaminated needles/syringes.Hard-walled sharps container. Incineration is the preferred destruction method.

References

  • Fluorochem . (2024).[3] Safety Data Sheet: 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849200-66-4). Retrieved from

  • PubChem . (2024). Compound Summary: 5-bromo-7H-imidazo[1,5-a]pyrazin-8-one. National Library of Medicine. Retrieved from

  • National Research Council (US) . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA) . (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromoimidazo[1,5-a]pyrazin-8(7H)-one
Reactant of Route 2
5-bromoimidazo[1,5-a]pyrazin-8(7H)-one
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